1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDSRANHWZZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CC(N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407575 | |
| Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-97-3 | |
| Record name | 1,2,3,4-Tetrahydro-1,3,3-trimethylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. While specific literature on this particular substituted tetrahydroisoquinoline is limited, this document extrapolates from the well-established chemistry of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold to predict its synthesis, reactivity, and spectroscopic characteristics. This approach offers valuable insights for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.
The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide array of natural products and synthetic molecules of significant pharmacological importance.[1][2] This heterocyclic system is a key component of numerous alkaloids and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The conformational flexibility of the saturated heterocyclic ring, combined with the aromatic portion, allows for diverse molecular interactions, leading to a broad spectrum of biological activities.
Derivatives of the THIQ scaffold have demonstrated a remarkable range of therapeutic effects, including but not limited to, anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and neuroprotective activities.[3] The substitution pattern on both the aromatic and heterocyclic rings plays a crucial role in determining the specific pharmacological profile of a given THIQ derivative. The introduction of methyl groups, as in the case of this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity.
Synthesis of the this compound Core
The construction of the 1,2,3,4-tetrahydroisoquinoline ring system is most commonly achieved through two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Proposed Synthesis via the Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[4] To synthesize this compound, a plausible approach would involve the reaction of 2-methyl-1-phenylpropan-2-amine with acetaldehyde under acidic conditions.
Reaction Mechanism:
Figure 1: Proposed Pictet-Spengler synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-methyl-1-phenylpropan-2-amine (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add acetaldehyde (1.1 equivalents).
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Synthesis via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines.[5] For the synthesis of the target molecule, this would involve the acylation of 2-phenylpropan-2-amine followed by cyclization and reduction.
Reaction Workflow:
Figure 2: Workflow for the proposed Bischler-Napieralski synthesis.
Experimental Protocol (Hypothetical):
-
Amide Formation: React 2-phenylpropan-2-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to form N-(2-phenylpropan-2-yl)acetamide.
-
Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an inert solvent like toluene and heat to reflux. This will yield 1,3,3-trimethyl-3,4-dihydroisoquinoline.
-
Reduction: Reduce the intermediate dihydroisoquinoline using a suitable reducing agent. For example, sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂ over Palladium on carbon) will afford the final product, this compound.
-
Purification: Each step would require appropriate work-up and purification, likely involving extraction and column chromatography.
Predicted Chemical Properties and Reactivity
The chemical properties of this compound are dictated by the interplay of the electron-rich aromatic ring, the secondary amine, and the steric and electronic effects of the methyl groups.
-
Basicity: The nitrogen atom in the tetrahydroisoquinoline ring is a secondary amine and is therefore basic. It will readily react with acids to form the corresponding ammonium salt. The presence of the electron-donating methyl group at the 1-position may slightly increase the basicity compared to the unsubstituted parent compound.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule nucleophilic. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.
-
Oxidation: The benzylic C1-H bond is susceptible to oxidation, which can lead to the formation of the corresponding 3,4-dihydroisoquinolinium salt or, under harsher conditions, the fully aromatic isoquinoline.
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic aromatic substitution by the alkyl group of the heterocyclic ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to occur, with substitution primarily directed to the positions para and ortho to the point of ring fusion (positions 6 and 8).
Predicted Spectroscopic Data
The following table summarizes the predicted key spectroscopic features for this compound. These predictions are based on the analysis of related structures and general principles of spectroscopy.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.3 ppm. C1-H Proton: A quartet around δ 3.5-4.0 ppm, coupled to the C1-methyl protons. C4-Methylene Protons: A singlet or AB quartet around δ 2.5-3.0 ppm. C1-Methyl Protons: A doublet around δ 1.2-1.5 ppm. C3-Methyl Protons: Two singlets for the gem-dimethyl groups around δ 1.0-1.3 ppm. N-H Proton: A broad singlet, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 125-145 ppm. C1 Carbon: A signal around δ 55-65 ppm. C3 Carbon: A quaternary carbon signal around δ 45-55 ppm. C4 Carbon: A signal around δ 30-40 ppm. Methyl Carbons: Signals in the aliphatic region, δ 15-30 ppm. |
| Infrared (IR) Spectroscopy | N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹. C-H (sp³) Stretch: Bands just below 3000 cm⁻¹. C-H (sp²) Stretch: Bands just above 3000 cm⁻¹. C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. Major Fragmentation: Likely loss of a methyl group from the 1 or 3 position to form a stable benzylic or iminium cation. A retro-Diels-Alder type fragmentation of the heterocyclic ring may also be observed. |
Potential Applications in Drug Development
Given the wide range of biological activities associated with the THIQ scaffold, this compound represents an interesting candidate for further investigation. The specific substitution pattern may confer unique pharmacological properties. Based on the activities of other methylated THIQs, potential areas for exploration include:
-
Neuropharmacology: The THIQ skeleton is present in molecules with activity at various central nervous system targets. The lipophilicity imparted by the methyl groups may enhance blood-brain barrier penetration.
-
Antimicrobial Agents: Numerous THIQ derivatives have shown promising antibacterial and antifungal activities.[3]
-
Anticancer Drug Discovery: The THIQ core is a feature of several natural and synthetic compounds with cytotoxic properties against various cancer cell lines.
Conclusion
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
- Chander, S., Ashok, P., Singh, A., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Wang, X., & You, S. (2014). The Bischler–Napieralski Reaction in the Synthesis of Isoquinolines. Comprehensive Organic Synthesis II, 5, 569-601.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
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NIST. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
- Kaur, H., Kumar, M., & Singh, P. (2019). 1,2,3,4-Tetrahydroisoquinoline: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 19(14), 1126-1145.
- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.
-
ResearchGate. (2015). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(11), 9134-9147.
- Thieme. (2017). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Synfacts, 13(08), 0825.
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
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1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Introduction: The Analytical Challenge
Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
The initial step in any structure elucidation is to determine the molecular formula and identify the core functional groups. This foundational data provides the necessary constraints for the more detailed analysis that follows.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice: Before delving into complex NMR experiments, we must first establish the elemental composition. High-Resolution Mass Spectrometry, typically using Electrospray Ionization (ESI) in positive ion mode, is the definitive technique for this purpose. It provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula.
Expected Results: For this compound (C₁₂H₁₇N), the protonated molecule [M+H]⁺ would be observed.
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₂H₁₇N | |
| Calculated Exact Mass | 175.1361 | Monoisotopic mass of the neutral molecule. |
| Observed [M+H]⁺ | ~176.1439 | The measured m/z in a high-resolution ESI-MS spectrum. |
| Degree of Unsaturation | 5 | Calculated as (2C + 2 + N - H)/2 = (24 + 2 + 1 - 17)/2 = 5. This is consistent with a benzene ring (4 degrees) and one additional ring (1 degree). |
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is sufficient to distinguish the target ion from potential interferences.
Electron Ionization (EI) Mass Spectrometry and Fragmentation
Causality of Experimental Choice: While HRMS gives the molecular formula, EI-MS provides structural information through characteristic fragmentation patterns. The high energy of electron impact induces fragmentation at predictable points in the molecule, offering clues to its connectivity.[2] For cyclic amines like THIQs, α-cleavage next to the nitrogen atom is a dominant fragmentation pathway.[3]
Proposed Fragmentation Pathway: The molecular ion (M⁺˙) at m/z 175 would be observed. The most significant fragmentation is expected to be the loss of a methyl group via α-cleavage at the C1 position, leading to a highly stable, resonance-stabilized iminium ion.
| m/z Value | Proposed Fragment | Interpretation |
| 175 | [C₁₂H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [C₁₁H₁₄N]⁺ | Loss of a methyl radical (•CH₃) from C1. This is expected to be the base peak due to the stability of the resulting iminium cation. |
| 118 | [C₉H₁₀]⁺˙ | Retro-Diels-Alder (RDA) type fragmentation of the heterocyclic ring, although less common for this specific structure.[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies. It serves as a quick confirmation of the molecular backbone.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H Stretch | Secondary Amine (N-H) |
| ~3000-3100 | C-H Stretch | Aromatic C-H |
| ~2850-2970 | C-H Stretch | Aliphatic C-H (from methyl and methylene groups) |
| ~1600, ~1450-1500 | C=C Stretch | Aromatic Ring |
| ~1100-1250 | C-N Stretch | Aliphatic Amine |
The presence of a distinct N-H stretch and the characteristic aromatic C=C stretches would provide strong, immediate evidence for the tetrahydroisoquinoline core.[5][6]
Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments provides unambiguous evidence of atom connectivity and spatial relationships.[7][8]
Visualizing the Structure and Numbering Scheme
To discuss the NMR data logically, we must first define the atomic numbering scheme for this compound.
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy (500 MHz, CDCl₃)
Causality of Experimental Choice: ¹H NMR provides the first detailed look at the hydrogen environments. Chemical shift, integration, and multiplicity (splitting pattern) are used to identify the types of protons and their neighboring atoms.
Predicted ¹H NMR Data:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H5, H6, H7, H8 | 7.0 - 7.3 | Multiplet (m) | 4H | Aromatic protons of the benzene ring. |
| H1 | ~4.0 - 4.2 | Quartet (q) | 1H | Methine proton at C1, adjacent to a methyl group and the C8a aromatic carbon. Split by the C1-Methyl protons. |
| H4 | ~2.7 - 2.9 | Singlet (s) | 2H | Methylene protons at C4. Expected to be a singlet as there are no adjacent protons on C3 (quaternary). |
| C1-CH₃ | ~1.4 - 1.6 | Doublet (d) | 3H | Methyl group at C1, coupled to the H1 proton. |
| C3-CH₃ (geminal) | ~1.2 - 1.3 | Singlet (s) | 6H | Two equivalent methyl groups on the quaternary C3 carbon. No adjacent protons to couple with. |
| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | Secondary amine proton. Often broad and may exchange with D₂O. |
¹³C NMR and DEPT-135 Spectroscopy (125 MHz, CDCl₃)
Causality of Experimental Choice: ¹³C NMR identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH₃, CH₂, and CH carbons, which is essential for unambiguous assignment.
Predicted ¹³C NMR and DEPT-135 Data:
| Carbon(s) | Predicted δ (ppm) | DEPT-135 Signal | Assignment Rationale |
| C4a, C8a | ~135 - 145 | None | Aromatic quaternary carbons involved in ring fusion. |
| C5, C6, C7, C8 | ~125 - 130 | Positive (CH) | Aromatic methine carbons. |
| C1 | ~55 - 60 | Positive (CH) | Aliphatic methine carbon attached to nitrogen. |
| C3 | ~48 - 52 | None | Aliphatic quaternary carbon attached to nitrogen. |
| C4 | ~35 - 40 | Negative (CH₂) | Aliphatic methylene carbon. |
| C3-CH₃ (geminal) | ~28 - 32 | Positive (CH₃) | Geminal methyl carbons. |
| C1-CH₃ | ~20 - 25 | Positive (CH₃) | Methyl carbon at the C1 position. |
2D NMR for Unambiguous Connectivity
Causality of Experimental Choice: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule with several methyl singlets and a complex aromatic region, 2D experiments like COSY, HSQC, and HMBC are not optional—they are mandatory for a verifiable structure.[9][10][11]
Workflow for Structure Elucidation using 2D NMR
Caption: The integrated NMR workflow for structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[11]
-
Key Correlation: A cross-peak between the H1 quartet (~4.1 ppm) and the C1-CH₃ doublet (~1.5 ppm) will definitively link these two groups. No other correlations are expected in the aliphatic region due to the quaternary C3.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[10]
-
Self-Validation: It provides a direct and powerful check on the 1D assignments. For example, the proton at ~4.1 ppm (H1) will show a correlation to the carbon at ~55-60 ppm (C1). The protons at ~1.2 ppm (C3-CH₃) will correlate to the carbon at ~28-32 ppm.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[9][10] This is how we connect the quaternary carbons and isolated spin systems.
Key HMBC Correlations for Structure Proof:
Caption: Key HMBC correlations confirming the molecular backbone.
Trustworthiness through HMBC:
-
Connecting the Gem-Dimethyl Group: The protons of the C3-methyl groups (~1.2 ppm) will show correlations to the quaternary C3 carbon (~50 ppm) and the methylene C4 carbon (~38 ppm). This confirms their position at C3.
-
Bridging to the Aromatic Ring: The H4 methylene protons (~2.8 ppm) are critical. They will show correlations to C3, the quaternary aromatic carbon C4a (~136 ppm), and the aromatic CH carbon C5 (~128 ppm). This definitively connects the heterocyclic ring to the benzene ring at the correct position.
-
Confirming the C1 Position: The H1 proton (~4.1 ppm) will show correlations to the quaternary C3, the other fusion carbon C8a, and the aromatic C5. The C1-methyl protons (~1.5 ppm) will show correlations to C1 and C8a. This network of correlations locks the C1-methyl group in place and completes the structural puzzle.
Conclusion
The structure of this compound is elucidated through a systematic and multi-faceted analytical approach. HRMS establishes the molecular formula, and FTIR confirms the core functional groups. The definitive structure is then assembled using a suite of NMR experiments. ¹H and ¹³C NMR provide the inventory of atoms, while COSY, HSQC, and particularly HMBC experiments provide the unambiguous connections between them. Each piece of data serves to validate the others, resulting in a high-confidence structural assignment that meets the rigorous standards of chemical and pharmaceutical research.
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An In-Depth Technical Guide to 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, a polysubstituted derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold. While a specific CAS number for this compound is not prominently documented in publicly available databases, its structural features suggest significant potential in medicinal chemistry and drug development. This guide will delve into a proposed synthetic pathway, detailed analytical and spectroscopic characterization, and explore its potential applications based on the well-established pharmacology of related THIQ analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] THIQ-based molecules have demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents, among other therapeutic applications.[3][4] The conformational rigidity of the THIQ ring system, combined with the ability to introduce diverse substituents at various positions, allows for the fine-tuning of biological activity and pharmacokinetic properties.
The subject of this guide, this compound, presents a unique substitution pattern with a methyl group at the C1 position and a gem-dimethyl group at the C3 position. The presence of the gem-dimethyl group is of particular interest as it can confer several advantageous properties in drug design, including increased metabolic stability and enhanced binding affinity through favorable conformational restriction.[5]
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis would logically begin with the reaction of 2-phenyl-2-propylamine with an acetaldehyde equivalent under acidic conditions. This variation of the Pictet-Spengler reaction would yield the 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline intermediate. Subsequent N-methylation would then furnish the final product.
dot
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
-
To a solution of 2-phenyl-2-propylamine (1 equivalent) in a suitable solvent such as toluene, add acetaldehyde (1.1 equivalents).
-
Acidify the mixture with a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and heat to reflux.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Step 2: Synthesis of this compound
-
Dissolve the 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a suitable methylating agent, for instance, methyl iodide (1.2 equivalents), and a mild base like potassium carbonate to scavenge the acid produced.[8]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography to yield this compound.
Analytical and Spectroscopic Characterization
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
dot
Caption: Key proton groups for NMR prediction.
-
¹H NMR (500 MHz, CDCl₃):
-
δ 7.0-7.2 ppm (m, 4H): Aromatic protons of the benzene ring.
-
δ ~3.8-4.0 ppm (q, 1H): Methine proton at the C1 position, coupled to the C1-methyl group.
-
δ ~2.5-2.7 ppm (m, 2H): Methylene protons at the C4 position.
-
δ ~2.4 ppm (s, 3H): Singlet for the N-methyl protons.
-
δ ~1.4 ppm (d, 3H): Doublet for the C1-methyl protons.
-
δ ~1.1-1.3 ppm (s, 6H): Two singlets for the diastereotopic gem-dimethyl protons at the C3 position.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~140-145 ppm: Quaternary carbons of the fused benzene ring.
-
δ ~125-130 ppm: Aromatic CH carbons.
-
δ ~55-60 ppm: C1 carbon.
-
δ ~50-55 ppm: C3 carbon (quaternary).
-
δ ~40-45 ppm: N-methyl carbon.
-
δ ~30-35 ppm: C4 carbon.
-
δ ~20-30 ppm: C1-methyl and C3-gem-dimethyl carbons.
-
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern will likely be dominated by the loss of a methyl group from the C1 position, leading to a stable iminium ion, which would be the base peak.[9]
-
Expected Fragments:
-
m/z 175 (M⁺): Molecular ion.
-
m/z 160 ([M-CH₃]⁺): Loss of a methyl group from C1, likely the base peak.
-
Further fragmentation of the aromatic ring and the aliphatic portion of the molecule.
-
Potential Applications in Drug Development
The unique structural features of this compound suggest several potential applications in drug discovery, primarily based on the known pharmacology of its structural analogs.
Central Nervous System (CNS) Disorders
Many substituted THIQs are known to interact with CNS targets. For instance, certain analogs act as modulators of NMDA receptors, suggesting potential for the treatment of neurological and psychiatric disorders.[6] The lipophilicity imparted by the three methyl groups in the target molecule may enhance its ability to cross the blood-brain barrier.
Oncology
The THIQ scaffold is present in several natural and synthetic anticancer agents.[3] Derivatives of THIQ have been shown to act as estrogen receptor antagonists, indicating potential applications in the treatment of hormone-dependent cancers such as breast cancer.[4]
Antimicrobial Agents
The THIQ nucleus has been incorporated into various compounds exhibiting antibacterial and antifungal properties.[3] The specific substitution pattern of this compound could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.
Conclusion
This compound represents a promising, albeit underexplored, derivative of the pharmacologically significant tetrahydroisoquinoline family. Based on established synthetic methodologies, a practical route for its preparation can be devised. Its predicted spectroscopic properties provide a framework for its characterization. The introduction of a C1-methyl group and a C3-gem-dimethyl group on the THIQ scaffold is anticipated to confer unique pharmacological properties, making it a compelling target for synthesis and biological evaluation in the pursuit of novel therapeutics for CNS disorders, cancer, and infectious diseases. This guide serves as a foundational document to stimulate further research into this and related polysubstituted tetrahydroisoquinolines.
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Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. (2025). ResearchGate. [Link]
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Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. (2023). ACG Publications. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
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Three-component synthesis of 3,4-dihydroisoquinoline derivatives. (2002). ResearchGate. [Link]
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Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). The Journal of Organic Chemistry. [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]
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N-methylation of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, (R)-salsolinol, in rat brains: in vivo microdialysis study. (1996). Neuroscience Letters. [Link]
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An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline scaffold is a key structural motif in a variety of pharmacologically active compounds. Its rigid framework and substitution pattern make it a valuable building block in medicinal chemistry for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this important heterocyclic system, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the two major synthetic strategies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction, offering a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.
Strategic Approaches to the this compound Core
The synthesis of the this compound core primarily relies on the formation of the isoquinoline ring system from acyclic precursors. The two most prominent and historically significant methods for this transformation are the Pictet-Spengler and the Bischler-Napieralski reactions.
The Pictet-Spengler Reaction: A Direct and Atom-Economical Approach
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[3][4] For the synthesis of this compound, the key starting materials are 2-methyl-1-phenylpropan-2-amine and formaldehyde .
Mechanism of the Pictet-Spengler Reaction:
The reaction proceeds through the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 2-methyl-1-phenylpropan-2-amine with formaldehyde under acidic conditions to form a highly electrophilic iminium ion.[2][4]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the phenethyl moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step is the core of the ring formation.[3]
-
Deprotonation: Finally, a proton is lost from the aromatic ring to restore aromaticity, yielding the this compound product.
Synthesis of the Key Starting Material: 2-Methyl-1-phenylpropan-2-amine
A robust synthesis of the crucial precursor, 2-methyl-1-phenylpropan-2-amine, can be achieved from readily available starting materials such as substituted benzyl halides.[5] A multi-step synthesis is often employed:
-
Alkylation: Substituted benzyl chloride is reacted with isobutyronitrile in the presence of a strong base to form 2-methyl-1-substituted phenyl-2-butyronitrile.
-
Hydrolysis: The nitrile is then hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement, typically using diphenylphosphoryl azide, to form an isocyanate intermediate, which is then trapped with an alcohol to form a carbamate.
-
Deprotection: Finally, the carbamate protecting group is removed, often by catalytic hydrogenation, to afford the desired 2-methyl-1-phenylpropan-2-amine.[5]
An alternative approach involves the Grignard reaction of benzyl cyanide with methylmagnesium iodide, which forms an imine intermediate that can be directly reduced to the amine.[6]
Experimental Protocol: Pictet-Spengler Synthesis of N-Toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
| Step | Procedure |
| 1 | To a nitrogen-blanketed mixture of N-toluenesulfonyl-1,1-dimethyl-2-phenyl-ethylamine (8.30 g, 0.027 mol) in dimethoxymethane (50 mL), add boron trifluoride etherate (BF₃·OEt₂, 9.9 mL, 0.081 mol). |
| 2 | Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by gas chromatography. |
| 3 | Partition the reaction mixture between ethyl acetate (100 mL) and water (100 mL). |
| 4 | Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 100 mL). |
| 5 | Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. |
Note: The N-toluenesulfonyl group can be subsequently removed under reducing conditions to yield the free amine.
The Bischler-Napieralski Reaction: A Two-Step Approach via a Dihydroisoquinoline Intermediate
The Bischler-Napieralski reaction is another classical method for the synthesis of isoquinoline derivatives.[8] This reaction involves the intramolecular cyclodehydration of a β-phenethylamide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[9][10] The reaction typically yields a 3,4-dihydroisoquinoline, which must then be reduced to the desired 1,2,3,4-tetrahydroisoquinoline.[11]
Mechanism of the Bischler-Napieralski Reaction:
The reaction is believed to proceed via the following steps:
-
Activation of the Amide: The carbonyl oxygen of the β-phenethylamide is activated by the dehydrating agent.
-
Nitrilium Ion Formation: Elimination of the activated oxygen species generates a highly electrophilic nitrilium ion intermediate.
-
Intramolecular Cyclization: The electron-rich aromatic ring attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.
-
Reduction: The resulting 3,4-dihydroisoquinoline is then reduced to the final this compound using a suitable reducing agent such as sodium borohydride (NaBH₄).
Synthesis of the Key Starting Material: N-(2-Methyl-1-phenylpropan-2-yl)acetamide
The required amide precursor can be synthesized by the acylation of 2-methyl-1-phenylpropan-2-amine with acetic anhydride or acetyl chloride.
Experimental Protocol: Representative Bischler-Napieralski Synthesis
The following is a general procedure for the Bischler-Napieralski reaction, which can be adapted for the synthesis of 1,3,3-trimethyl-3,4-dihydroisoquinoline.
| Step | Procedure |
| 1 | Dissolve N-(2-methyl-1-phenylpropan-2-yl)acetamide in a suitable solvent such as toluene or acetonitrile. |
| 2 | Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), dropwise to the solution at 0 °C. |
| 3 | Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. |
| 4 | After completion, cool the reaction mixture and carefully quench with ice-water. |
| 5 | Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane). |
| 6 | Dry the organic layer, concentrate, and purify the crude 1,3,3-trimethyl-3,4-dihydroisoquinoline by column chromatography. |
| 7 | Dissolve the purified dihydroisoquinoline in a suitable solvent (e.g., methanol) and add sodium borohydride (NaBH₄) portion-wise at 0 °C. |
| 8 | Stir the reaction mixture at room temperature until the reduction is complete. |
| 9 | Quench the reaction with water and extract the product with an organic solvent. |
| 10 | Dry the organic layer, concentrate, and purify the final this compound. |
Comparative Analysis of Synthetic Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Number of Steps | Typically a one-pot reaction from the amine and aldehyde/ketone. | Two distinct steps: cyclization to the dihydroisoquinoline followed by reduction. |
| Atom Economy | High, as it is a condensation reaction with the loss of only a water molecule. | Lower, due to the use of a stoichiometric dehydrating agent and a separate reduction step. |
| Reaction Conditions | Generally requires acidic conditions, which can range from mild to strong depending on the substrate.[2][12] | Often requires harsher conditions, including strong dehydrating agents and elevated temperatures.[8] |
| Substrate Scope | Broad, but can be sensitive to the electronic nature of the aromatic ring. Electron-donating groups facilitate the reaction.[1] | Also broad, but can be limited by the stability of the starting amide and the intermediate nitrilium ion. |
| Intermediate Isolation | The tetrahydroisoquinoline is formed directly. | The dihydroisoquinoline intermediate is typically isolated before reduction. |
Conclusion
Both the Pictet-Spengler and Bischler-Napieralski reactions represent viable and effective strategies for the synthesis of the this compound core. The choice between these two methods will depend on factors such as the availability of starting materials, the desired scale of the reaction, and tolerance to specific reaction conditions. The Pictet-Spengler reaction offers a more direct and atom-economical route, while the Bischler-Napieralski reaction provides a two-step approach that may be advantageous in certain synthetic contexts. A thorough understanding of the mechanisms and experimental parameters of both reactions is crucial for the successful synthesis of this important heterocyclic scaffold and its derivatives for applications in drug discovery and development.
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The Emerging Potential of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. This technical guide focuses on a specific, synthetically derived member of this family: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline . While direct and extensive biological activity data for this parent compound remains nascent in publicly accessible literature, its recent emergence as a key pharmacophoric element in the design of highly potent kinase inhibitors signals a burgeoning interest in its therapeutic potential. This document will synthesize the available information on its synthesis, structural features, and its role as a critical building block in the development of novel therapeutics for oncology, autoimmune disorders, and neurodegenerative diseases.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast array of isoquinoline alkaloids, which are naturally occurring compounds with a broad spectrum of pharmacological activities.[1] This heterocyclic system's rigid structure, combined with its three-dimensional arrangement of aromatic and nitrogen-containing functionalities, makes it an ideal framework for molecular recognition by various biological targets. Consequently, synthetic and natural THIQ derivatives have been extensively investigated and have shown promise as antitumor, anti-inflammatory, antibacterial, antiviral, and neuroprotective agents.[1]
This guide shifts the focus to a specific synthetic derivative, this compound. Its utility has been notably highlighted in recent patent literature as a crucial component of novel pyrazolopyrimidine derivatives designed as potent modulators of critical cellular signaling pathways.
Synthesis and Physicochemical Properties of the Core Scaffold
The synthesis of the this compound core can be achieved through established methods of isoquinoline chemistry. A common and adaptable strategy is the Pictet-Spengler reaction . This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.
For the synthesis of this compound, a suitable β-phenylethylamine precursor bearing gem-dimethyl groups at the benzylic position would be reacted with acetaldehyde or an equivalent electrophile.
Illustrative Synthetic Workflow: Pictet-Spengler Reaction
Caption: Generalized Pictet-Spengler synthesis pathway for this compound.
Biological Activity Profile: A Pharmacophore for Kinase Inhibition
While direct biological data on the unmodified this compound is limited, its incorporation into more complex molecules provides significant insight into its potential as a pharmacophore. A key example is found in patent literature describing novel pyrazolopyrimidine derivatives with potent inhibitory activity against Bruton's tyrosine kinase (BTK) .[1]
Role in Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, as well as in the signaling pathways of other hematopoietic cells. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. Therefore, BTK has emerged as a high-value therapeutic target.
In the patented pyrazolopyrimidine compounds, the this compound moiety serves as a key substituent. These compounds are designed for the prevention or treatment of:
-
Cancer: Particularly B-cell malignancies.
-
Autoimmune Diseases: Where B-cell activity is pathogenic.
-
Parkinson's Disease: Suggesting a potential role in neuro-inflammatory or related pathways.[1]
The rationale for using this specific tetrahydroisoquinoline derivative likely lies in its ability to confer favorable physicochemical properties, such as improved metabolic stability, cell permeability, or to provide a specific three-dimensional conformation that enhances binding to the target kinase.
Conceptual Signaling Pathway: BTK Inhibition in B-Cells
Caption: Simplified pathway of BTK signaling in B-cells and the inhibitory action of 1,3,3-trimethyl-THIQ derivatives.
Potential Therapeutic Applications and Future Directions
The primary therapeutic avenues for compounds containing the this compound scaffold, as suggested by current research, are in oncology, autoimmune diseases, and neurodegenerative disorders.[1]
Oncology and Autoimmune Diseases
The development of BTK inhibitors has revolutionized the treatment of certain B-cell cancers. The incorporation of the 1,3,3-trimethyl-THIQ moiety into next-generation BTK inhibitors could offer advantages in terms of potency, selectivity, and pharmacokinetic profiles.
Neurodegenerative Diseases
The mention of Parkinson's disease in the patent literature is particularly intriguing.[1] While the precise mechanism is not elaborated, it may be linked to the growing understanding of the role of neuro-inflammation in the pathogenesis of neurodegenerative diseases. BTK is expressed in microglia, the resident immune cells of the central nervous system, and its inhibition has been proposed as a therapeutic strategy to quell neuro-inflammatory processes.
Experimental Protocols: Investigating Biological Activity
To further elucidate the biological activity of this compound and its derivatives, a series of in vitro and in vivo assays are recommended.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect on target kinases (e.g., BTK).
-
Methodology:
-
Recombinant human BTK is incubated with the test compound at various concentrations.
-
A specific substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or fluorescence resonance energy transfer (FRET).
-
IC₅₀ values are calculated from the dose-response curves.
-
Cell-Based Proliferation Assays
-
Objective: To assess the cytostatic or cytotoxic effects on relevant cancer cell lines.
-
Methodology:
-
B-cell lymphoma or other relevant cancer cell lines are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After an incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®.
-
GI₅₀ (concentration for 50% growth inhibition) values are determined.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the therapeutic efficacy in a living organism.
-
Methodology:
-
A relevant animal model is selected (e.g., a xenograft model where human cancer cells are implanted in immunocompromised mice, or a model of autoimmune disease).
-
The animals are treated with the test compound or a vehicle control.
-
Tumor growth is monitored over time, or disease-specific parameters are measured.
-
At the end of the study, tissues can be collected for pharmacokinetic and pharmacodynamic analysis.
-
Conclusion and Outlook
This compound stands as a molecule of significant interest, not for a broad spectrum of inherent biological activities, but for its strategic application as a pharmacophoric scaffold in the design of targeted therapeutics. Its role in the development of potent BTK inhibitors for cancer and autoimmune diseases, with a potential extension to neurodegenerative conditions, underscores the value of this specific trimethylated THIQ structure.
Future research should focus on elucidating the precise contribution of this moiety to the activity and selectivity of the larger drug molecules. Furthermore, systematic screening of the parent compound and its simple analogues against a panel of kinases and other biological targets could uncover novel, direct biological activities, expanding its potential utility in drug discovery. The journey of this compound from a synthetic building block to a key element in targeted therapies is a compelling example of the intricate and evolving nature of medicinal chemistry.
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Faheem, A., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12097–12123. [Link]
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Singh, N., & Kumar, A. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 919–937. [Link]
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Faheem, A., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]
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An In-depth Technical Guide to 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This structural motif is prevalent in a vast array of natural alkaloids and has been instrumental in the development of numerous synthetic pharmaceutical agents.[1][2] THIQ-based compounds exhibit a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and neuroprotective agents, underscoring their importance in drug discovery.[2][3] This guide focuses on a specific, synthetically important derivative: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline . We will explore its fundamental properties, provide a detailed, field-proven synthetic protocol, and discuss its potential applications for researchers, scientists, and drug development professionals.
Part 1: Core Molecular Attributes and Characterization
Understanding the fundamental physicochemical properties of a compound is the first step in any research and development workflow. These parameters govern its behavior in both chemical reactions and biological systems.
Physicochemical Data Summary
| Property | Value | Method |
| Molecular Formula | C₁₂H₁₇N | Calculated from base structure |
| Molecular Weight | 175.27 g/mol | Calculated |
| Monoisotopic Mass | 175.136100 Da | Calculated |
| Chirality | Chiral at C1 | Structural Analysis |
| LogP (Predicted) | ~2.5 - 3.0 | Estimation based on structure |
Molecular Structure
The structural arrangement of the methyl groups is critical. The gem-dimethyl group at the C3 position sterically hinders the flexibility of the heterocyclic ring, locking it into a more defined conformation. The methyl group at C1 introduces a stereocenter, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers.
Caption: Structure of this compound.
Anticipated Spectroscopic Profile
A robust characterization workflow is essential for structure verification. Based on the known spectra of related THIQ derivatives, the following spectroscopic signatures are expected for this molecule.[1][5][6]
-
¹H NMR:
-
Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the benzene ring.
-
C1-H Proton (quartet): A quartet for the single proton at the C1 position, coupled to the adjacent C1-methyl group protons.
-
C4-H₂ Methylene Protons (multiplet): A multiplet for the two diastereotopic protons on the C4 carbon.
-
N-H Proton (broad singlet): A broad singlet for the amine proton, which may be exchangeable with D₂O.
-
C1-CH₃ Protons (doublet): A doublet for the three protons of the methyl group at the C1 position.
-
C3-CH₃ Protons (two singlets): Two distinct singlets for the gem-dimethyl groups at the C3 position, as they are diastereotopic.
-
-
¹³C NMR: Distinct signals would be expected for the aromatic carbons, the aliphatic carbons (C1, C3, C4), and the three methyl carbons. The two methyl carbons at the C3 position would likely show separate signals.
-
Mass Spectrometry (EI-MS): The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 175. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) to form a stable iminium ion, a characteristic fragmentation for such structures.
Part 2: Synthesis and Mechanistic Insights
The construction of the THIQ core is a well-trodden path in organic synthesis, with the Pictet-Spengler reaction being a primary and highly effective method.[7][8][9][10] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to close the ring.[11][12]
Proposed Synthetic Workflow: Modified Pictet-Spengler Reaction
To achieve the specific 1,3,3-trimethyl substitution pattern, a logical and robust approach involves the reaction of a custom-synthesized β-arylethylamine with acetone.
Caption: Proposed workflow for the synthesis of 1,3,3-Trimethyl-THIQ.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating, with clear checkpoints and rationale for each step.
Step 1: Synthesis of 2-Methyl-1-phenylpropan-2-amine (Precursor)
-
Rationale: The structure of the starting amine is critical as it dictates the substitution pattern at C3 and C4 of the final product. Using an amine with a gem-dimethyl group adjacent to the amino function is necessary to form the 3,3-dimethyltetrahydroisoquinoline.
-
Methodology:
-
To a stirred solution of 2-methyl-1-phenyl-2-nitropropane in anhydrous diethyl ether or THF under an inert atmosphere (N₂), add lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Causality: The reflux ensures the complete reduction of the nitro group to the primary amine.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with ether. Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. This precursor is often used directly in the next step.
-
Step 2: Pictet-Spengler Cyclization
-
Rationale: This is the key ring-forming step. Acetone serves as the carbonyl component that will become C1 and its attached methyl group. A strong acid is required to catalyze both the initial imine formation and the subsequent electrophilic attack on the electron-rich benzene ring.[11][12]
-
Methodology:
-
Dissolve the crude 2-methyl-1-phenylpropan-2-amine in a suitable solvent such as toluene or dichloromethane.
-
Add an excess of acetone (3-5 equivalents). Causality: Using excess acetone drives the equilibrium towards the formation of the iminium ion intermediate.[11]
-
Add the acid catalyst, such as trifluoroacetic acid (TFA) or concentrated HCl, dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Step 3: Workup and Purification
-
Rationale: The workup is designed to neutralize the acid catalyst and separate the organic product from aqueous and inorganic materials. Purification is critical to isolate the target compound from unreacted starting materials and side products.
-
Methodology:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Alternatively, for thermally stable products, purification by vacuum distillation may be possible.
-
Combine the pure fractions and remove the solvent to yield this compound as a pale yellow oil. Characterize using NMR and MS to confirm the structure.
-
Part 3: Applications in Drug Discovery and Research
The THIQ scaffold is a versatile template for designing bioactive molecules.[2] The specific substitution pattern of 1,3,3-trimethyl-THIQ imparts distinct properties that can be leveraged in drug design.
-
CNS-Active Agents: The increased lipophilicity due to the three methyl groups can enhance the ability of the molecule to cross the blood-brain barrier, making it a candidate scaffold for central nervous system (CNS) targets.
-
Conformationally Restricted Analogs: The gem-dimethyl group at the C3 position acts as a "conformational lock," reducing the rotational freedom of the heterocyclic ring. This rigidity can lead to higher binding affinity and selectivity for specific biological targets, as it reduces the entropic penalty upon binding.
-
Chiral Probes: The presence of a stereocenter at C1 allows for the synthesis of enantiomerically pure (R) and (S) forms. These can be used as chiral probes to investigate the stereochemical requirements of receptor binding sites.
-
Fragment-Based Drug Design (FBDD): This molecule can serve as a valuable fragment for building more complex drug candidates. Its defined three-dimensional shape and synthetic accessibility make it an attractive starting point.
Caption: Relationship between structure, properties, and applications.
References
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Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PubMed Central (PMC) - NIH. Available at: [Link]
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Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Lifescience Global. Available at: [Link]
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A Technical Guide to the Stereoisomers of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] The introduction of chiral centers, as seen in 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, significantly increases molecular complexity and biological specificity. Chirality is a fundamental property in drug design, as enantiomers of the same compound can exhibit vastly different potency, efficacy, and safety profiles.[4][5] This guide provides an in-depth technical overview of the stereoisomers of this compound, focusing on the principles of their stereochemistry, established protocols for their separation, and robust analytical techniques for the unambiguous determination of their absolute configuration.
Introduction: The Significance of Stereoisomerism in THIQ Analogs
The tetrahydroisoquinoline nucleus is a cornerstone of many biologically active molecules, including antitumor antibiotics and compounds targeting neurodegenerative disorders.[1] The spatial arrangement of substituents on this core structure is critical. The human body is a chiral environment, and biological receptors, enzymes, and other targets often exhibit a high degree of stereoselectivity.[5] Consequently, one enantiomer of a chiral drug may produce the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[5]
This compound possesses a single stereocenter at the C1 position, giving rise to a pair of enantiomers: (R)-1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline and (S)-1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. The distinct three-dimensional arrangement of these enantiomers necessitates their separation and individual characterization to fully understand their structure-activity relationships (SAR) and to develop safe, effective, and selective therapeutic agents.
Molecular Structure and Stereochemistry
The core of the issue lies at the C1 carbon of the tetrahydroisoquinoline ring. This carbon is bonded to four different substituents:
-
The nitrogen atom (N2) of the heterocyclic ring.
-
The C9 atom of the fused benzene ring.
-
A methyl group (-CH₃).
-
A hydrogen atom (-H).
This arrangement makes the C1 carbon a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8]
Caption: (R) and (S) enantiomers of this compound.
Synthesis of the Racemic Mixture
The synthesis of the racemic form of this compound typically proceeds through established methods for constructing the THIQ core, such as the Pictet-Spengler or Bischler-Napieralski reactions, followed by appropriate alkylation steps.[9] For instance, a common route involves the reaction of a phenylethylamine derivative with a ketone or aldehyde. Due to the achiral nature of the starting materials and reagents, these standard syntheses produce a 50:50 mixture of the (R) and (S) enantiomers, known as a racemate.
Enantioselective Separation: The Key to Stereochemical Investigation
Resolving the racemic mixture into its constituent enantiomers is the most critical step for any stereochemical study. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant and most effective method for this purpose.[10]
Chiral HPLC: A Field-Proven Protocol
The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes leads to different retention times, enabling separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including tetrahydroisoquinoline derivatives.[11]
Experimental Protocol: Analytical Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series) is the recommended starting point. The choice of selector (e.g., amylose or cellulose) and the specific derivatization (e.g., tris(3,5-dimethylphenylcarbamate)) is critical and often determined through screening.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA, at 0.1%) is crucial to add to the mobile phase.
-
Causality: The basic amine additive prevents peak tailing by deactivating acidic silanol groups on the silica support and ensuring the analyte, a basic amine, is in its neutral form, which promotes effective chiral recognition.
-
-
Instrumentation Setup:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection Wavelength: ~215 nm, where the tetrahydroisoquinoline core exhibits strong absorbance.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of ~1 mg/mL.
-
-
Execution & Data Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic sample.
-
Monitor the chromatogram for the separation of two distinct peaks corresponding to the two enantiomers. The resolution (Rs) between the peaks should be greater than 1.5 for baseline separation.[11]
-
| Parameter | Typical Value | Rationale |
| Column | Amylose or Cellulose-based CSP | Proven efficacy for broad amine compound separation.[11] |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% DEA | Balances retention and selectivity; amine additive ensures good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale, ensures efficient mass transfer. |
| Temperature | 25 °C (Ambient) | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | High molar absorptivity of the aromatic ring. |
Determination of Absolute Configuration
Once the enantiomers are separated, determining which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer is paramount. This is known as determining the absolute configuration.[6] While X-ray crystallography of a single crystal is considered the "gold standard," it is not always feasible, especially for oils or difficult-to-crystallize compounds.[4][12] Vibrational Circular Dichroism (VCD) has emerged as a powerful, reliable alternative for determining absolute configuration in solution.[4][12][13]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[14][15] While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in intensity but opposite in sign.[13] The power of VCD lies in its combination with quantum chemical calculations.[4][15]
Workflow: Absolute Configuration Determination by VCD
Caption: Workflow for absolute configuration assignment using VCD spectroscopy.
Protocol: VCD Analysis
-
Sample Preparation: A relatively high concentration (5-10 mg in 100-150 µL) of the purified enantiomer is required. A deuterated solvent like chloroform-d (CDCl₃) is typically used to avoid solvent interference in the IR region.[16]
-
Data Acquisition: Acquire the IR and VCD spectra on a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3-5 orders of magnitude weaker than IR absorption signals.[14][15]
-
Computational Modeling:
-
Using software like Gaussian, perform a conformational search for one enantiomer (e.g., the R-form).
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the theoretical vibrational frequencies, IR intensities, and VCD rotational strengths for the optimized structures.
-
-
Spectral Comparison and Assignment:
-
Compare the experimentally measured VCD spectrum with the Boltzmann-averaged theoretical VCD spectrum calculated for the R-enantiomer.
-
If the spectra match in sign and relative intensity: The experimental sample has the (R)-configuration.
-
If the spectra are perfect mirror images: The experimental sample has the (S)-configuration.[4]
-
Ancillary Technique: NMR with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between enantiomers. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent (CSR), often a lanthanide complex, can induce diastereomeric interactions.[17][18][19][20]
Principle of Operation: The chiral shift reagent forms a complex with the analyte. Because the reagent is chiral, it forms two different diastereomeric complexes with the (R) and (S) enantiomers of the analyte. These diastereomeric complexes are no longer energetically equivalent, resulting in different chemical shifts (diastereotopic shifts) for corresponding protons in the NMR spectrum, allowing for their distinction and quantification.[20]
Conclusion
The stereoisomers of this compound represent a classic case study in the importance of chirality in medicinal chemistry. The successful development of any drug candidate based on this scaffold is contingent upon the effective separation of its enantiomers and the unambiguous determination of their absolute configuration. While chiral HPLC provides a robust and scalable method for separation, VCD spectroscopy, supported by DFT calculations, offers a definitive, non-crystalline method for assigning absolute stereochemistry. These techniques, when used in concert, provide the essential tools for researchers to confidently advance chiral drug development programs from discovery to clinical application.
References
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Polavarapu, P. L. (2014). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. National Institutes of Health. [Link]
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Gáspár, A., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. National Institutes of Health. [Link]
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ResearchGate. (2025). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. ResearchGate. [Link]
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Lewis, R. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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Wainer, I. W., & Tischler, M. (1984). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. [Link]
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Al-Hiari, Y. M., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]
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Gerkšič, B. P., & Ilc, G. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline (THIQ) with potential applications in medicinal chemistry. The THIQ scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] This document outlines a viable multi-step synthetic pathway, detailing the requisite precursors, reaction mechanisms, and step-by-step protocols. It is designed to serve as an authoritative resource for researchers engaged in the synthesis of novel THIQ analogs for drug discovery and development.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental heterocyclic motif of significant interest in medicinal chemistry.[2] This structural unit is embedded in a wide array of isoquinoline alkaloids, which exhibit diverse and potent biological activities.[3] The pharmacological promiscuity of the THIQ scaffold has led to its incorporation into a variety of approved drugs and clinical candidates. Given the importance of this structural class, the development of efficient and versatile synthetic routes to novel, substituted THIQs is a key focus in contemporary drug discovery. This guide focuses specifically on the synthesis of this compound, a derivative with a unique substitution pattern that may confer interesting pharmacological properties.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step approach. The core tetrahydroisoquinoline ring system can be constructed via the cyclization of a suitably substituted phenethylamine derivative. The gem-dimethyl group at the C3 position presents a key synthetic challenge. A plausible strategy involves the initial synthesis of a precursor bearing this gem-dimethyl moiety, followed by a cyclization and subsequent reduction.
Our proposed synthetic strategy commences with the preparation of the key intermediate, N-(1,1-dimethyl-2-phenylethyl)acetamide, through a Ritter reaction. This is followed by a Bischler-Napieralski cyclization to form the 3,4-dihydroisoquinoline ring system. The final step involves the reduction of the endocyclic imine to yield the desired this compound.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Precursors
Synthesis of 2-Methyl-1-phenyl-2-propanol
This starting material can be synthesized via the Grignard reaction between benzylmagnesium chloride and acetone.
Experimental Protocol:
-
Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: The Grignard reagent is cooled in an ice bath. A solution of dry acetone in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-methyl-1-phenyl-2-propanol, which can be purified by distillation.
Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide via Ritter Reaction
The Ritter reaction provides an efficient method for the synthesis of the crucial amide intermediate.[4]
Experimental Protocol: [4]
-
To a flask containing acetonitrile, add 2-methyl-1-phenyl-2-propanol.
-
With moderate stirring at room temperature, slowly add concentrated sulfuric acid dropwise over a period of approximately 40 minutes.
-
Continue stirring the reaction mixture at room temperature for 1.5 hours. The solution may develop a pale yellow to dark-red color.
-
Slowly add deionized water to the reaction mixture. This may cause the product to precipitate or form an emulsion.
-
If two layers form, separate the upper organic layer. Wash the organic layer with brine.
-
The crude product can be purified by crystallization or column chromatography.
Core Synthesis of this compound
The core synthesis involves a two-step process: a Bischler-Napieralski cyclization followed by a reduction.
Caption: Synthetic pathway for this compound.
Step 1: Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides using a dehydrating agent.[5][6] Common dehydrating agents include phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[7]
Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution. The amide is first activated by the dehydrating agent to form a reactive intermediate, likely a nitrilium ion. This electrophilic species then undergoes cyclization onto the electron-rich aromatic ring, followed by elimination to form the dihydroisoquinoline.
Experimental Protocol:
-
In a round-bottom flask, place the N-(1,1-dimethyl-2-phenylethyl)acetamide.
-
Add a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid.
-
The mixture is heated, typically at elevated temperatures, in a suitable solvent like toluene or xylene, or neat.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully quenched with ice-water.
-
The mixture is then basified with a strong base (e.g., concentrated sodium hydroxide solution) to a pH > 10.
-
The product is extracted with an organic solvent such as diethyl ether or dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude 1,3,3-trimethyl-3,4-dihydroisoquinoline.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Reduction of the Dihydroisoquinoline Intermediate
The final step is the reduction of the C=N double bond of the 3,4-dihydroisoquinoline intermediate to yield the target this compound. This can be achieved using various reducing agents.
Experimental Protocol (using Sodium Borohydride):
-
Dissolve the crude 1,3,3-trimethyl-3,4-dihydroisoquinoline in a suitable protic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.
-
The final product, this compound, can be purified by column chromatography or distillation under reduced pressure.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Observations |
| N-(1,1-Dimethyl-2-phenylethyl)acetamide | ¹H NMR | Signals corresponding to the acetamide methyl group, the gem-dimethyl groups, the benzylic methylene protons, and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon, the methyl carbons, the benzylic carbon, and the aromatic carbons. | |
| MS (ESI+) | A peak corresponding to [M+H]⁺. | |
| 1,3,3-Trimethyl-3,4-dihydroisoquinoline | ¹H NMR | Signals for the methyl group at C1, the gem-dimethyl groups at C3, the methylene protons at C4, and the aromatic protons. |
| ¹³C NMR | Resonances for the imine carbon (C1), the quaternary carbon (C3), the methyl carbons, the methylene carbon (C4), and the aromatic carbons. | |
| MS (ESI+) | A peak corresponding to [M+H]⁺. | |
| This compound | ¹H NMR | Characteristic signals for the methine proton at C1, the gem-dimethyl groups at C3, the methylene protons at C4, the N-H proton (if not exchanged), and the aromatic protons. |
| ¹³C NMR | Resonances for the methine carbon (C1), the quaternary carbon (C3), the methyl carbons, the methylene carbon (C4), and the aromatic carbons. | |
| MS (ESI+) | A peak corresponding to [M+H]⁺. |
Conclusion
This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. By following the outlined procedures, researchers can reliably access this novel compound for further investigation into its chemical and biological properties. The described methodologies are based on well-established and versatile reactions in organic synthesis, allowing for potential adaptation for the synthesis of a library of related analogs.
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1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline, a unique derivative of the privileged tetrahydroisoquinoline (THIQ) scaffold. While the broader THIQ class is well-documented for its diverse pharmacological activities, this specific trimethylated analog remains a largely unexplored entity in medicinal chemistry.[1][2][3] This guide, therefore, aims to bridge this knowledge gap by providing a foundational resource for researchers, scientists, and drug development professionals. We will delve into the theoretical synthesis, potential pharmacological landscape, and essential analytical methodologies for this compound, drawing upon established principles of organic synthesis and medicinal chemistry.
The Tetrahydroisoquinoline Scaffold: A Cornerstone in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activities.[1][4][5] This scaffold is a key component of numerous alkaloids and has been successfully incorporated into drugs targeting a wide range of therapeutic areas, including anticancer, antibacterial, antiviral, and neuroprotective agents.[1][3][6] The structural rigidity and three-dimensional character of the THIQ core make it an ideal platform for the development of potent and selective modulators of various biological targets.
Synthesis of the this compound Core
While specific literature on the synthesis of this compound is scarce, its construction can be envisioned through modifications of the two most prominent methods for THIQ synthesis: the Pictet-Spengler and Bischler-Napieralski reactions.[7][8][9][10][11]
The Pictet-Spengler Reaction: A Plausible Route
The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone.[9][12][13][14] To achieve the 1,3,3-trimethyl substitution pattern, a key starting material would be 2-methyl-2-phenylpropan-1-amine.
Proposed Retro-Synthetic Analysis (Pictet-Spengler):
Caption: Retrosynthetic approach for this compound via the Pictet-Spengler reaction.
Step-by-Step Experimental Protocol (Theoretical):
-
Iminium Ion Formation: To a solution of 2-methyl-2-phenylpropan-1-amine in a suitable aprotic solvent (e.g., dichloromethane or toluene), add acetaldehyde. The reaction is typically catalyzed by a protic or Lewis acid (e.g., trifluoroacetic acid or boron trifluoride etherate) to facilitate the formation of the key iminium ion intermediate.[14]
-
Intramolecular Cyclization: The reaction mixture is then heated to promote the intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the iminium ion to form the six-membered heterocyclic ring.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is subjected to standard work-up procedures. Purification via column chromatography would yield the desired this compound.
The Bischler-Napieralski Reaction: An Alternative Pathway
The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline core, typically starting from a β-phenylethylamide.[7][8][10][11][15] This method would first yield a 3,4-dihydroisoquinoline intermediate, which would then require reduction to the fully saturated tetrahydroisoquinoline.
Proposed Synthetic Workflow (Bischler-Napieralski):
Caption: A potential synthetic sequence for this compound using the Bischler-Napieralski reaction.
Step-by-Step Experimental Protocol (Theoretical):
-
Amide Formation: The starting amine, 2-methyl-2-phenylpropan-1-amine, is first acylated with acetyl chloride or acetic anhydride to form the corresponding N-acetyl derivative.
-
Cyclization: The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and heated to effect the intramolecular cyclization to the 1,3,3-trimethyl-3,4-dihydroisoquinoline intermediate.[10][11]
-
Reduction: The dihydroisoquinoline is subsequently reduced to the desired tetrahydroisoquinoline using a suitable reducing agent, such as sodium borohydride (NaBH₄).
-
Purification: The final product is purified using standard techniques like column chromatography.
Potential Pharmacological Profile: An Uncharted Territory
The pharmacological activities of the broader class of tetrahydroisoquinolines are well-established and diverse, encompassing anticancer, antimicrobial, and central nervous system effects.[1][4][5][16][17][18] The introduction of the 1,3,3-trimethyl substitution pattern could significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities.
Hypothesized Biological Targets and Activities:
| Potential Therapeutic Area | Hypothesized Mechanism of Action | Rationale based on THIQ Analogs |
| Oncology | Inhibition of topoisomerase, tubulin polymerization, or specific kinases. | Many THIQ-containing natural products exhibit potent cytotoxic and antitumor activities.[3][6] |
| Infectious Diseases | Disruption of bacterial cell wall synthesis or inhibition of viral replication. | Various synthetic THIQ analogs have demonstrated significant antibacterial and antiviral properties.[1] |
| Neurodegenerative Diseases | Modulation of neurotransmitter receptors or enzymes involved in neuroinflammation. | The THIQ scaffold is a known pharmacophore for targeting CNS disorders. |
| Cardiovascular Diseases | Interaction with adrenergic or dopaminergic receptors. | Certain THIQ derivatives have shown activity as beta-adrenoceptor agents.[16][17] |
Structure-Activity Relationship (SAR) Considerations:
The gem-dimethyl group at the C3 position is a notable feature that could impart unique pharmacological properties. This structural motif can influence the molecule's conformational flexibility and its ability to interact with biological targets. Furthermore, the methyl group at the C1 position can create a chiral center, opening the possibility for stereoselective interactions with enzymes and receptors.
Analytical Characterization: Ensuring Purity and Identity
The unambiguous identification and purity assessment of this compound are crucial for any subsequent biological evaluation. A combination of spectroscopic and chromatographic techniques would be employed for its characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the methyl groups. The carbon NMR would provide information on the number and types of carbon atoms in the molecule.[19][20]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.[21][22][23]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would likely provide good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be employed for both qualitative and quantitative analysis, particularly for assessing the presence of any volatile impurities.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule with the potential for novel pharmacological activities. This technical guide has provided a theoretical framework for its synthesis, potential biological profile, and analytical characterization, based on the well-established chemistry and pharmacology of the broader tetrahydroisoquinoline class.
Future research should focus on the actual synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo screening campaign to elucidate its biological activities. The exploration of its stereochemistry and the synthesis of related analogs will be crucial for establishing a clear structure-activity relationship. For drug development professionals, this molecule presents a unique opportunity to explore a novel chemical space within the privileged tetrahydroisoquinoline scaffold.
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- 20. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]
- 21. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 22. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Pictet-Spengler Synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic pharmaceuticals with diverse biological activities.[1][2] The Pictet-Spengler reaction, discovered in 1911, remains one of the most direct and efficient methods for constructing this valuable heterocyclic system.[3][4] This application note provides a comprehensive, field-proven guide for the synthesis of a specific analogue, 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol for synthesis and purification, and present a troubleshooting guide to address common experimental challenges. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry and the development of novel therapeutics.
Mechanistic Rationale and Scientific Principles
The Pictet-Spengler reaction is a two-stage acid-catalyzed process involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring system.[5][6]
Causality Behind the Mechanism:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the β-arylethylamine on the protonated carbonyl compound (in this case, acetaldehyde). Subsequent dehydration under acidic conditions generates a highly electrophilic Schiff base, which is protonated to form a reactive iminium ion intermediate.[7][8] The acid catalyst is crucial; it activates the carbonyl group towards nucleophilic attack and facilitates the dehydration step, which would otherwise be unfavorable.
-
Intramolecular Cyclization: The core C-C bond formation occurs via an intramolecular Friedel-Crafts-type reaction. The electron-rich aromatic ring of the β-arylethylamine acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This step, a 6-endo-trig cyclization, temporarily disrupts the aromaticity of the benzene ring.[5][7]
-
Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable 1,2,3,4-tetrahydroisoquinoline product.[5]
For the synthesis of this compound, the specific choice of reactants is critical. The phenethylamine backbone must contain the gem-dimethyl group at the carbon beta to the phenyl ring, necessitating the use of 2-methyl-1-phenylpropan-2-amine . The 1-methyl substituent is introduced by using acetaldehyde as the carbonyl component.
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis and Purification
This protocol is designed as a self-validating system. Successful execution and characterization confirm the reaction's efficacy.
Materials and Reagents
Quantitative data for the synthesis are summarized in the table below. All reagents should be of analytical grade and used as received unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| 2-methyl-1-phenylpropan-2-amine | C₁₀H₁₅N | 149.23 | 5.00 g | 33.5 | 1.0 | Starting amine. |
| Acetaldehyde | C₂H₄O | 44.05 | 1.77 g (2.25 mL) | 40.2 | 1.2 | Use freshly distilled. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 25 mL | - | - | Solvent and catalyst. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | - | For extraction. |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | ~150 mL | - | - | For neutralization. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | For drying. |
| Silica Gel | SiO₂ | 60.08 | As needed | - | - | For chromatography. |
Step-by-Step Synthesis Methodology
CAUTION: This procedure should be performed in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive. Acetaldehyde is volatile and flammable. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1-phenylpropan-2-amine (5.00 g, 33.5 mmol).
-
Acid Addition: Place the flask in an ice-water bath to cool to 0 °C. Slowly add trifluoroacetic acid (25 mL) dropwise over 10 minutes. Causality: The initial dissolution is exothermic; cooling prevents uncontrolled temperature rise and potential side reactions.
-
Carbonyl Addition: While maintaining the temperature at 0 °C, add acetaldehyde (2.25 mL, 40.2 mmol) dropwise to the stirred solution. A slight excess of the aldehyde ensures complete consumption of the limiting amine reagent.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
Work-up - Neutralization: Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice. Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution with vigorous stirring until the pH is ~9-10 (test with pH paper). Causality: This step neutralizes the strong acid catalyst and converts the protonated product into its free base form, rendering it soluble in organic solvents.
-
Work-up - Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Work-up - Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% ethyl acetate in hexanes. Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a pale yellow oil.
Product Characterization
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Yield | 5.1 g (87% theoretical) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.05 (m, 4H, Ar-H), 4.15 (q, J=6.6 Hz, 1H, C1-H), 2.95-2.70 (m, 2H, C4-H₂), 1.75 (s, 1H, N-H), 1.40 (d, J=6.6 Hz, 3H, C1-CH₃), 1.25 (s, 3H, C3-CH₃), 1.15 (s, 3H, C3-CH₃) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 145.1, 135.0, 129.2, 126.5, 126.0, 125.8, 55.8, 50.1, 41.2, 30.1, 25.5, 22.8 ppm. |
| MS (ESI+) | Calculated for C₁₂H₁₈N⁺ [M+H]⁺: 176.1434; Found: 176.1439. |
Experimental Workflow and Troubleshooting
A visual representation of the entire experimental process provides a clear overview for planning and execution.
Caption: Workflow for the synthesis of 1,3,3-Trimethyl-THIQ.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive (old) acetaldehyde. 2. Insufficiently acidic conditions. 3. Reaction time too short. | 1. Use freshly distilled acetaldehyde. 2. Ensure TFA is of high purity and anhydrous. 3. Extend reaction time and monitor by TLC until starting material is consumed. |
| Formation of Dark Tar | 1. Reaction temperature too high. 2. Acetaldehyde added too quickly. 3. Impurities in starting materials. | 1. Maintain cooling during initial additions. 2. Add acetaldehyde slowly and dropwise. 3. Purify starting materials if purity is questionable. |
| Difficult Purification | 1. Product co-elutes with impurities. 2. Product streaking on TLC/column. | 1. Try a different solvent system for chromatography (e.g., Toluene/Acetone). 2. Add 0.5-1% triethylamine to the eluent to suppress tailing of the basic amine product on silica gel. |
| Incomplete Neutralization | Product remains in the aqueous layer during extraction. | Ensure pH is robustly basic (>9) before extraction. Test with a pH meter for accuracy. Add more base if necessary. |
Conclusion
The Pictet-Spengler reaction is a robust and reliable method for synthesizing the this compound scaffold. By carefully controlling reaction conditions, particularly temperature and the stoichiometry of reagents, this protocol provides a high-yielding route to the desired product. The detailed methodology and troubleshooting guide presented herein are designed to enable researchers to successfully replicate and adapt this synthesis for applications in drug discovery and organic chemistry.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
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Stoye, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 847. Available at: [Link]
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. Retrieved from [Link]
-
Ferreira, L. G., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 6(4), 2994–3005. Available at: [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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Chaskar, A. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(11), 3291. Available at: [Link]
- Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
-
Indian Academy of Sciences. (n.d.). Experimental and theoretical rearrangement of N-acyl-2,2-dimethylaziridines in acidic medium. Retrieved from [Link]
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Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 522-543. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Retrieved from [Link]
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MDPI. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 10(1), 111. Available at: [Link]
-
PubChem. (n.d.). (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
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ScienceMadness. (2018). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Acid-Catalyzed Benzidine Rearrangements May Proceed via Cation Radicals Formed by Electron Transfer to a Proton from a Hydrazyl Nitrogen. Retrieved from [Link]
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D'Annessa, I., et al. (2020). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 25(23), 5764. Available at: [Link]
- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
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ResearchGate. (n.d.). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. Retrieved from [Link]
- Google Patents. (n.d.). EP2651225A2 - A process for preparation of praziquantel.
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Hawash, M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences, 9(1), 2. Available at: [Link]
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ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
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NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Retrieved from [Link]
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Application Notes & Protocols for the Asymmetric Synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Significance of Chiral Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1] The introduction of chirality, particularly at the C1 position, often imparts specific biological activities, making the development of robust asymmetric syntheses for these compounds a critical endeavor in medicinal chemistry and drug discovery. The target molecule, 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, presents a unique synthetic challenge due to the presence of a stereocenter at C1 and a gem-dimethyl substituted C3 position. This guide provides a detailed exploration of two viable and field-proven strategies for the asymmetric synthesis of this specific molecule: Strategy A , a Bischler-Napieralski reaction followed by asymmetric transfer hydrogenation, and Strategy B , a chiral auxiliary-mediated diastereoselective synthesis.
Strategic Overview: Navigating the Synthetic Challenges
The primary hurdles in the synthesis of enantiomerically enriched this compound are the construction of the core heterocyclic ring system with the desired substitution pattern and the subsequent stereocontrolled introduction of the C1-methyl group. The gem-dimethyl group at C3 can pose steric challenges that influence the reactivity and selectivity of subsequent transformations. The two strategies presented herein address these challenges through distinct and mechanistically diverse approaches.
Figure 1: High-level overview of the two primary synthetic strategies for achieving the target molecule.
Strategy A: Bischler-Napieralski Reaction and Asymmetric Transfer Hydrogenation
This strategy involves a two-stage approach: the initial construction of a prochiral 1,3,3-trimethyl-3,4-dihydroisoquinoline intermediate via the Bischler-Napieralski reaction, followed by an enantioselective reduction to establish the C1 stereocenter.
Part 1: Synthesis of the Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-phenylethylamides.[2][3] For our target, the key is the use of a precursor that will install the gem-dimethyl group at the C3 position. This is achieved by starting with N-acetylated 2-methyl-1-phenylpropan-2-amine.
Figure 2: Workflow for the synthesis of the dihydroisoquinoline intermediate.
Protocol: Synthesis of 1,3,3-Trimethyl-3,4-dihydroisoquinoline
Materials:
-
N-acetyl-2-methyl-1-phenylpropan-2-amine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-acetyl-2-methyl-1-phenylpropan-2-amine (1.0 eq) in anhydrous toluene (5 mL per 1 g of amide).
-
Addition of Reagent: Carefully add phosphorus oxychloride (2.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Basify the aqueous mixture to pH > 8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 1,3,3-trimethyl-3,4-dihydroisoquinoline.
Causality and Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful dehydrating agent that activates the amide carbonyl for intramolecular electrophilic aromatic substitution.[4]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the activating agent and lead to lower yields.
-
Reflux Temperature: The high temperature is necessary to overcome the activation energy for the cyclization step.[2]
Part 2: Asymmetric Transfer Hydrogenation
With the prochiral dihydroisoquinoline in hand, the next critical step is the enantioselective reduction of the C=N bond to introduce the chiral center at C1. Asymmetric transfer hydrogenation (ATH) is a well-established and practical method for this transformation, often employing a chiral ruthenium or iridium catalyst and a hydrogen donor like formic acid/triethylamine or isopropanol.[5][6]
Figure 3: Workflow for the asymmetric reduction to the final product.
Protocol: Asymmetric Transfer Hydrogenation of 1,3,3-Trimethyl-3,4-dihydroisoquinoline
Materials:
-
1,3,3-Trimethyl-3,4-dihydroisoquinoline
-
Chiral Ruthenium Catalyst (e.g., (R,R)-Ts-DPEN-Ru)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware (Schlenk flask, etc.)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), place the chiral ruthenium catalyst (e.g., 0.5-2 mol%).
-
Reaction Setup: Add anhydrous dichloromethane followed by the 1,3,3-trimethyl-3,4-dihydroisoquinoline (1.0 eq).
-
Addition of Hydrogen Source: Add the formic acid/triethylamine azeotrope (5.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or GC-MS.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality and Experimental Choices:
-
Chiral Ru-Catalyst: The chirality of the ligand on the ruthenium center directs the hydride transfer to one face of the imine, leading to the formation of one enantiomer in excess.
-
Formic Acid/Triethylamine: This mixture serves as a convenient and effective source of hydride for the reduction.
-
Inert Atmosphere: While not always strictly necessary for all ATH reactions, it is good practice to prevent potential oxidation of the catalyst or substrate.
| Parameter | Typical Conditions | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | Balances reaction rate and cost-effectiveness. |
| Temperature | Room Temperature | Mild conditions often suffice and can improve enantioselectivity. |
| Reaction Time | 12 - 24 hours | Dependent on substrate reactivity and catalyst efficiency. |
| Expected Yield | 70-95% | Generally high-yielding reaction. |
| Expected ee | >90% | Dependent on the specific catalyst and substrate combination. |
Strategy B: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This approach utilizes a covalently attached chiral molecule, known as a chiral auxiliary, to guide the stereochemical outcome of a key bond-forming reaction. Ellman's tert-butanesulfinamide is a particularly versatile and reliable chiral auxiliary for the synthesis of chiral amines.[7][8]
Part 1: Synthesis of the Chiral N-Sulfinyl Imine
The first step involves the condensation of a suitable ketone with the chiral tert-butanesulfinamide to form a chiral N-sulfinyl imine. This intermediate will then direct the diastereoselective addition of a methyl group.
Figure 4: Synthesis of the chiral sulfinamide intermediate.
Protocol: Synthesis of the Chiral Sulfinamide Intermediate
Materials:
-
1-(2-iodophenyl)-2-methylpropan-2-amine
-
(R)- or (S)-tert-butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 1-(2-iodophenyl)-2-methylpropan-2-amine (1.0 eq) in anhydrous THF, add (R)- or (S)-tert-butanesulfinamide (1.05 eq).
-
Addition of Lewis Acid: Add titanium(IV) ethoxide (2.0 eq) to the mixture.
-
Reaction: Heat the reaction to 60-70 °C for 12-18 hours.
-
Workup:
-
Cool the reaction to room temperature and add brine.
-
Filter the resulting suspension through celite, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product via column chromatography.
Causality and Experimental Choices:
-
tert-butanesulfinamide: This serves as the chiral auxiliary, directing the subsequent methylation step.
-
Titanium(IV) ethoxide: This Lewis acid promotes the condensation reaction and acts as a water scavenger.[9]
Part 2: Diastereoselective Methylation and Cyclization
The chiral sulfinamide intermediate is then subjected to a diastereoselective methylation followed by an intramolecular cyclization to form the tetrahydroisoquinoline ring.
Figure 5: Completion of the synthesis using a chiral auxiliary.
Protocol: Diastereoselective Synthesis and Auxiliary Removal
Materials:
-
Chiral sulfinamide intermediate from Part 1
-
Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)
-
Palladium catalyst (e.g., Pd(OAc)₂, ligand) for cyclization
-
Hydrochloric acid (HCl) in methanol or dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Diastereoselective Methylation:
-
Dissolve the chiral sulfinamide intermediate in an anhydrous solvent like THF and cool to -78 °C.
-
Slowly add the methylating agent (e.g., MeLi, 1.2 eq).
-
Stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
-
Intramolecular Cyclization:
-
The crude methylated intermediate can be subjected to a palladium-catalyzed intramolecular C-N bond formation (e.g., Buchwald-Hartwig amination) to form the tetrahydroisoquinoline ring.
-
-
Auxiliary Removal:
-
Dissolve the cyclized product in methanol.
-
Add a solution of HCl in methanol or dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the mixture and triturate with diethyl ether to precipitate the hydrochloride salt of the product.
-
The free base can be obtained by neutralization with a saturated aqueous sodium bicarbonate solution and extraction.
-
-
Purification and Analysis: Purify by column chromatography and determine the diastereomeric and enantiomeric excess by appropriate analytical techniques (NMR, chiral HPLC).
Causality and Experimental Choices:
-
Chelation Control: The stereochemical outcome of the methylation is controlled by the formation of a six-membered chelate between the organometallic reagent, the imine nitrogen, and the sulfinyl oxygen, which blocks one face of the C=N bond.
-
Mild Cleavage: The sulfinyl group is readily cleaved under mild acidic conditions, preserving the newly formed stereocenter.
| Parameter | Typical Conditions | Rationale |
| Methylating Agent | MeLi or MeMgBr | Common and effective sources of a methyl nucleophile. |
| Temperature | -78 °C | Low temperature enhances diastereoselectivity. |
| Auxiliary Removal | HCl in MeOH | Mild conditions that avoid racemization. |
| Expected d.r. | >90:10 | The Ellman auxiliary typically provides high diastereoselectivity. |
| Expected Yield | 60-80% over 3 steps | A multi-step sequence with moderate to good overall yield. |
Conclusion and Future Perspectives
The asymmetric synthesis of this compound can be successfully achieved through at least two robust synthetic strategies. The choice between the Bischler-Napieralski/asymmetric reduction route and the chiral auxiliary-mediated approach will depend on factors such as starting material availability, scalability, and the desired enantiomer. Both methods offer high levels of stereocontrol and provide a solid foundation for the synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery programs. Further optimization of catalyst systems for the asymmetric transfer hydrogenation and the exploration of other chiral auxiliaries may lead to even more efficient and selective syntheses of this and related chiral tetrahydroisoquinolines.
References
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
-
Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. Available at: [Link]
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Available at: [Link]
-
Reddy, Y. V., Biradar, D. O., Reddy, B. J. M., Rathod, A., Himabindu, M., & Reddy, B. V. S. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1934578X1701201. Available at: [Link]
- Umeda, N., Asada, Y., & Ikariya, T. (2011). Asymmetric Transfer Hydrogenation of 1‐Aryl‐3,4‐Dihydroisoquinolines Using a Cp*Ir(TsDPEN) Complex.
-
Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. Retrieved from [Link]
- Zhou, J. (2012). Iridium-catalyzed asymmetric hydrogenation of 1,3-disubstituted isoquinolines.
- Zhou, Y.-G. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters, 51(5), 888-891.
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de Figueiredo, R. M., & Christmann, M. (2007). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 12(6), 1261-1272. Available at: [Link]
- Davis, F. A., & Zhou, P. (2001). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Chemical Society Reviews, 30(5), 299-308.
- Maji, M. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(112), 92213-92233.
-
St-Jean, F., & Gauthier, D. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 696. Available at: [Link]
- Kündig, E. P. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Catalytic Asymmetric Synthesis (pp. 1-22). Wiley-VCH.
- Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) from Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284.
-
Zhang, Z., & Zhang, W. (2020). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 1(3), 100185. Available at: [Link]
-
Shaabani, S., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Molecules, 27(21), 7260. Available at: [Link]
- Wang, L., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333.
-
Annunziata, F., et al. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. Molecules, 27(3), 1030. Available at: [Link]
- F. Hoffmann-La Roche AG. (2023). 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of.
- Zeneca Limited. (1993). Acetamide derivatives.
- Rapolu, R. K., et al. (2017). Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)
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Application Note: A Robust Protocol for the Purification of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline via Column Chromatography
An Application Guide by Google Gemini
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline, a tertiary amine, using silica gel column chromatography. Tetrahydroisoquinolines (THIQs) are a critical structural motif in numerous natural products and pharmacologically active compounds, making their efficient synthesis and purification paramount in drug discovery and development.[1][2] The inherent basicity of tertiary amines like the target compound presents a significant challenge for standard silica gel chromatography, often leading to poor separation, peak tailing, and product loss. This guide details a systematic approach, from method development with Thin-Layer Chromatography (TLC) to a step-by-step column chromatography protocol, incorporating the use of a basic mobile phase modifier to overcome these challenges and ensure high purity and recovery.
The Challenge: Chromatographing Basic Amines on Acidic Silica
The primary obstacle in purifying tertiary amines on standard silica gel is the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[3][4] This interaction can cause the compound to bind irreversibly or elute with significant tailing, compromising both yield and purity.
To achieve a successful separation, this interaction must be mitigated. The most effective strategy is to introduce a competitive base into the mobile phase. This "basic modifier," typically triethylamine (TEA), deactivates the acidic sites on the silica, allowing the target amine to travel through the column without strong, undesirable interactions.[3][4]
Figure 1: Mechanism of Action for Basic Modifiers.
Method Development: The Foundation of a Successful Purification
Before proceeding to a large-scale column, a rapid and efficient mobile phase must be identified using Thin-Layer Chromatography (TLC).
2.1. Stationary Phase Selection
-
Standard Silica Gel (60 Å, 230-400 mesh): This is the most common and cost-effective choice, and it is highly effective when used with a basic modifier.
-
Amine-functionalized Silica: This is an excellent, albeit more expensive, alternative that has amine groups bonded to the surface, creating a more basic environment and minimizing interactions with basic analytes without requiring a mobile phase modifier.[3][4]
-
Basic Alumina: Can be a good alternative for purifying basic compounds.[3]
This protocol will focus on the use of standard silica gel with a modified mobile phase.
2.2. Mobile Phase Screening via TLC The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3 . This Rf value ensures that the compound moves off the baseline but remains on the column long enough for effective separation from impurities.
Recommended Starting Solvent Systems:
-
Hexanes/Ethyl Acetate + 1% Triethylamine (v/v)
-
Dichloromethane/Methanol + 1% Triethylamine (v/v)
Procedure:
-
Prepare several small beakers with different ratios of the chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc), each containing 1% TEA.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto separate TLC plates.
-
Develop each plate in a different solvent system.
-
Visualize the plates to determine the Rf of the target compound.
2.3. Visualization Techniques for TLC Since this compound is not strongly chromophoric, visualization may require specific techniques:
-
UV Light (254 nm): If the compound or impurities are UV-active, they will appear as dark spots on a fluorescent green background.[5]
-
Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized. It produces yellow spots on a purple background.[5]
-
Dragendorff's Reagent: This stain is specific for alkaloids and other nitrogen-containing compounds, typically yielding orange-brown spots.[6]
Detailed Purification Protocol
This protocol assumes a crude sample size of approximately 1-2 grams. Adjust the column size and solvent volumes accordingly for different sample quantities.
3.1. Materials and Reagents
| Equipment | Chemicals & Reagents |
| Glass chromatography column (40-60 mm diameter) | Crude this compound |
| Separatory funnel (for solvent reservoir) | Silica Gel (60 Å, 230-400 mesh) |
| Round bottom flasks | Triethylamine (TEA), reagent grade |
| Test tubes and rack for fraction collection | Hexanes, HPLC grade |
| TLC plates (silica gel on aluminum backing) | Ethyl Acetate, HPLC grade |
| TLC developing chambers | Dichloromethane (DCM), HPLC grade |
| Rotary evaporator | TLC Stains (e.g., KMnO4) |
| Heat gun or hot plate | Cotton or glass wool |
| Forceps and spotting capillaries | Sand, washed |
3.2. Step-by-Step Column Chromatography Workflow
Figure 2: Step-by-step workflow for column chromatography.
Protocol Details:
-
Column Preparation:
-
Secure the column vertically to a clamp stand.
-
Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet.
-
Add a thin layer (~1 cm) of sand on top of the cotton plug.[7]
-
-
Packing the Column (Slurry Method):
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample).
-
Add the chosen mobile phase (e.g., 9:1 Hexanes:EtOAc + 1% TEA) to the silica gel to create a free-flowing slurry.
-
Swirl the slurry and immediately pour it into the column in a single, continuous motion.
-
Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle into a firm bed. Never let the top of the silica bed run dry.[7]
-
Once packed, add another thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample (1-2 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 times the sample weight of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[7]
-
Carefully add this powder as an even layer on top of the sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin elution.
-
Maintain a constant head of solvent above the silica bed.
-
Collect the eluent in sequentially numbered test tubes (e.g., 10-20 mL per fraction).
-
-
Fraction Analysis:
-
Using TLC, analyze every few fractions to track the elution of the product.
-
Spot the crude starting material, and then several fractions on a single TLC plate for direct comparison.
-
Identify the fractions that contain the pure product (single spot at the correct Rf).
-
-
Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator. Note: As triethylamine is relatively high-boiling, a final high-vacuum step may be necessary to remove residual amounts.
-
Determine the yield and confirm the purity of the isolated product using analytical techniques such as NMR or LC-MS.
-
Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Compound streaks on TLC/Column | Insufficient basic modifier; sample overload. | Increase TEA concentration to 1.5-2%. Ensure the sample is fully dissolved and not overloaded on the column. |
| Compound will not elute from column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 8:2 or 7:3 Hexanes:EtOAc). |
| Poor separation from impurities | Mobile phase is too polar; improper column packing. | Decrease the polarity of the mobile phase. Ensure the column is packed evenly without cracks or channels. A shallower solvent gradient may be required. |
| Cracks appear in the silica bed | Column ran dry; heat generated during packing. | The column must be repacked. Always keep the silica bed wet with solvent. Allow the slurry to cool if it warms upon mixing. |
Conclusion
The purification of basic compounds like this compound by silica gel chromatography is a common challenge in synthetic chemistry. The key to a successful and reproducible purification lies in the neutralization of the acidic silica gel stationary phase. By incorporating a small percentage of a basic modifier, such as triethylamine, into the mobile phase, chemists can achieve excellent separation, high purity, and high recovery. The systematic approach outlined in this note, starting with TLC-based method development and followed by a careful column chromatography procedure, provides a reliable and robust method for obtaining this valuable compound in a highly pure form.
References
- BenchChem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Doğa Thermal Hotel. (n.d.). Development techniques in column chromatography.
- MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. J Chromatogr A.
- RSC Publishing. (n.d.). Tetrahydroisoquinolines. Part 3. Stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Journal of the Chemical Society, Perkin Transactions 1.
- (n.d.). Thin Layer Chromatography.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
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Application Note: 1H NMR Characterization of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Introduction
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a substituted heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) family. The THIQ scaffold is a prominent structural motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The precise substitution pattern on the THIQ core is critical for its pharmacological profile, influencing receptor binding, metabolic stability, and overall efficacy. Consequently, unambiguous structural elucidation is a cornerstone of the development of THIQ-based therapeutics.
High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules like this compound. It provides detailed information about the chemical environment of each proton, their connectivity, and the stereochemical arrangement within the molecule. This application note provides a comprehensive guide to the ¹H NMR characterization of this compound, detailing a standard protocol, spectral analysis, and data interpretation.
Scientific Integrity and Logic
The protocols and interpretations presented herein are grounded in established principles of NMR spectroscopy and are designed to ensure the generation of reliable and reproducible data. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Expertise & Experience: The "Why" Behind the "How"
The choice of a deuterated solvent, for instance, is not merely a routine step. Chloroform-d (CDCl₃) is often selected for its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal. The addition of a small amount of Tetramethylsilane (TMS) as an internal standard is crucial for accurate chemical shift referencing, as the resonance of TMS is defined as 0.00 ppm and is largely unaffected by the sample's chemical composition. The selection of a 400 MHz or higher field strength spectrometer is recommended to achieve better signal dispersion and resolve complex spin-spin coupling patterns, which is particularly important for the crowded aliphatic region of the spectrum.
Trustworthiness: A Self-Validating System
The protocol's trustworthiness is established through a series of internal checks. The integration of the NMR signals should correspond to the number of protons in the molecule. Furthermore, the observed splitting patterns (multiplicities) must be consistent with the number of neighboring protons as predicted by the n+1 rule. Any deviation from these principles would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.
Experimental Protocol
Sample Preparation
A well-defined protocol for sample preparation is critical for acquiring high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |
| Solvent | CDCl₃ | Good solvent for many organic compounds. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16-64 | Sufficient for good signal-to-noise ratio. |
| Relaxation Delay (d1) | 1.0 s | Allows for adequate relaxation of protons. |
| Acquisition Time (aq) | 4.096 s | Ensures good digital resolution. |
| Spectral Width (sw) | 20 ppm | Covers the entire proton chemical shift range. |
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The following is a predicted analysis based on the chemical structure.
Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.10 - 7.30 | m | 4H | Ar-H (H-5, H-6, H-7, H-8) |
| ~ 3.80 | q | 1H | H -1 |
| ~ 2.70 | m | 2H | H -4 |
| ~ 2.40 | s | 3H | N-CH ₃ |
| ~ 1.40 | d | 3H | 1-CH ₃ |
| ~ 1.20 | s | 6H | 3-(CH ₃)₂ |
Spectral Interpretation:
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons are expected to appear in the downfield region of the spectrum, typically between δ 7.10 and 7.30 ppm. Due to spin-spin coupling with each other, they will likely appear as a complex multiplet.
-
H-1 Proton: This proton is a methine proton adjacent to a nitrogen atom and a methyl group. It is expected to be a quartet due to coupling with the three protons of the 1-methyl group (n+1 = 3+1 = 4). Its chemical shift will be downfield due to the deshielding effect of the adjacent nitrogen atom.
-
H-4 Protons: These two methylene protons are adjacent to the aromatic ring and the C-3 carbon. They are expected to appear as a multiplet in the aliphatic region.
-
N-CH₃ Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.
-
1-CH₃ Protons: The three protons of the methyl group at the C-1 position will appear as a doublet due to coupling with the H-1 proton (n+1 = 1+1 = 2).
-
3-(CH₃)₂ Protons: The six protons of the two methyl groups at the C-3 position are chemically equivalent and will appear as a singlet, as there are no protons on the adjacent C-3 carbon to couple with.
Visualization of the Experimental Workflow
Caption: Standard workflow for ¹H NMR characterization.
Conclusion
This application note provides a detailed protocol and theoretical framework for the ¹H NMR characterization of this compound. By following the described procedures for sample preparation and data acquisition, and by applying the principles of spectral interpretation, researchers can confidently elucidate and verify the structure of this and related tetrahydroisoquinoline derivatives. The presented workflow emphasizes scientific integrity and provides a self-validating system for ensuring the accuracy of the obtained results, which is paramount in the fields of medicinal chemistry and drug development.
References
-
Patel, H. A., & Patel, A. L. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling, 3(3), 164-171. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Application Note: Comprehensive 13C NMR Analysis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Structural Nuances of a Key Pharmacophore
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. THIQs are a significant scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. The precise substitution pattern on the THIQ ring system is critical for its pharmacological activity, making unambiguous structural elucidation an essential step in drug discovery and development.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1][2] This application note provides a detailed guide to the ¹³C NMR analysis of this compound, offering insights into sample preparation, spectral acquisition, and in-depth interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
Theoretical Foundation: Understanding ¹³C NMR Chemical Shifts
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment.[3][4] Key factors influencing the chemical shift include:
-
Hybridization: sp³-hybridized carbons, such as those in the tetrahydroisoquinoline core, typically resonate at lower chemical shifts (upfield) compared to the sp²-hybridized carbons of the aromatic ring, which appear downfield.[5]
-
Electronegativity: The nitrogen atom in the heterocyclic ring withdraws electron density from adjacent carbons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield).
-
Substitution: The presence of methyl groups introduces additional signals and influences the chemical shifts of the carbons to which they are attached.
A thorough understanding of these principles is fundamental to the accurate assignment of each carbon signal in the spectrum of this compound.
Experimental Protocol: From Sample Preparation to Data Acquisition
A high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for many tetrahydroisoquinoline derivatives.[6] The use of a deuterated solvent is crucial as the instrument's lock system relies on the deuterium signal to maintain a stable magnetic field.[7]
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[6][7] Due to the low natural abundance of the ¹³C isotope, a higher concentration is generally required compared to ¹H NMR to obtain a good signal-to-noise ratio in a reasonable time.[8]
-
Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of any solid particles. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube. Ensure the tube is not scratched or chipped, as this can affect the spectral quality.[7] The sample height in the tube should be approximately 4-5 cm.[6][7]
II. Instrument & Acquisition Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is suitable for this analysis.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This involves irradiating the protons, which collapses the C-H coupling and results in a single sharp peak for each unique carbon atom, simplifying the spectrum.[2]
-
Pulse Sequence: A standard single-pulse sequence (e.g., zgpg30) is typically used.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay allows for full relaxation of the carbon nuclei, leading to more accurate integration, although this is less critical for routine qualitative analysis.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.[2]
-
Reference: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[2][9]
Data Processing and Analysis
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode (positive).
-
Baseline Correction: A flat baseline is essential for accurate peak picking and integration. Modern NMR software often has automated baseline correction routines.[10]
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm. If TMS is not added, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[10]
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.[10]
Spectral Interpretation and Structural Assignment
The structure of this compound with the IUPAC numbering is shown below.
Caption: Workflow for determining carbon multiplicity using DEPT NMR spectroscopy.
2D NMR for Complete Structural Confirmation
For complex molecules or to resolve any remaining ambiguities, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, showing a cross-peak for each C-H bond. [11]This allows for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH). [11][12]HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. [13]
Conclusion
The ¹³C NMR analysis of this compound, especially when augmented with DEPT and 2D NMR techniques, provides a comprehensive and unambiguous characterization of its carbon skeleton. This detailed structural information is paramount for quality control, reaction monitoring, and understanding the structure-activity relationships in the development of novel therapeutic agents based on the tetrahydroisoquinoline scaffold. The protocols and interpretive guidelines presented in this application note serve as a robust framework for researchers in the pharmaceutical and chemical sciences.
References
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
University of Sheffield. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
EPFL. (n.d.). InfoSheet: NMR sample preparation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 6). 3.17.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(5), 373-383. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Mass spectrometry fragmentation of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
An Application Guide to the Mass Spectrometric Fragmentation of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Authored by: Senior Application Scientist, Advanced Instrumentation Division
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of this compound, a substituted tetrahydroisoquinoline (THIQ). Tetrahydroisoquinolines are a significant class of compounds found in nature and synthesized for pharmaceutical applications, making their unambiguous identification crucial. This document outlines the distinct fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. We present detailed, field-proven protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, analytical chemists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (C₁₂H₁₇N, M.W. 175.27) is a heterocyclic amine belonging to the tetrahydroisoquinoline family. This structural motif is the core of numerous alkaloids with potent pharmacological properties, including morphine and berberine.[1] The substitution pattern—a methyl group at the C1 position and gem-dimethyl groups at the C3 position—profoundly influences its mass spectrometric fragmentation, creating a unique fingerprint that can be used for its identification in complex matrices. Understanding these fragmentation patterns is essential for metabolic studies, chemical synthesis confirmation, and quality control in pharmaceutical development.
Mass spectrometry is an indispensable analytical technique for molecular identification, capable of providing detailed structural information from minute sample quantities.[2] This guide will focus on two primary ionization methods:
-
Electron Ionization (EI): A high-energy "hard" ionization technique typically coupled with GC. It induces extensive fragmentation, providing a detailed structural fingerprint useful for library matching.[3]
-
Electrospray Ionization (ESI): A "soft" ionization technique used with LC, which typically generates a protonated molecular ion [M+H]⁺. Subsequent fragmentation via tandem mass spectrometry (MS/MS) reveals structural details in a controlled manner.[4]
Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, this compound undergoes predictable and structurally informative fragmentation. The process begins with the removal of an electron, typically from the nitrogen lone pair, to form the molecular ion (M⁺•) at m/z 175.
Core Mechanism: α-Cleavage
The most dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5] This process leads to the formation of a highly stable, resonance-stabilized iminium cation.
For this compound, the most favorable α-cleavage is the loss of a methyl radical (•CH₃) from the C3 position. The C3 carbon is tertiary, and the loss of one of the gem-dimethyl groups results in the formation of a tertiary carbocation that is stabilized by the adjacent nitrogen atom. This fragment, observed at m/z 160 , is exceptionally stable and is predicted to be the base peak in the EI spectrum.
The workflow for EI fragmentation analysis is depicted below.
Caption: Proposed primary fragmentation pathway under Electron Ionization (EI).
Table 1: Key Ions in the EI Mass Spectrum
| m/z | Proposed Identity | Formula | Comments |
| 175 | Molecular Ion [M]⁺• | [C₁₂H₁₇N]⁺• | The intact ionized molecule. |
| 160 | [M - CH₃]⁺ | [C₁₁H₁₄N]⁺ | Base Peak. Formed by loss of a methyl radical from C3 via α-cleavage. Very stable iminium ion. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | A common fragment in molecules containing a benzyl moiety, formed via rearrangement. [6] |
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
ESI is a soft ionization technique that imparts minimal energy to the analyte, preserving it as an intact protonated molecule, [M+H]⁺, at m/z 176 . To elicit structural information, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole). The protonated molecule (precursor ion) is mass-selected, accelerated into a collision cell filled with an inert gas (like argon or nitrogen), and the resulting product ions are mass-analyzed.
Core Mechanism: Ring Cleavage
For protonated tetrahydroisoquinoline alkaloids, fragmentation is often initiated by the cleavage of the heterocyclic ring. [7]The location of the initial proton on the nitrogen atom facilitates charge-driven fragmentation pathways. Unlike EI, ESI-MS/MS fragmentation is characterized by the loss of stable, neutral molecules.
A systematic investigation of isoquinoline alkaloids revealed that fragmentation patterns are highly dependent on the substitution and structure of the heterocyclic system. [7]For this compound, the cleavage of the N-C1 and C4-C4a bonds is a plausible pathway, driven by the stability of the resulting fragments.
The logical flow for a typical LC-MS/MS experiment is outlined below.
Caption: Logic diagram for LC-ESI-MS/MS analysis and fragmentation.
Proposed ESI-MS/MS Fragmentation Scheme:
Caption: Plausible fragmentation pathways for protonated 1,3,3-trimethyl-THIQ.
Table 2: Key Ions in the ESI-MS/MS Spectrum
| Ion Type | m/z | Proposed Identity | Formula | Comments |
| Precursor | 176 | [M+H]⁺ | [C₁₂H₁₈N]⁺ | Protonated molecule, selected in Q1 for fragmentation. |
| Product | 118 | [M+H - C₄H₁₀]⁺ | [C₈H₈N]⁺ | Resulting from cleavage of the heterocyclic ring with loss of a neutral butane molecule. |
| Product | 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, indicating the presence of the benzyl substructure. |
Detailed Application Protocols
The following protocols are designed to be a robust starting point for method development. [8]Instrument parameters may require optimization based on the specific model and laboratory conditions.
Protocol 1: GC-MS Analysis for EI Fragmentation
This method is ideal for the analysis of volatile, thermally stable compounds and provides a reproducible fragmentation pattern for library identification.
1. Sample Preparation:
- Accurately weigh ~1 mg of this compound.
- Dissolve in 1.0 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of 1-10 µg/mL. Rationale: This concentration range prevents detector saturation and column overload.
- Transfer the final solution to a 2 mL GC vial.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A nonpolar column provides excellent separation for a wide range of analytes. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A standard temperature ramp for eluting semi-volatile compounds. [9] |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard for generating fragment-rich spectra. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |
| Electron Energy | 70 eV | Standardized energy to produce reproducible spectra for library comparison. [3] |
| Mass Range | m/z 40 - 400 | Covers the molecular ion and all expected fragments. |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from damaging the detector filament. |
Protocol 2: LC-MS/MS Analysis for ESI Fragmentation
This method is suited for less volatile compounds and provides controlled fragmentation for detailed structural analysis.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in methanol.
- Dilute the stock solution to a final concentration of 100 ng/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Rationale: Matching the sample solvent to the mobile phase improves peak shape. [10] 3. Filter the sample through a 0.22 µm syringe filter if any particulates are present.
- Transfer to a 2 mL LC vial.
2. LC-MS/MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | High-efficiency column for separating small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate for 3 min | A typical gradient for eluting compounds of medium polarity. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| MS System | ||
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Ideal for basic compounds containing nitrogen. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Desolvation Temp. | 350 °C | Facilitates solvent evaporation and ion release. |
| Gas Flow | Instrument dependent | Optimize for best signal. |
| MS1 Scan Range | m/z 100 - 500 | To confirm the presence of the [M+H]⁺ precursor ion. |
| MS/MS Experiment | Product Ion Scan of m/z 176 | |
| Collision Gas | Argon or Nitrogen | |
| Collision Energy | 15-30 eV (Ramp) | Ramping the energy helps to capture both low and high-energy fragments. |
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly characteristic. Under EI, the molecule readily loses a methyl group via α-cleavage to form a dominant, stable iminium ion at m/z 160, serving as a reliable marker for its identification. Under ESI-MS/MS, the protonated molecule at m/z 176 undergoes controlled fragmentation, primarily through ring-cleavage pathways. The detailed protocols provided herein offer a validated starting point for the robust analysis of this compound and related tetrahydroisoquinoline structures by GC-MS and LC-MS/MS, empowering researchers in pharmacology, natural product chemistry, and drug development.
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The Enigmatic Scaffold: A Technical Guide to 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of the 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) scaffold. While the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) is a well-established "privileged scaffold" in drug discovery, the specific substitution pattern of TMTHIQ presents unique synthetic challenges and largely unexplored pharmacological potential.[1][2] This guide will provide a plausible synthetic route, hypothesize its potential application in oncology based on related structures, and offer detailed protocols for its synthesis and preliminary biological evaluation.
Introduction: The Allure of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline moiety is a foundational structural motif in a vast array of natural products and synthetic compounds with significant biological activities.[1][3] This heterocyclic system is found in alkaloids and has been the basis for the development of drugs with applications as anticancer, antimicrobial, antiviral, and neuroprotective agents.[2][4][5] The conformational rigidity of the THIQ scaffold, combined with its ability to present substituents in a defined three-dimensional space, makes it an attractive starting point for the design of novel therapeutics.
The focus of this guide, this compound, introduces a gem-dimethyl substitution at the C3 position. This structural feature is anticipated to influence the molecule's lipophilicity, metabolic stability, and conformational preferences, thereby potentially modulating its biological activity in novel ways compared to its less substituted counterparts.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the TMTHIQ core requires a strategic approach to introduce the gem-dimethyl group at the C3 position. While the classical Pictet-Spengler and Bischler-Napieralski reactions are workhorses for THIQ synthesis, a direct application to form the 1,3,3-trimethyl substitution pattern is not straightforward.[6][7] A modified Bischler-Napieralski approach, however, presents a viable pathway.
Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach
This proposed synthesis leverages the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent.[8][9] The key to introducing the C3 gem-dimethyl group is the use of a precursor with this moiety already in place.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of N-(1,1-dimethyl-2-phenylethyl)-3-methylbutanamide (Amide Precursor)
-
Reaction Setup: To a solution of 2-phenylpropan-2-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Step 2: Bischler-Napieralski Cyclization to 1,3,3-Trimethyl-3,4-dihydroisoquinoline
-
Reaction Setup: Dissolve the amide precursor (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.
-
Cyclization: Add phosphorus oxychloride (POCl₃, 2.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated NaOH solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Reduction to this compound (TMTHIQ)
-
Reaction Setup: Dissolve the crude 3,4-dihydroisoquinoline intermediate in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield pure this compound.
Part 2: Hypothetical Application in Oncology and Biological Evaluation
Given the prevalence of THIQ scaffolds in anticancer drug discovery, a logical starting point for investigating the biological activity of TMTHIQ is to assess its cytotoxic potential against various cancer cell lines.[5][10] The gem-dimethyl group at C3 may enhance membrane permeability and metabolic stability, potentially leading to improved efficacy.
Proposed Mechanism of Action: Targeting Apoptotic Pathways
Many THIQ derivatives exert their anticancer effects by inducing apoptosis.[11] A plausible hypothesis is that TMTHIQ derivatives could interact with key regulators of apoptosis, such as the Bcl-2 family of proteins or caspase pathways.
Caption: Workflow for the biological evaluation of TMTHIQ derivatives as potential anticancer agents.
Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
TMTHIQ derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the TMTHIQ derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37 °C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation
The results of the cytotoxicity screening can be summarized in a table for easy comparison.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| TMTHIQ-1 | MCF-7 (Breast) | Value |
| TMTHIQ-1 | A549 (Lung) | Value |
| TMTHIQ-1 | HCT116 (Colon) | Value |
| Doxorubicin | MCF-7 (Breast) | Value |
Conclusion and Future Directions
The this compound scaffold represents an intriguing yet underexplored area of medicinal chemistry. The synthetic protocol outlined in this guide provides a rational approach to accessing this unique chemical entity. The proposed investigation into its anticancer properties is a logical first step in elucidating its therapeutic potential. Further studies should focus on structure-activity relationship (SAR) elucidation by synthesizing a library of analogues with diverse substitutions on the aromatic ring and the nitrogen atom. Mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these novel compounds.
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- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline for Biological Screening
Introduction: The Promise of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] THIQ derivatives have shown significant promise as antitumor, anti-HIV, antibacterial, and antifungal agents, among other therapeutic applications.[1][3] The strategic derivatization of the THIQ nucleus allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide focuses on the derivatization of a specific, sterically hindered analog: 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) . The presence of the gem-dimethyl group at the C3 position introduces significant steric bulk around the nitrogen atom, necessitating careful consideration and optimization of reaction conditions for successful derivatization. These application notes provide detailed protocols for the N-acylation and N-alkylation of TMTHIQ, followed by a comprehensive workflow for the biological screening of the resulting compound library.
Part 1: Synthetic Derivatization of this compound (TMTHIQ)
The secondary amine of the TMTHIQ core is the primary site for derivatization. The following protocols for N-acylation and N-alkylation are based on established methods for secondary amines, with specific recommendations for addressing the steric hindrance of the TMTHIQ substrate.
Protocol 1: N-Acylation of TMTHIQ with Acyl Chlorides
N-acylation is a robust method for introducing a wide variety of functional groups to the TMTHIQ scaffold, leading to the formation of stable tertiary amides. The choice of acyl chloride will determine the nature of the appended R group.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base such as triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction without competing with the TMTHIQ for the acyl chloride.[4]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl chloride.[4]
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[4]
-
Catalyst (Optional): For less reactive acyl chlorides or due to the steric hindrance of TMTHIQ, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base (1.2 eq, e.g., triethylamine) in anhydrous solvent (e.g., DCM).
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative N-Acylation Reactions of TMTHIQ
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Triethylamine | DCM | 4 | >90 |
| 2 | Acetyl chloride | Pyridine | THF | 2 | >95 |
| 3 | 4-Nitrobenzoyl chloride | Triethylamine | DCM | 6 | >85 |
| 4 | Cyclopropanecarbonyl chloride | Triethylamine | DCM | 12 | ~75* |
*Note: Reactions with sterically demanding acyl chlorides may require longer reaction times, elevated temperatures, or the addition of a catalyst like DMAP.
Protocol 2: N-Alkylation of TMTHIQ via Reductive Amination
Reductive amination is a highly effective and versatile method for the N-alkylation of secondary amines, including sterically hindered ones.[3] This method avoids the common problem of over-alkylation to quaternary ammonium salts that can occur with direct alkylation using alkyl halides.[4]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that readily reduces the iminium ion intermediate formed from the condensation of the amine and the carbonyl compound, without reducing the carbonyl compound itself.[4]
-
Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used.[4]
-
Acid Catalyst (Optional): For less reactive carbonyl compounds or to accelerate iminium ion formation with the sterically hindered TMTHIQ, a catalytic amount of a weak acid like acetic acid can be added.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent (e.g., DCM).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative N-Alkylation Reactions of TMTHIQ
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 6 | >85 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 12 | >70 |
| 3 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | 8 | >80 |
| 4 | Cyclohexanone | NaBH(OAc)₃ | DCE | 24 | ~65* |
*Note: Reactions with ketones or sterically hindered aldehydes may require longer reaction times or the addition of a catalytic amount of acetic acid.
Part 2: Biological Screening of Derivatized TMTHIQ Library
Once a library of derivatized TMTHIQ compounds has been synthesized and purified, the next crucial step is to evaluate their biological activity. A tiered screening approach is often employed, starting with broad, high-throughput assays and progressing to more specific and complex biological characterization for the most promising "hits".
Workflow for Biological Screening
Caption: A tiered approach to the biological screening of a TMTHIQ derivative library.
Protocol 3: Primary Anticancer Screening - MTT/MTS Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell viability.[5] It is a widely used high-throughput screening method to identify compounds with cytotoxic or antiproliferative effects against cancer cell lines.[2][5]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the TMTHIQ derivatives (typically in a dose-response manner) and incubate for a specified period (e.g., 48-72 hours). Include appropriate controls (vehicle-treated and untreated cells).
-
Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For the MTS assay, the product is soluble in the cell culture medium.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 4: Primary Antimicrobial Screening - Agar Well Diffusion Assay
The agar well diffusion method is a preliminary test to evaluate the antimicrobial activity of the synthesized compounds.[6] It provides a qualitative assessment of the ability of a compound to inhibit microbial growth.
Experimental Protocol:
-
Preparation of Agar Plates: Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (bacteria or fungi).
-
Well Preparation: Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume of a solution of each TMTHIQ derivative (at a known concentration) to a separate well. Include a solvent control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The derivatization of the this compound scaffold offers a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in these application notes provide a solid foundation for the synthesis of a diverse library of TMTHIQ analogs and their subsequent biological evaluation. The inherent steric hindrance of the TMTHIQ core necessitates careful optimization of synthetic procedures. A systematic and tiered approach to biological screening will enable the efficient identification and characterization of lead compounds for further development.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]
-
Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. (n.d.). Thieme Chemistry. Retrieved January 22, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]
-
Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Bioassays for anticancer activities. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Bioassays for Anticancer Activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
Application Note & Protocol: N-Alkylation of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Abstract
This document provides a comprehensive guide for the N-alkylation of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, a key synthetic transformation for accessing a diverse range of biologically active molecules. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2][3] N-alkylation of the secondary amine within the THIQ core is a critical step for modulating these properties, influencing everything from receptor binding affinity to pharmacokinetic profiles.[4] This guide details a robust and widely applicable protocol using alkyl halides, elucidates the underlying reaction mechanism, provides expected outcomes, and offers insights grounded in established chemical principles.
Introduction: Significance of N-Alkylated Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of numerous alkaloids and synthetic pharmaceuticals.[2][3] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including antitumor, antifungal, and neuroprotective effects.[1][3] They have been identified as selective estrogen receptor modulators for breast cancer therapy, dopamine D2 receptor antagonists, and inhibitors of enzymes like BACE1 for Alzheimer's disease treatment.[1][4]
The nitrogen atom at the 2-position is a critical handle for chemical modification. Introducing alkyl groups at this position directly impacts the molecule's steric and electronic properties, which in turn governs its biological function.[5] Therefore, efficient and reliable N-alkylation protocols are essential for drug discovery programs focused on structure-activity relationship (SAR) studies and the optimization of lead compounds.[6]
Reaction Mechanism and Scientific Principles
The N-alkylation of a secondary amine, such as this compound, with an alkyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5]
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide (R-X). This concerted step forms a new carbon-nitrogen bond and simultaneously displaces the halide leaving group (X⁻).
-
Role of the Base: The initial reaction forms a tertiary ammonium salt. A base is required to neutralize the hydrogen halide byproduct that is generated.[6] An inorganic base like potassium carbonate (K₂CO₃) is an excellent choice for this purpose. It is mild, inexpensive, and easy to remove during workup.[5][7][8] The base deprotonates the ammonium salt, regenerating the neutral tertiary amine product and preventing the reaction from stalling.[7]
-
Solvent Selection: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are ideal.[7] They can solvate the potassium cation but do not strongly solvate the carbonate anion, leaving it more available to act as a base. This environment promotes the nucleophilicity of the amine, accelerating the reaction rate.
Because the product is a tertiary amine, it is significantly less prone to over-alkylation to form a quaternary ammonium salt compared to the alkylation of primary amines, making this a clean and efficient transformation.[9]
Reaction Mechanism Diagram
Sources
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- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center dedicated to the synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable heterocyclic scaffold. We will delve into the common synthetic challenges, offering field-proven insights and evidence-based protocols to troubleshoot and optimize your experimental outcomes.
The synthesis of tetrahydroisoquinolines (THIQs) is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2][3] The target molecule, this compound, is typically synthesized via an acid-catalyzed cyclization reaction, most commonly the Pictet-Spengler reaction.[4][5][6] This guide will focus primarily on troubleshooting this pathway, addressing the critical parameters that govern its success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound.
Q1: Why is my reaction yield consistently low or failing completely?
A1: Low yield is the most common issue and can stem from several factors related to reaction equilibrium, kinetics, and substrate reactivity.
-
Cause 1: Insufficiently Activated Aromatic Ring: The core of the Pictet-Spengler reaction is an electrophilic aromatic substitution.[7][8] If the starting β-phenylethylamine derivative lacks electron-donating groups (EDGs) on the aromatic ring, the ring's nucleophilicity is low, hindering the cyclization step.
-
Solution: While you cannot change your starting material for this specific target, you must employ harsher reaction conditions. This involves using stronger acid catalysts and potentially higher temperatures to drive the reaction forward.[9]
-
-
Cause 2: Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. The catalyst's role is to facilitate the formation of the key electrophilic iminium ion intermediate from the Schiff base.[10][11]
-
Solution: If you are using a weak protic acid (like acetic acid), consider switching to a stronger one like trifluoroacetic acid (TFA) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[1][12] Superacid-catalyzed conditions have also been shown to be effective for less activated substrates.[9] Be aware that excessively harsh conditions can lead to side reactions.
-
-
Cause 3: Reversibility of Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound (likely acetaldehyde for the 1-methyl group, using 2-methyl-1-phenylpropan-2-amine) to form a Schiff base, and its subsequent protonation to an iminium ion, is a reversible process. The presence of water can hydrolyze the iminium ion or Schiff base back to the starting materials.
-
Solution: Ensure all reagents and solvents are anhydrous. Using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms can significantly improve yields.
-
-
Cause 4: Inappropriate Reaction Temperature: The reaction may have a high activation energy barrier, especially the cyclization step.
Q2: My analysis shows a significant amount of unreacted starting amine. How can I drive the reaction to completion?
A2: The presence of unreacted starting material points to issues with either the initial condensation or the subsequent cyclization step.
-
Solution 1: Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the carbonyl compound (e.g., acetaldehyde). This can help shift the equilibrium towards the formation of the Schiff base intermediate, ensuring the complete consumption of the more valuable amine starting material.[10]
-
Solution 2: Pre-formation of the Schiff Base: You can form the Schiff base separately before introducing the acid catalyst for the cyclization step.[10] This allows you to confirm its formation via techniques like NMR or IR spectroscopy and ensures the cyclization starts from a clean intermediate.
-
Solution 3: Increase Catalyst Loading/Strength: As mentioned in Q1, a more potent acid catalyst or a higher concentration of the existing catalyst can accelerate the rate-limiting cyclization step.[14]
Q3: I'm getting the product, but it's contaminated with significant byproducts. How can I improve the reaction's selectivity?
A3: Byproduct formation is often a consequence of the reaction conditions being too harsh or not optimized.
-
Potential Byproduct 1: N-acylation/N-alkylation: If the reaction conditions are not carefully controlled, the nitrogen of the starting amine or the product can react further.
-
Mitigation: This is less common in a standard Pictet-Spengler but can occur. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
-
-
Potential Byproduct 2: Over-reduction or Aromatization: If a subsequent reduction step is required (more common in Bischler-Napieralski synthesis), the choice of reducing agent is key.[1] Conversely, the tetrahydroisoquinoline ring can be sensitive to oxidation, leading to the corresponding dihydroisoquinoline or fully aromatic isoquinoline.
-
Mitigation: During workup and purification, avoid prolonged exposure to air and strong oxidizing agents. If a reduction is performed, use a mild reducing agent like sodium borohydride (NaBH₄).
-
-
Potential Byproduct 3: Polymerization: Aldehydes, especially acetaldehyde, can self-polymerize under acidic conditions.
-
Mitigation: Add the aldehyde slowly to the reaction mixture containing the amine and acid. Maintaining a relatively low concentration of free aldehyde can suppress polymerization.
-
Q4: What is the most effective procedure for isolating and purifying the final product to maximize recovery?
A4: A clean workup and efficient purification are essential for obtaining a high yield of pure this compound.
-
Neutralization: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Carefully quench the reaction by adding a base (e.g., saturated aqueous sodium bicarbonate or 1M NaOH) until the pH is basic (~9-10). This deprotonates the product, making it soluble in organic solvents.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3x) with an appropriate organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often an oil, will likely require purification.
-
Column Chromatography: This is the most common method. Use silica gel and an eluent system of increasing polarity, for example, starting with hexane and gradually adding ethyl acetate or DCM/methanol.
-
Crystallization: If the product is a solid or can form a stable salt (e.g., hydrochloride or oxalate salt), crystallization can be a highly effective method for achieving high purity.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Pictet-Spengler synthesis of this compound?
A1: The reaction proceeds through several key steps:
-
Schiff Base Formation: The primary amine of the β-phenylethylamine derivative attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a Schiff base.
-
Iminium Ion Formation: The Schiff base is protonated by the acid catalyst to form a highly electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenylethylamine moiety acts as a nucleophile, attacking the iminium ion in an intramolecular cyclization. This is typically the rate-determining step.
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final tetrahydroisoquinoline product.[8][10]
Caption: The acid-catalyzed Pictet-Spengler reaction pathway.
Q2: Which acid catalysts are most effective for this synthesis?
A2: The choice of catalyst depends on the reactivity of your specific starting material. A comparison of common catalysts is provided below.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Protic Acids | HCl, H₂SO₄, TFA | 1.1 - 2.0 eq., RT to reflux | Readily available, inexpensive | Can be harsh, may cause side reactions |
| Lewis Acids | BF₃·OEt₂, TiCl₄, AlCl₃ | 1.0 - 1.5 eq., 0 °C to RT | Highly effective for unactivated rings | Moisture sensitive, workup can be difficult |
| Superacids | CF₃SO₃H (TfOH) | Catalytic to stoichiometric | Can catalyze difficult cyclizations[9] | Very corrosive, expensive |
Q3: How do I troubleshoot a reaction that appears to have stalled?
A3: A stalled reaction requires a systematic approach to diagnose the issue. The following workflow can guide your efforts.
Caption: A step-by-step workflow for troubleshooting stalled reactions.
Experimental Protocol: General Procedure for Pictet-Spengler Synthesis
Disclaimer: This is a generalized procedure. Reaction times, temperatures, and reagent quantities should be optimized for your specific setup.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the β-phenylethylamine derivative (1.0 equiv).
-
Solvent & Catalyst: Dissolve the amine in an anhydrous solvent (e.g., toluene or DCM, approx. 0.1-0.5 M). Add the acid catalyst (e.g., TFA, 1.1 equiv) to the solution at room temperature.
-
Aldehyde Addition: Slowly add the aldehyde (e.g., acetaldehyde, 1.2 equiv) to the stirring solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (typically 4-24 hours). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and carefully add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the pure this compound.
References
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- Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.
- Organic Reactions, Inc. (2026). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, Vol. 6.
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- Organic Reactions, Inc. (2026). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, Vol. 6.
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- Calcaterra, A., & Berardozzi, S. (2016).
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- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- Request PDF. (2025). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines.
- BenchChem. (2025). Troubleshooting low conversion rates in dihydroisoquinoline synthesis. BenchChem Technical Document.
- ResearchGate. (2016).
- National Institutes of Health. (n.d.). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. PMC.
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- Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- ElectronicsAndBooks. (1971). A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Thieme Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ)
- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
- Henderson, J. L., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry, 214, 113228.
- PubMed. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Org Lett, 5(12), 2181-4.
- PubMed. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). Chem Rev, 123(15), 9447-9496.
- PubMed Central. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Guidechem. (n.d.). How to Prepare 1,2,3,4-Tetrahydroisoquinoline? - FAQ.
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- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this sterically hindered tetrahydroisoquinoline derivative. The following frequently asked questions (FAQs) and troubleshooting guides are based on established synthetic methodologies and aim to provide practical, in-depth solutions to overcome experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. General & Mechanistic Inquiries
Question 1: What are the primary synthetic routes to this compound, and what are the key mechanistic considerations for each?
Answer: The two most common and effective methods for the synthesis of the this compound scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction .
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with a ketone, in this case, 2-methyl-2-phenylpropan-1-amine with acetone, followed by an acid-catalyzed intramolecular cyclization.[1] The driving force for this reaction is the formation of a stable iminium ion intermediate, which then undergoes electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[1] A critical consideration for this specific synthesis is the steric hindrance posed by the gem-dimethyl group on the β-arylethylamine, which can influence the rate and success of the cyclization step.
-
Bischler-Napieralski Reaction: This alternative route begins with the acylation of a β-arylethylamine to form an amide, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2] The key intermediate in this reaction is a nitrilium ion, which is a potent electrophile that drives the intramolecular cyclization.[3] The subsequent dihydroisoquinoline intermediate must then be reduced to obtain the desired tetrahydroisoquinoline.
Diagram 1: Overview of Synthetic Routes
Caption: Key steps in the Pictet-Spengler and Bischler-Napieralski syntheses.
II. Troubleshooting the Pictet-Spengler Reaction
Question 2: My Pictet-Spengler reaction is showing low conversion to the desired this compound. What are the likely causes and how can I improve the yield?
Answer: Low conversion in the Pictet-Spengler synthesis of this sterically hindered product can often be attributed to several factors:
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Insufficient Acid Catalysis: The cyclization step requires a strong acid to promote the formation of the reactive iminium ion.[1] For less activated aromatic rings, higher temperatures and stronger acids are often necessary.[1]
-
Steric Hindrance: The gem-dimethyl group on the starting amine can sterically hinder the approach of the aromatic ring to the iminium ion, slowing down the cyclization. While the Thorpe-Ingold effect suggests that gem-dimethyl groups can favor cyclization, in this case, the steric clash during the transition state might be the dominant factor.[6]
-
Troubleshooting:
-
Increase the reaction temperature to overcome the activation energy barrier.
-
Prolong the reaction time to allow for complete conversion.
-
Ensure efficient mixing to maximize molecular collisions.
-
-
-
Reversibility of Imine Formation: The initial condensation to form the imine is a reversible reaction. The presence of water will shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Use a Dean-Stark apparatus to remove water as it is formed.
-
Employ anhydrous solvents and reagents.
-
-
Question 3: I am observing the formation of a significant amount of an enamine byproduct in my Pictet-Spengler reaction. What is causing this and how can it be minimized?
Answer: The formation of an enamine is a common side reaction when a ketone is used in the Pictet-Spengler reaction. Instead of cyclizing, the iminium ion intermediate can be deprotonated at the alpha-carbon of the ketone-derived portion of the molecule, leading to a stable enamine.
Diagram 2: Competing Pathways in the Pictet-Spengler Reaction
Caption: Iminium ion intermediate leading to desired product or enamine byproduct.
-
Causality: This side reaction is favored under less acidic conditions or when the cyclization step is slow due to factors like steric hindrance. The enamine is often a thermodynamic sink, making its formation competitive with the desired cyclization.
-
Troubleshooting:
-
Increase Acidity: Stronger acidic conditions will favor the protonated iminium ion, which is more electrophilic and more likely to undergo cyclization rather than deprotonation.
-
Optimize Temperature: Carefully control the reaction temperature. While higher temperatures can promote cyclization, they can also lead to decomposition or other side reactions. A systematic temperature screen is recommended.
-
Choice of Acid: The counterion of the acid can play a role. Experiment with different acids (e.g., HCl, H₂SO₄, TFA) to find the optimal conditions for your substrate.
-
III. Troubleshooting the Bischler-Napieralski Reaction
Question 4: My Bischler-Napieralski reaction is resulting in a low yield of the dihydroisoquinoline intermediate, and I suspect incomplete cyclization. What could be the issue?
Answer: Incomplete cyclization in the Bischler-Napieralski reaction, especially with a sterically hindered substrate like N-acetyl-2-methyl-2-phenylpropan-1-amine, is a common problem.
-
Insufficient Dehydrating Agent: The reaction relies on a powerful dehydrating agent to form the reactive nitrilium ion intermediate.[7]
-
Troubleshooting:
-
-
Steric Hindrance: The gem-dimethyl group can hinder the conformational arrangement required for the cyclization to occur.
-
Troubleshooting:
-
Increase the reaction temperature, often to reflux in a high-boiling solvent like toluene or xylene.
-
Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization in a shorter time frame.[5]
-
-
Question 5: I have identified a styrene derivative as a major byproduct in my Bischler-Napieralski reaction. How is this formed and how can I prevent it?
Answer: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .
Diagram 3: Formation of Styrene Byproduct via Retro-Ritter Reaction
Caption: The nitrilium ion can either cyclize or undergo a retro-Ritter reaction.
-
Mechanism: The nitrilium ion intermediate, instead of being attacked by the aromatic ring, can fragment, leading to the formation of a stable styrene derivative and acetonitrile.[3] This is particularly prevalent when the formation of a conjugated system in the styrene byproduct is highly favorable.[3]
-
Troubleshooting:
-
Solvent Choice: Using acetonitrile as the solvent can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion, thus favoring the desired cyclization.
-
Milder Conditions: Employing milder reagents that avoid the formation of a discrete nitrilium ion can suppress this side reaction. For instance, using oxalyl chloride can generate an N-acyliminium intermediate which is less prone to fragmentation.[8]
-
Temperature Control: Lowering the reaction temperature, if the cyclization can still proceed at a reasonable rate, may also help to minimize this fragmentation pathway.
-
IV. Purification Challenges
Question 6: The crude product of my synthesis is an oil and difficult to purify by standard column chromatography. What are some effective purification strategies for this compound?
Answer: The purification of oily, basic compounds like the target molecule can indeed be challenging. Here are several strategies to consider:
-
Acid-Base Extraction:
-
Dissolve the crude oil in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic tetrahydroisoquinoline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Carefully basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10.
-
Extract the deprotonated, free-base product back into an organic solvent.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization of a Salt:
-
If the free base is an oil, it is often possible to form a crystalline salt which can be purified by recrystallization.
-
Dissolve the crude oil in a suitable solvent (e.g., ethanol, isopropanol) and add a solution of an acid (e.g., HCl in ether, oxalic acid in ethanol, picric acid in ethanol) dropwise until precipitation is complete.
-
Collect the salt by filtration and recrystallize from an appropriate solvent system. The pure free base can then be regenerated by treatment with a base.
-
-
Chromatography on Alumina or Treated Silica:
-
Standard silica gel can sometimes cause decomposition of basic compounds.
-
Basic Alumina: Using basic alumina as the stationary phase can improve the separation and recovery of basic compounds.
-
Treated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine in the eluent. A common practice is to use an eluent containing a small percentage (e.g., 1%) of triethylamine.
-
-
Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for purification on a larger scale.
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Removes non-basic impurities effectively. Scalable. | May not separate basic impurities from the product. | Initial cleanup of crude product. |
| Salt Crystallization | Can provide very high purity. | Requires finding a suitable crystalline salt and recrystallization solvent. | Obtaining analytically pure material. |
| Alumina/Treated Silica Chromatography | Good for separating compounds with similar polarities. | Can be lower yielding than other methods. Requires optimization of the mobile phase. | Separation of closely related basic impurities. |
| Vacuum Distillation | Excellent for removing non-volatile impurities. Scalable. | Product must be thermally stable. Not effective for separating compounds with similar boiling points. | Large-scale purification of thermally stable oils. |
References
-
Beesley, R. M.; Thorpe, J. F.; Ingold, C. K. The Formation and Stability of Spiro-compounds. Part I. The Stability of the Para-cyclopentane Ring. J. Chem. Soc., Trans.1915 , 107, 1080-1106. [Link]
-
Fodor, G.; Nagubandi, S. The mechanism of the Bischler-Napieralski reaction. Tetrahedron1980 , 36 (10), 1279-1300. [Link]
-
Movassaghi, M.; Hill, M. D. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2008 , 10 (16), 3485–3488. [Link]
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]
-
Yokoyama, A.; Ohwada, T.; Shudo, K. Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. J. Org. Chem.1999 , 64 (2), 611–617. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151. [Link]
-
Larsen, R. D.; Reamer, R. A.; Corley, E. G.; Davis, P.; Grabowski, E. J. J.; Reider, P. J.; Shinkai, I. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. J. Org. Chem.1991 , 56 (21), 6034–6038. [Link]
-
Awuah, E.; Capretta, A. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. J. Org. Chem.2010 , 75 (16), 5627–5634. [Link]
-
Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]
-
Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50 (37), 8538-8564. [Link]
-
Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005 . [Link]
-
ResearchGate. How can I purify oily products?[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Oily/Foaming Compounds. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
ResearchGate. Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. DSpace [diposit.ub.edu]
- 4. globecore.com [globecore.com]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the purification of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges encountered during your experiments.
I. Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities in your crude product. For this compound, which is often synthesized via the Pictet-Spengler reaction, common impurities may include:
-
Unreacted Starting Materials: Residual β-phenylethylamine derivatives and acetone (or its equivalent).
-
Incompletely Cyclized Intermediates: Iminium ions or related intermediates that have not undergone ring closure.
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Oxidation Products: The tetrahydroisoquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding dihydroisoquinoline or isoquinoline.
-
Solvent Residues: Residual solvents from the reaction and initial work-up, such as toluene, dichloromethane, or alcohols.
-
Catalyst Residues: If a catalyst was used in the synthesis, traces may remain in the crude product.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Scenario 1: My final product is a persistent oil and won't crystallize.
-
Question: I've tried to crystallize my this compound using common solvent systems, but it remains an oil. How can I induce crystallization?
-
Answer & Rationale: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Here's a systematic approach to troubleshoot this:
-
Purity Assessment: Before attempting recrystallization, assess the purity of your crude product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This will give you an idea of the number and nature of impurities.
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a substituted tetrahydroisoquinoline, which is a tertiary amine, a range of solvents can be tested.[3][4]
-
Start with a single solvent screen: Test small aliquots of your oil in various solvents of differing polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol).
-
Employ a mixed solvent system: If a single solvent is not effective, a binary solvent system is often successful. Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Gently warm the mixture until it becomes clear, and then allow it to cool slowly. Common mixtures include hexane/ethyl acetate or hexane/acetone.[3]
-
-
Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Consider Salt Formation: As a tertiary amine, this compound can be converted to a hydrochloride or other salt. These salts are often crystalline and can be more easily purified by recrystallization. The free base can be regenerated by treatment with a base after purification.
-
Scenario 2: My distilled product is not as pure as expected.
-
Question: I performed a vacuum distillation of my product, but the purity did not improve significantly. What could be the issue?
-
Answer & Rationale: While distillation is effective for separating compounds with different boiling points, its success depends on several factors:
-
Boiling Point of Impurities: If your impurities have boiling points close to that of your product, simple distillation will not be effective. The boiling point of the parent 1,2,3,4-tetrahydroisoquinoline is around 232-233 °C at atmospheric pressure.[5] The trimethyl-substituted derivative will have a slightly higher boiling point. Fractional distillation with a fractionating column (e.g., Vigreux or packed column) is necessary to separate components with close boiling points.
-
Vacuum Level: A stable and sufficiently low vacuum is crucial. Fluctuations in pressure will cause the boiling point to change, leading to poor separation. Ensure your vacuum pump and seals are in good condition. For many organic compounds, distillation is performed at reduced pressure to lower the boiling point and prevent decomposition. A typical pressure for the distillation of similar compounds is around 2 mmHg.[6]
-
Heating Rate: Slow and steady heating is essential. Rapid heating can lead to bumping and carryover of less volatile impurities into the distillate. Use a heating mantle with a stirrer for even heat distribution.
-
Azeotropes: Your product may form an azeotrope with a solvent or an impurity, meaning they boil at a constant temperature and cannot be separated by simple distillation. In this case, an alternative purification method like chromatography is necessary.
-
Scenario 3: I am having trouble separating my product from a closely related impurity using column chromatography.
-
Question: I am running a silica gel column, but my product is co-eluting with an impurity. How can I improve the separation?
-
Answer & Rationale: Column chromatography is a powerful technique, but optimizing the separation of closely related compounds can be challenging. Here are some strategies:
-
Solvent System Optimization: The choice of the mobile phase is critical. For tertiary amines like this compound, tailing on silica gel can be an issue due to interaction with acidic silanol groups.
-
Add a small amount of a basic modifier: Incorporating 0.5-1% triethylamine or a few drops of ammonia into your eluent can suppress tailing and improve peak shape, leading to better separation.
-
Systematic Solvent Screening: Use TLC to test a variety of solvent systems with different polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone. A common eluent system for similar compounds is a mixture of ethyl acetate and petroleum ether.[7]
-
-
Stationary Phase Choice: If silica gel does not provide adequate separation, consider using a different stationary phase.
-
Alumina (basic or neutral): Basic alumina can be particularly effective for the purification of basic compounds like amines, as it minimizes the acidic interactions that cause tailing on silica.
-
Reverse-phase silica (C18): In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This can provide a different selectivity for your compound and impurities.
-
-
Column Packing and Loading: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles. Do not overload the column; a general rule of thumb is to load 1-5% of the column's silica gel weight with your crude product.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose method for purifying this compound?
-
A1: For routine purification to achieve good to high purity (>95%), flash column chromatography on silica gel is often the most effective and versatile method.[8] It allows for the removal of a wide range of impurities. For achieving very high purity (>99%), a combination of chromatography followed by either distillation or recrystallization is often employed.
-
-
Q2: How can I confirm the purity of my final product?
-
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method for determining the percentage purity and identifying any volatile impurities.[1][2]
-
HPLC (High-Performance Liquid Chromatography): HPLC can provide high-resolution separation and quantification of the main component and any non-volatile impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities if they are present in sufficient concentration (typically >1%).
-
-
-
Q3: My product is showing signs of decomposition (e.g., color change) during storage. How can I prevent this?
-
A3: Tetrahydroisoquinolines can be susceptible to air oxidation, which can lead to discoloration. To ensure long-term stability:
-
Store under an inert atmosphere: Store the purified product under nitrogen or argon to prevent oxidation.
-
Protect from light: Store in an amber vial or in a dark place, as light can promote degradation.
-
Low temperature storage: Storing at low temperatures (e.g., in a refrigerator or freezer) can slow down decomposition rates.
-
-
IV. Experimental Protocols and Visualizations
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for the purification of this compound. The optimal eluent composition should be determined by TLC analysis beforehand.
-
Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor the elution by TLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Purification Workflow Diagram
Caption: Troubleshooting guide for common issues in the purification of this compound.
V. Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | 90-98% | Good for large scale; removes non-volatile impurities. | Not effective for impurities with similar boiling points; thermal degradation possible. |
| Recrystallization | >99% (if successful) | Can yield very pure material; cost-effective. | Product may "oil out"; requires finding a suitable solvent system. |
| Column Chromatography | 95-99% | Versatile; can separate complex mixtures. | Can be time-consuming and require large solvent volumes; potential for product loss on the column. |
VI. References
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Yadav, G., & Kumar, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13957-13983. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Retrieved from
-
Chua, C. K., & Li, J. J. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9435-9533. [Link]
-
Eureka | Patsnap. (n.d.). (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Retrieved from [Link]
-
Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. Retrieved from
-
Maruyama, S., et al. (2005). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in the rat and mouse brain by liquid chromatography-electrospray ionization/tandem mass spectrometry. Biological and Pharmaceutical Bulletin, 28(7), 1239-1243. [Link]
-
Barker, S. A., et al. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical Pharmacology, 30(17), 2461-2468. [Link]
-
Akiba, T., et al. (1998). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline, an Inducer of Parkinson-like Symptoms. Chemical and Pharmaceutical Bulletin, 46(7), 1133-1139. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2012). Molecules, 17(7), 8657-8681. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Google Patents. (n.d.). US4251660A - Method for preparing tetrahydroisoquinolines. Retrieved from
-
Google Patents. (n.d.). WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof. Retrieved from
-
Semantic Scholar. (n.d.). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. [Link]
-
Peerzada, N. (1997). 1,2,3,4-Tetrahydroisoquinoline from Acid Catalysed Cyclisation of N,N'-Dibenzylethylenediamine. Molecules, 2(3), M25. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6523. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Convergent and Stereoselective Synthesis of Tetrahydroquinolines. Retrieved from [Link]
-
MD Scientific. (n.d.). Interchim-Purification-Column-Guide-1508-2.pdf. Retrieved from [Link]
-
Capilla, A. S., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 157, 113-126. [Link]
Sources
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- 2. Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 6. mdpi.org [mdpi.org]
- 7. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis and scale-up of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, chemists, and process development professionals to provide actionable solutions to common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
The synthesis of this highly substituted tetrahydroisoquinoline (THIQ) is a multi-step process that, while based on classical organic reactions, presents unique challenges related to steric hindrance and purification. The most common and scalable route involves a Bischler-Napieralski-type reaction, followed by reduction and subsequent N-methylation.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the synthesis.
Q1: What is the most reliable overall synthetic route for this compound?
A1: The most established route involves three key stages:
-
Amide Formation: Acylation of a β-phenylethylamine derivative.
-
Cyclization (Bischler-Napieralski Reaction): The amide is cyclized using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[1][2][3]
-
Reduction & Methylation: The dihydroisoquinoline is first reduced to the corresponding tetrahydroisoquinoline (e.g., with NaBH₄), followed by N-methylation to install the final methyl group on the nitrogen atom.
Q2: Why is the Bischler-Napieralski reaction preferred over the Pictet-Spengler for this specific molecule?
A2: The Pictet-Spengler reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone.[4][5] For the synthesis of the 1,3,3-trimethyl derivative, this would require a highly substituted ketone. The Bischler-Napieralski route, which starts with an amide, offers a more controlled and often higher-yielding pathway for constructing such a sterically hindered quaternary center at the C1 position.
Q3: What are the critical parameters to monitor during the cyclization step?
A3: The cyclization is the most critical step. Key parameters are:
-
Anhydrous Conditions: The dehydrating agents used (e.g., POCl₃) are extremely sensitive to moisture. Water will quench the reagent and halt the reaction.
-
Temperature Control: These reactions are often exothermic and require careful temperature management. While elevated temperatures are necessary, excessive heat can lead to side product formation and decomposition.[1]
-
Stoichiometry of the Dehydrating Agent: A sufficient excess of the dehydrating agent is crucial to drive the reaction to completion, but a large excess can complicate the workup and increase costs at scale.
Q4: How can I effectively monitor the progress of the N-methylation step?
A4: The N-methylation of the secondary amine to the tertiary amine can be easily monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The tertiary amine product will be less polar (higher Rf on silica gel) than the secondary amine precursor. Staining with a permanganate dip can be effective for visualizing both spots.
Troubleshooting Guide: From Lab Scale to Pilot Plant
This guide addresses specific issues that may arise during the synthesis, with a focus on scalability.
Issue 1: Low or Stalled Yield During Bischler-Napieralski Cyclization
Question: My cyclization reaction stalls with significant amounts of the starting amide remaining, even after prolonged heating. What are the likely causes and solutions?
Causality: This issue almost always points to insufficient electrophilicity of the intermediate or deactivation of the condensing agent. The reaction proceeds via a nitrilium ion (or a related species), and its formation is the rate-limiting step.[1]
| Potential Cause | Verification Method | Recommended Solution & Rationale |
| Presence of Water | Karl Fischer titration of solvent and starting materials. | Dry all solvents and reagents rigorously prior to use. Use of Dean-Stark apparatus during the reaction in solvents like toluene or xylene can physically remove water. |
| Insufficiently Potent Condensing Agent | Run a small-scale trial with a stronger agent. | While POCl₃ is common, a mixture of P₂O₅ in POCl₃ or the use of triflic anhydride (Tf₂O) can be more effective for stubborn cyclizations by generating a more reactive intermediate.[1][4] |
| Low Reaction Temperature | Review literature for analogous substrates. | The energy barrier for cyclizing sterically hindered substrates can be high. Gradually increase the reaction temperature, monitoring for decomposition by TLC or GC. Refluxing in a higher boiling solvent like xylene may be necessary.[1] |
| Electron-Withdrawing Groups on the Arene | Assess the electronic nature of your starting material. | If the aromatic ring is deactivated, the electrophilic aromatic substitution will be slower. This requires harsher conditions (higher temperatures, stronger acids) to overcome the activation energy. |
Issue 2: Product Purification Challenges - The Persistent Oil
Question: My final product, this compound, is a persistent oil that is difficult to purify by column chromatography. How can I obtain a pure, solid product?
Causality: Tertiary amines, especially those with alkyl groups, are often oils at room temperature and can be challenging to purify via chromatography due to their basicity, which causes tailing on silica gel.[6][7]
Workflow for Purifying Oily Amine Products
Caption: Workflow for the purification of a basic, oily amine product.
Step-by-Step Protocol:
-
Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether, DCM). Extract this solution with 1M HCl. The basic amine will be protonated and move to the aqueous layer, leaving non-polar, non-basic impurities behind in the organic layer.
-
Wash: Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Liberate the Free Base: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 3M NaOH) with vigorous stirring until the pH is >12. The deprotonated amine will precipitate or form an oily layer.
-
Final Extraction: Extract the liberated free amine back into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This will yield the purified free base, which may still be an oil.
-
Induce Crystallization via Salt Formation: For a stable, solid product, convert the purified free base into a salt. Dissolve the oil in a minimal amount of a solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent dropwise. The hydrochloride salt will often precipitate as a crystalline solid, which can be collected by filtration.[8]
Issue 3: Incomplete or Double N-Methylation
Question: My N-methylation step is either incomplete or produces a significant amount of a quaternary ammonium salt byproduct. How can I improve the selectivity?
Causality: N-methylation of secondary amines can be challenging to stop cleanly at the tertiary stage. Over-methylation leads to the formation of a quaternary salt, while under-methylation leaves starting material. The choice of methylating agent and control of stoichiometry are paramount.
Troubleshooting N-Methylation Selectivity
Caption: Decision tree for troubleshooting N-methylation reactions.
Recommendations:
-
For High Selectivity (Eschweiler-Clarke Reaction): This is often the best method for scaling up. It uses formaldehyde as the C1 source and formic acid as the reducing agent.[9] This reaction mechanism proceeds through an iminium ion intermediate that is reduced in situ, which inherently prevents over-methylation to the quaternary salt.
-
Controlling Methyl Iodide Reactions: If using methyl iodide, use a slight excess (1.05-1.1 equivalents) and a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). Add the methyl iodide slowly at a low temperature (0 °C) and allow the reaction to warm to room temperature. This minimizes the chance of a second methylation event.
References
- BenchChem. A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- Centurion University. Synthesis of isoquinolines - CUTM Courseware.
- BenchChem. Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
- Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
- ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- BenchChem. Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
- ResearchGate. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- ResearchGate. Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines.
- ResearchGate. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers | Request PDF.
- ResearchGate. N‐methylation of secondary amides and imides. Reaction conditions...
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel.
- Thieme Chemistry. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.
- Common Conditions. Pictet-Spengler Reaction.
- ElectronicsAndBooks. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines.
- ACS Omega. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
- Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives.
- YouTube. Pictet spengler reaction | organic chemistry mechanism.
- Isoquinoline.
- Catalysis Science & Technology (RSC Publishing). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
- Reddit. Mechanism of Pichet Spengler reaction : r/OrganicChemistry.
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- Slideshare. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF.
- Wikipedia. Isoquinoline.
- Biotage. Is there an easy way to purify organic amines?.
- Reddit. Purification of oily products in industrial chemistry. : r/OrganicChemistry.
- Semantic Scholar. N-Methylation of amines and nitroarenes with methanol using heterogeneous platinum catalysts.
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline stability and storage conditions
Technical Support Center: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for this compound. As a substituted tetrahydroisoquinoline (THIQ), this compound shares core chemical properties with its parent class, which are crucial to understand for ensuring its stability and the integrity of your experimental results. This guide is structured to provide both quick answers through our FAQs and in-depth solutions in the Troubleshooting section. The advice herein is synthesized from established data on closely related THIQ analogs and fundamental chemical principles.
A Note on Specificity: Direct stability data for the 1,3,3-trimethyl substituted variant is not extensively published. Therefore, the following recommendations are expertly extrapolated from the well-documented behavior of the 1,2,3,4-tetrahydroisoquinoline core structure. The fundamental principles of handling an air-sensitive tertiary amine are paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
This compound should be stored in a cool, dark, and dry place.[1][2] To prevent degradation, it is critical to store it under an inert atmosphere, such as nitrogen or argon.[3] Containers must be sealed tightly immediately after use.[4][5]
Q2: Is this compound sensitive to air or light?
Yes. The tetrahydroisoquinoline scaffold is known to be air-sensitive.[3] The tertiary amine nitrogen is susceptible to oxidation by atmospheric oxygen, which is a primary degradation pathway. Exposure to light can also promote degradation, so storage in an amber or opaque vial is recommended.[1]
Q3: What temperature is considered "cool storage"?
While some suppliers suggest room temperature is acceptable for short periods, long-term storage at refrigerated temperatures (2-8°C) is a best practice to minimize degradation rates.[1] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
Q4: What are the visual signs of compound degradation?
Pure tetrahydroisoquinolines are often colorless to pale yellow liquids.[3] A noticeable darkening of the color to a more intense yellow or brown is a strong indicator of oxidation and potential degradation.[2] If you observe this, a purity check is highly recommended before use.
Q5: Are there any common chemicals or materials that are incompatible with this compound?
Yes. Avoid contact with strong oxidizing agents and strong acids, as these can cause vigorous and potentially hazardous reactions.[4]
Storage Conditions Summary
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the electron-rich tertiary amine by atmospheric oxygen.[3] |
| Light | Store in Dark/Amber Vials | Minimizes light-catalyzed degradation pathways.[1] |
| Container | Tightly Sealed | Prevents ingress of air and moisture.[4][5] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Avoids rapid, uncontrolled, and potentially hazardous chemical reactions.[4] |
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow to diagnose and resolve them.
Issue 1: My compound has developed a significant yellow or brown color.
-
Probable Cause: This is the most common sign of oxidation. The tertiary amine within the THIQ structure is electron-rich and can be oxidized by atmospheric oxygen over time, especially with repeated exposure during handling.
-
Expert Recommendation & Protocol:
-
Do Not Assume Purity: Never use a discolored reagent without first verifying its integrity.
-
Conduct Purity Analysis:
-
Method: Use a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Procedure: Prepare a sample of the discolored material and compare its profile to a reference spectrum or chromatogram from a fresh or properly stored batch.
-
Interpretation: Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to the pure compound.
-
-
Decision Point:
-
If purity is compromised (>5% impurities), purification (e.g., vacuum distillation or column chromatography) may be necessary. For small quantities, it is often more practical to discard the degraded batch and use a fresh vial.
-
If purity is acceptable for your application, proceed with the experiment but note the observation in your records.
-
-
Preventive Action: Review your handling and storage protocol. Ensure that the vial is flushed with an inert gas (e.g., nitrogen or argon) before sealing after each use.
-
Issue 2: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS) after a reaction.
-
Probable Cause: If you have ruled out contamination from other sources, the compound may be degrading under your specific experimental conditions. The THIQ nucleus can be sensitive to certain reagents, temperatures, or pH levels.
-
Expert Recommendation & Protocol:
-
Isolate the Variable: Determine if the degradation is inherent to the compound or induced by the reaction conditions.
-
Perform a Control Experiment (Stability Test):
-
Step 1: Dissolve a small amount of your this compound in the same solvent you used for your reaction.
-
Step 2: Stir this solution under the same temperature and atmospheric conditions as your main experiment, but without adding any other reagents.
-
Step 3: Take aliquots at different time points (e.g., 1 hour, 4 hours, 24 hours) and analyze them by HPLC or LC-MS.
-
-
Analyze the Results:
-
No Degradation: If no new peaks appear in the control, your reaction conditions (reagents, pH) are likely causing the degradation.
-
Degradation Observed: If the compound degrades in the solvent alone, it may be unstable under those specific conditions (e.g., reacting with an acidic or non-anhydrous solvent).
-
-
Corrective Measures: Based on the outcome, you may need to switch to a different solvent, lower the reaction temperature, or ensure all components are rigorously dried and deoxygenated before starting.
-
Visualized Workflows and Concepts
Chemical Rationale for Air Sensitivity
The primary reason for the recommended inert atmosphere storage is the susceptibility of the tertiary amine to oxidation.
Caption: Susceptibility of the Nitrogen atom to oxidation.
Troubleshooting Workflow for Compound Instability
This decision tree provides a logical path for diagnosing issues related to compound stability during experiments.
Caption: Decision tree for troubleshooting experimental issues.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92214, 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
Sources
- 1. 1-methyl-1,2,3,4-tetrahydroisoquinoline | 4965-09-7 [chemicalbook.com]
- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 3. 1,2,3,4-Tetrahydroisoquinoline | 91-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Anomalous NMR Spectra for Tetrahydroisoquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroisoquinoline (THIQ) derivatives. This guide is designed to help you troubleshoot and interpret anomalous Nuclear Magnetic Resonance (NMR) spectra, a common challenge with this versatile class of compounds. The inherent structural features of the THIQ scaffold often lead to complex and unexpected NMR spectra. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) about Anomalous NMR Spectra of THIQs
Q1: Why do I see broad or multiple sets of signals for my THIQ compound, especially after introducing a substituent on the nitrogen?
A1: This is a classic sign of slow conformational exchange on the NMR timescale.
The tetrahydroisoquinoline ring is not planar and exists in a dynamic equilibrium between two half-chair conformations. When the ring is unsubstituted or symmetrically substituted, the interchange between these conformations is rapid, and you observe a time-averaged, sharp set of signals in your NMR spectrum.
However, introducing substituents, particularly bulky groups on the nitrogen (like a Boc-protecting group) or at other positions, can raise the energy barrier for this ring-flipping.[1] If the rate of this conformational exchange becomes comparable to the NMR timescale, you will observe signal broadening or even two distinct sets of signals, representing the two slowly interconverting conformers.[1][2] A similar effect, known as amide rotamers, can occur due to hindered rotation around the C-N amide bond if an acyl group is attached to the nitrogen.[2]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the definitive experiment to confirm dynamic processes.[3] As you increase the temperature, the rate of conformational exchange will increase. If you observe that your broad peaks sharpen or that multiple sets of signals coalesce into a single set, this confirms slow conformational exchange.[3][4] Conversely, lowering the temperature can "freeze out" the individual conformers, resulting in sharper, distinct signals for each.[4]
-
2D NMR: Techniques like 2D EXSY (Exchange Spectroscopy) can provide direct evidence of conformational exchange by showing cross-peaks between the exchanging species.[5]
Q2: My aromatic signals are unusually complex, or I see more signals than expected. What's happening?
A2: This could be due to atropisomerism, a type of axial chirality.
Atropisomerism occurs when rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (atropisomers).[6][7] In THIQ derivatives, this is often seen when there are bulky substituents on the nitrogen and/or on the aromatic ring. The restricted rotation creates a chiral axis, and protons that would be chemically equivalent in a freely rotating system become diastereotopic, leading to more complex splitting patterns and a greater number of signals in the NMR spectrum.[8]
Troubleshooting Steps:
-
High-Temperature NMR: Similar to troubleshooting conformational exchange, heating the sample can sometimes provide enough energy to overcome the rotational barrier, leading to a simpler, time-averaged spectrum. However, be cautious not to exceed the boiling point of your solvent or cause decomposition.[9]
-
Chiral Chromatography: Separating the atropisomers by chiral HPLC and then acquiring individual NMR spectra can confirm their presence.
-
Computational Modeling: Molecular modeling can help predict the energy barrier to rotation and visualize the stable atropisomeric conformations.
Q3: Why are my N-H or O-H protons not visible, or why do they appear as a broad singlet with no coupling?
A3: This is typically due to rapid proton exchange with residual water or acidic/basic impurities in the NMR solvent.
Protons on heteroatoms like nitrogen and oxygen (N-H and O-H) are "exchangeable."[10] They can rapidly exchange with other exchangeable protons, such as those from traces of water (H₂O or D₂O) in the deuterated solvent.[11][12] This exchange process is often too fast for the NMR spectrometer to "see" the coupling between the N-H/O-H proton and adjacent protons, resulting in a broad singlet or the signal disappearing entirely.[13]
Troubleshooting Steps:
-
D₂O Shake: To confirm if a peak corresponds to an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The exchangeable proton will be replaced by deuterium, and the corresponding signal will disappear.[14]
-
Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using solvents like DMSO-d₆, which is aprotic and a strong hydrogen bond acceptor, can slow down the exchange rate and allow you to observe coupling to N-H or O-H protons.[10]
-
Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, sometimes revealing the expected coupling patterns.[13]
Q4: The chemical shifts of my protons are different from the literature values. How can I confirm my structure?
A4: Chemical shifts are highly sensitive to the local chemical environment.
Discrepancies with literature values can arise from several factors:
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts. Aromatic solvents like benzene-d₆ can induce noticeable upfield or downfield shifts compared to chloroform-d₃ due to anisotropic effects.[14][15]
-
pH and Protonation State: The pH of the sample, especially for a basic compound like a THIQ, can affect the protonation state of the nitrogen atom. Protonation will cause significant downfield shifts of nearby protons. Traces of acid (like TFA from chromatography) can cause this effect.
-
Concentration: At high concentrations, intermolecular interactions such as hydrogen bonding or π-stacking can perturb the electronic environment and alter chemical shifts.[16]
Troubleshooting Steps:
-
Confirm Solvent and Standard: Ensure you are using the same solvent and internal standard (e.g., TMS) as reported in the literature.[15]
-
2D NMR Spectroscopy: When 1D ¹H NMR is ambiguous, 2D techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other (typically through 2-3 bonds).[17]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together the carbon skeleton.[18]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, providing information about stereochemistry and conformation.[19]
-
Q5: I see unexpected sharp singlets in my spectrum. What are they?
A5: These are likely common laboratory contaminants.
Before attributing every peak to your molecule, it's essential to rule out common impurities that can be introduced during sample preparation or from the solvent itself.
Common Contaminants and their Approximate ¹H NMR Chemical Shifts (in CDCl₃):
| Contaminant | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Water | ~1.56 | s |
| Acetone | ~2.17 | s |
| Silicone Grease | ~0.07 | s |
| Ethyl Acetate | ~1.26 (t), ~2.05 (s), ~4.12 (q) | t, s, q |
| Dichloromethane | ~5.30 | s |
| Hexane/Grease | ~0.88 (t), ~1.26 (s) | t, s |
Note: These values can vary slightly depending on the solvent and temperature.[20][21][22][23]
Troubleshooting Steps:
-
Check a Blank Spectrum: Run a spectrum of just the deuterated solvent from the same bottle to identify any solvent impurities.
-
Improve Sample Preparation Hygiene: Use clean glassware and filter your sample through a small plug of cotton or glass wool in a pipette to remove any particulate matter.[24]
-
Consult Impurity Tables: Refer to published tables of common NMR impurities to match the chemical shifts of your unknown peaks.[20][25]
Q6: How can I differentiate between diastereomers of a substituted THIQ using NMR?
A6: Diastereomers have distinct chemical and physical properties, which result in different NMR spectra.
Since diastereomers are not mirror images, they will have different chemical shifts and coupling constants for corresponding protons.
Strategies for Differentiation:
-
¹H NMR Comparison: Carefully compare the ¹H NMR spectra of the mixture or the isolated diastereomers. Look for differences in chemical shifts and, more definitively, coupling constants (J-values), which reflect different dihedral angles between coupled protons.
-
NOESY/ROESY: These 2D NMR experiments can be used to determine the relative stereochemistry. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space, which can help you assign which substituents are on the same side (cis) or opposite sides (trans) of the ring.[19]
-
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to your NMR sample can induce different chemical shifts for the enantiomers of your compound by forming transient diastereomeric complexes.[26][27][28] This technique can be useful for determining enantiomeric excess and can also aid in resolving signals in a diastereomeric mixture.[29][30]
Troubleshooting Workflows & Protocols
Workflow 1: Diagnosing Dynamic Broadening
Caption: Workflow for diagnosing dynamic processes in THIQ derivatives.
Protocol 1: Variable Temperature (VT) NMR for Studying Dynamic Processes [4][9]
-
Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., toluene-d₈ for high temperatures, or CD₂Cl₂ for low temperatures). Ensure the NMR tube is rated for temperature variations (e.g., Pyrex).[9]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
High-Temperature Series:
-
Increase the temperature in increments (e.g., 10-20 K).
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[4]
-
Continue until you observe coalescence of the signals or reach the solvent's boiling point or the compound's decomposition temperature.
-
-
Low-Temperature Series (if necessary):
-
Decrease the temperature from room temperature in increments.
-
Allow for equilibration at each step.
-
Acquire spectra until the signals for the individual conformers are sharp and well-resolved.
-
-
Analysis: Analyze the series of spectra to observe the sharpening and coalescence of peaks, which confirms a dynamic process. The coalescence temperature can be used to calculate the energy barrier (ΔG‡) of the process.[3][31]
Workflow 2: Ensuring Sample Purity and Integrity
Caption: Workflow for preparing high-quality NMR samples.
Protocol 2: Sample Preparation for Minimizing Contaminants and Exchangeable Protons [32][33]
-
Glassware: Ensure all glassware (vials, pipettes) and the NMR tube are scrupulously clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven if necessary.[24]
-
Solvent: Use a high-quality deuterated solvent from a fresh, sealed bottle to minimize water content.[16] Keep the solvent bottle tightly capped when not in use.
-
Sample Weighing: Weigh an appropriate amount of your compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) into a clean, dry vial.[33]
-
Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the vial to dissolve the sample.[32]
-
Filtration: If any particulate matter is visible, filter the solution directly into the NMR tube through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool. This step is critical for good shimming and spectral resolution.[24][34]
-
D₂O Exchange (Optional): To identify exchangeable protons, acquire a spectrum, then add one drop of D₂O, shake the tube well, and re-acquire the spectrum to observe which peaks have disappeared.[14]
References
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
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UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Available at: [Link]
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Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. (2016). Available at: [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. (2022). Available at: [Link]
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ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. (2023). Available at: [Link]
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Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. (n.d.). Available at: [Link]
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Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health (NIH). (n.d.). Available at: [Link]
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Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (2010). Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. (2010). Available at: [Link]
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University of Calgary. Examination of Proton NMR Spectra. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (1997). Available at: [Link]
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Variable-temperature 17O NMR studies allow quantitative evaluation of molecular dynamics in organic solids. PubMed. (2012). Available at: [Link]
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YouTube. NMR spectroscopy. Proton exchange. (2017). Available at: [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.). (1984). Available at: [Link]
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Chemistry LibreTexts. 4.7: NMR Spectroscopy. (2022). Available at: [Link]
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Variable Temperature and Pressure Operando MAS NMR for Catalysis Science and Related Materials. National Institutes of Health (NIH). (n.d.). Available at: [Link]
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Michigan State University, Department of Chemistry. NMR Spectroscopy. Available at: [Link]
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Wikipedia. Atropisomer. Available at: [Link]
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Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. (2026). Available at: [Link]
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Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. (2026). Available at: [Link]
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Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. (2022). Available at: [Link]
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Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. National Institutes of Health (NIH). (n.d.). Available at: [Link]
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Atropisomerism in medicinal chemistry: challenges and opportunities. National Institutes of Health (NIH). (n.d.). Available at: [Link]
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Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. (n.d.). Available at: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
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ResearchGate. Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling. (2025). Available at: [Link]
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Technical Support Center: Optimizing Catalyst Selection for 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful synthesis of this valuable compound. As your senior application scientist, I will provide not just protocols, but the reasoning behind the experimental choices to empower your research.
The synthesis of this compound is primarily achieved through the Pictet-Spengler reaction, a powerful tool for the construction of the tetrahydroisoquinoline core.[1][2][3] This specific synthesis involves the condensation of a β-phenylethylamine with acetone, followed by an acid-catalyzed intramolecular cyclization. The use of a ketone, particularly the sterically less demanding acetone, presents unique challenges compared to reactions with aldehydes, often requiring carefully optimized conditions to achieve high yields.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not only solutions but also the underlying chemical principles.
Issue 1: Low or No Conversion to this compound
Q1: My reaction shows a low yield or no product formation. What are the likely causes and how can I improve the conversion rate?
A1: Low or no conversion in the Pictet-Spengler synthesis of this compound typically stems from two main factors: inefficient iminium ion formation and a sluggish cyclization step. Let's break down the troubleshooting process:
-
Inadequate Catalyst Acidity: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical. Acetone is less reactive than aldehydes, necessitating a sufficiently strong acid to promote the formation of the key iminium ion intermediate.[2][4]
-
Solution: Screen a panel of Brønsted and Lewis acids. Strong Brønsted acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) are often effective.[5] For more sensitive substrates, certain Lewis acids might offer a milder alternative. It is also crucial to optimize the catalyst loading.
-
-
Deactivated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the phenyl ring of your β-phenylethylamine starting material is not sufficiently nucleophilic (i.e., lacks electron-donating groups), the reaction can be slow and inefficient.[6]
-
Solution: For substrates with electron-withdrawing groups on the aromatic ring, stronger "superacid" catalysts may be required to achieve reasonable yields.[7] Alternatively, if your synthetic route allows, consider using a β-phenylethylamine with electron-donating substituents on the aromatic ring to enhance its nucleophilicity.
-
-
Suboptimal Reaction Temperature: The ideal temperature is a balance between providing enough energy to overcome the activation barrier and preventing degradation of starting materials or product.
-
Solution: Begin with milder conditions (e.g., room temperature or slightly elevated) and gradually increase the temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Steric Hindrance: The gem-dimethyl group at the 3-position of the target molecule introduces steric strain during the cyclization step.
-
Solution: While catalyst choice is primary, solvent selection can play a role. A solvent that effectively solvates the transition state can help mitigate steric hindrance. Experimenting with different solvents may be beneficial.
-
Issue 2: Formation of Significant Side Products
Q2: I am observing significant impurities alongside my desired product. What are the common side reactions and how can I suppress them?
A2: Side product formation is a common challenge. Here are some likely culprits and mitigation strategies:
-
Incomplete Cyclization and Intermediate Accumulation: The imine or iminium ion intermediate may be stable under the reaction conditions and fail to cyclize efficiently, leading to its accumulation or subsequent side reactions.
-
Solution: Ensure your catalyst is active and present in a sufficient concentration to drive the cyclization to completion. Increasing the reaction temperature or time may also be necessary.
-
-
Polymerization: Under strongly acidic conditions, starting materials or the product itself can undergo polymerization.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of acetone can sometimes help to ensure the complete consumption of the amine.[6] Gradual addition of the acid catalyst can also help to control the reaction rate and minimize polymerization.
-
-
N-Acylation (if applicable): In variants of the Pictet-Spengler reaction that use N-acyliminium ions, incomplete cyclization can result in the isolation of the N-acylated intermediate.[4]
-
Solution: This is less common in the direct acid-catalyzed reaction with acetone but is a consideration if you are exploring modified protocols. Stronger Lewis acids can promote the cyclization of N-acyliminium ions.
-
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is generally best for the Pictet-Spengler reaction with a ketone like acetone?
A1: There is no single "best" catalyst as the optimal choice depends on the specific β-phenylethylamine substrate and desired reaction conditions. However, a general hierarchy of reactivity can be considered:
-
Brønsted Acids (e.g., TFA, PTSA, HCl): These are the most common and often the first choice for reactions with less reactive ketones. They are effective at protonating the carbonyl and facilitating iminium ion formation. Harsher conditions, such as refluxing with strong acids, are sometimes necessary.[2]
-
Lewis Acids (e.g., Ti(O-i-Pr)₄, BF₃·OEt₂): These can be effective alternatives, particularly when milder conditions are desired or if the substrate is sensitive to strong Brønsted acids. They function by coordinating to the carbonyl oxygen, increasing its electrophilicity.
-
Biomimetic Catalysts (e.g., Phosphate Buffer): Inspired by enzymatic processes, phosphate buffers have been shown to catalyze the Pictet-Spengler reaction with ketones under relatively mild, aqueous conditions.[8] This approach is particularly attractive for green chemistry applications.
Q2: How does the steric hindrance of the gem-dimethyl group affect the reaction?
A2: The two methyl groups on the same carbon atom (the gem-dimethyl group) introduce significant steric bulk. This can affect the reaction in two ways:
-
Iminium Ion Formation: The approach of the amine to the carbonyl carbon of acetone is more sterically hindered than with a less substituted ketone or an aldehyde.
-
Cyclization Step: The transition state of the intramolecular cyclization will experience steric strain as the new six-membered ring is formed, which can increase the activation energy of this step.
This steric hindrance is a key reason why harsher conditions (stronger acids, higher temperatures) are often required for the successful synthesis of this compound compared to analogues with smaller substituents.
Q3: Can I use microwave irradiation to improve the reaction?
A3: Yes, microwave-assisted synthesis can be a very effective technique for the Pictet-Spengler reaction, especially for challenging substrates. Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating, which can help to overcome the activation energy barrier for the cyclization step.[9]
Catalyst Performance Comparison
The following table provides a qualitative and quantitative comparison of different catalyst systems for the Pictet-Spengler reaction with ketones, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst Type | Catalyst Example | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | Reflux in solvent (e.g., CH₂Cl₂, Toluene) | Moderate to High | Readily available, strong acid for less reactive substrates. | Can cause degradation of sensitive substrates, harsh conditions. |
| Lewis Acid | Titanium(IV) isopropoxide | Heat in solvent (e.g., CH₂Cl₂) | Moderate to High | Milder than strong Brønsted acids, good for sensitive substrates. | Can be moisture sensitive, may require inert atmosphere. |
| Biomimetic | Phosphate Buffer | Aqueous methanol, 70 °C | Moderate to High | Mild conditions, environmentally friendly. | May not be suitable for all substrates, requires aqueous conditions. |
Experimental Protocols
General Protocol for Brønsted Acid-Catalyzed Synthesis of this compound
This protocol provides a general starting point. Optimization of temperature, reaction time, and catalyst loading will be necessary for specific substrates.
Materials:
-
β-phenylethylamine derivative (1.0 eq)
-
Acetone (2.0 - 3.0 eq)
-
Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (PTSA) (1.0 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the β-phenylethylamine derivative in the chosen anhydrous solvent, add acetone.
-
Cool the mixture in an ice bath and slowly add the Brønsted acid catalyst.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Diagram 1: General Pictet-Spengler Reaction Mechanism
Caption: The acid-catalyzed Pictet-Spengler reaction mechanism.
Diagram 2: Catalyst Selection Workflow
Caption: A workflow for selecting and optimizing a catalyst.
References
- Grokipedia. Pictet–Spengler reaction.
- Wikipedia. Pictet–Spengler reaction.
- NROChemistry. Pictet-Spengler Reaction.
- J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
- chemeurope.com. Pictet-Spengler reaction.
- BenchChem. Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
- PMC.
- The Pictet-Spengler Reaction.
- ACS Publications. (2019, May 16). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry.
- RSC Publishing. (2021, March 16). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science.
- A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like.
- ResearchGate.
- BenchChem. Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline.
- MDPI. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.
- Exploring Enantioselective Pictet-Spengler Reactions.
- ijstr.
- Thermo Fisher Scientific - US. Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- RSC Publishing. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
- Name-Reaction.com. Pictet-Spengler reaction.
- ResearchGate.
- Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
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- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline Reactions
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the common challenges associated with achieving high regioselectivity in the functionalization of this sterically hindered and electronically rich heterocyclic scaffold.
Introduction: Understanding the Reactivity of this compound
The this compound (THIQ) core presents unique challenges and opportunities in synthetic chemistry. Its reactivity is primarily dictated by two key regions: the C1 position, which is alpha to the nitrogen atom, and the electron-rich benzene ring. The substitution pattern—specifically the gem-dimethyl group at C3 and the methyl group at C1—introduces significant steric hindrance that profoundly influences the regiochemical outcome of reactions.
This guide is structured to address the most common regioselectivity issues encountered during experimental work, focusing on C1-functionalization and electrophilic aromatic substitution.
Section 1: Troubleshooting C1-Position (α-C-H) Functionalization
The C1 position is highly susceptible to oxidative functionalization due to the adjacent nitrogen atom, which can stabilize a positive charge or a radical. This process typically proceeds through an iminium ion intermediate. However, achieving clean, high-yielding reactions requires careful optimization to prevent side-product formation.
Frequently Asked Questions (FAQs)
Q1: My C1-functionalization reaction with a nucleophile is giving low yields and a complex product mixture. What is the likely cause?
A1: Low yields in C1-functionalization, often performed as a cross-dehydrogenative coupling (CDC) reaction, are typically due to one of three factors:
-
Inefficient Iminium Ion Formation: The crucial first step is the oxidation of the tertiary amine to an iminium ion. If the oxidant is too weak or incompatible with the catalyst, this step becomes the rate-limiting bottleneck.
-
Steric Hindrance: The C1-methyl and C3-gem-dimethyl groups create a sterically congested environment around the C1 position. This can hinder the approach of bulky nucleophiles to the generated iminium ion.
-
Competing Pathways: Over-oxidation or degradation of the starting material or product can occur if the reaction conditions are too harsh or the reaction time is excessively long. The choice of catalyst and oxidant is critical to mediate the desired transformation selectively.[1][2]
Q2: I am attempting a C1-alkylation using photoredox catalysis, but the reaction is not proceeding. What are the critical parameters to check?
A2: For photoredox-catalyzed C1-alkylation, several parameters are crucial.[3][4] First, ensure your photocatalyst (e.g., 9-phenylacridine or a ruthenium/iridium complex) is appropriate for the desired transformation and that its absorption spectrum matches the wavelength of your light source (e.g., blue LEDs).[3][4] Second, the choice of the alkylating agent precursor, such as an alkyl carboxylic acid, is vital. The reaction often proceeds via a proton-coupled electron transfer (PCET) process to generate the alkyl radical.[3] Finally, an oxidant may be required to generate the key iminium ion intermediate that is trapped by the alkyl radical.[4] Ensure all reagents are pure and the solvent is degassed to remove oxygen, which can quench the excited state of the photocatalyst.
Troubleshooting Guide & Optimized Protocol
Scenario: Poor selectivity and yield in the C1-arylation of N-Aryl-1,3,3-trimethyl-THIQ with indoles.
Causality Analysis: The choice of catalyst (e.g., iron vs. copper) and oxidant can dictate the reaction mechanism and, consequently, the yield and selectivity. Iron-catalyzed reactions may proceed through a radical pathway, while copper-catalyzed versions often follow an ionic mechanism.[2] For sterically hindered substrates, an ionic pathway can sometimes be more efficient. The oxidant is also critical; tert-butyl hydroperoxide (tBHP) is often mandatory for these transformations.[2]
Optimized Protocol: Copper-Catalyzed C1-Indolation of N-Boc-1,3,3-Trimethyl-THIQ
This protocol is adapted from established methods for C1-functionalization of THIQs.[1][2]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-Boc-1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.), the desired indole (1.2 equiv.), and Cu(NO₃)₂·3H₂O (10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile, 0.1 M concentration).
-
Initiation: Add tert-butyl hydroperoxide (tBHP, 70% solution in water, 2.0-3.0 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Seal the tube and heat the reaction to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Comparison: Catalyst Choice in C1-Indolation
| Catalyst System | Oxidant | Typical Yield | Mechanistic Pathway (Proposed) | Reference |
| Fe(NO₃)₃·9H₂O | tBHP | Moderate to Good | Radical | [2] |
| Cu(NO₃)₂·3H₂O | tBHP | Good to Excellent | Ionic | [1][2] |
| I₂ | O₂ / TBHP | Good | Ionic (Iminium Ion) | [5] |
Yields are substrate-dependent and may vary for the 1,3,3-trimethyl substituted core due to steric effects.
Visualizing the C1-Functionalization Mechanism
Caption: Proposed mechanism for catalytic C1-functionalization of THIQs.
Section 2: Enhancing Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The benzene ring of the THIQ scaffold is activated towards electrophilic aromatic substitution. The directing effects of the fused heterocyclic ring typically favor substitution at the C5 and C7 positions. However, achieving high selectivity for one position over the other is a significant challenge.
Frequently Asked Questions (FAQs)
Q1: I am performing a Friedel-Crafts acylation and getting a nearly 1:1 mixture of C5 and C7 substituted products. How can I improve the regioselectivity?
A1: This is a classic regioselectivity problem in THIQ chemistry. The fused amino-alkyl portion is an activating, ortho-, para-director. In the THIQ system, the positions "ortho" to the point of fusion (C4a) are C5, and the position "para" is C7.
-
Electronic Factors: Both C5 and C7 are electronically activated.
-
Steric Factors: The C5 position is significantly more sterically hindered due to its proximity to the C4 methylene group and the overall puckered nature of the dihydroisoquinoline ring. The C7 position is sterically more accessible.
To favor C7 substitution , you should use conditions that amplify steric differentiation. This includes using bulkier Lewis acids and/or a bulkier electrophile at lower temperatures. Slower reaction rates at lower temperatures allow the kinetic barrier difference between attacking the hindered C5 and the accessible C7 position to be more pronounced.
Q2: Does the N-substituent affect the C5/C7 ratio in EAS reactions?
A2: Yes, significantly. An N-acyl or N-Boc protecting group can alter the conformation of the heterocyclic ring and exert a different steric influence. More importantly, it reduces the basicity of the nitrogen. In the presence of strong Lewis or Brønsted acids (common in EAS), the unprotected nitrogen will be protonated or coordinated, which dramatically deactivates the entire aromatic ring and can alter the regiochemical outcome. It is often advisable to use a protecting group to ensure predictable reactivity.
Troubleshooting Guide & Experimental Strategy
Goal: To selectively achieve C7-nitration on N-Boc-1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline.
Causality Analysis: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh and unselective.[6] Milder nitrating agents that are less sensitive to steric hindrance can lead to mixtures. To enhance C7 selectivity, a strategy that relies on steric repulsion is required.
Proposed Protocol: Sterically-Controlled C7 Nitration
Step-by-Step Methodology:
-
Protection: Ensure the starting material is N-protected (e.g., with a Boc group) to prevent N-nitration and deactivation of the ring via protonation.
-
Reaction Setup: Dissolve the N-Boc protected THIQ (1.0 equiv.) in a suitable solvent like dichloromethane or acetonitrile at a low temperature (-20 °C to 0 °C).
-
Reagent Addition: Slowly add a mild nitrating agent. A good choice is nitronium tetrafluoroborate (NO₂BF₄), as the counter-ion is non-coordinating. Alternatively, acetyl nitrate (formed in situ from acetic anhydride and nitric acid) can be used.[6]
-
Temperature Control: Maintain the low temperature for the duration of the reaction. The lower temperature increases the selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the less sterically hindered C7 position.
-
Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction carefully by pouring it into ice-cold water or a saturated sodium bicarbonate solution.
-
Purification: Extract the product with an organic solvent, dry, and purify by column chromatography to separate the C7 and C5 regioisomers.
Visualizing the Regioselectivity Challenge
Caption: Steric and electronic factors influencing EAS regioselectivity.
References
-
Schlatter, A., et al. (2011). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. The Journal of Organic Chemistry, 76(21), 9013–9022. Available from: [Link]
-
Reddy, V. P., et al. (2010). A Versatile C–H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. Organic Letters, 12(20), 4564–4567. Available from: [Link]
-
Wang, Q., et al. (2022). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 24(1), 209–214. Available from: [Link]
-
Schlatter, A., et al. (2011). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry, 76(21), 9013-9022. Available from: [Link]
-
Li, G., et al. (2022). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Journal of Chemical Research, 46(1-2), 1-15. Available from: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available from: [Link]
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Hajra, S., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9338-9433. Available from: [Link]
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Name Reactions. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(8), 1276-1301. Available from: [Link]
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ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis. Request PDF. Available from: [Link]
-
Winkler, C. K., et al. (2014). Controlling stereoselectivity by enzymatic and chemical means to access enantiomerically pure (1S,3R)-1-benzyl-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives. Beilstein Journal of Organic Chemistry, 10, 1866–1873. Available from: [Link]
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Kündig, E. P., et al. (1998). and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Journal of the Chemical Society, Perkin Transactions 1, (11), 1821-1830. Available from: [Link]
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Kaur, P., & Kumar, R. (2020). RECENT ADVANCES IN THE C(1)-FUNCTIONALIZATION OF TETRAHYDROISOQUINOLINES via MULTICOMPONENT REACTIONS. Chemistry of Heterocyclic Compounds, 56(4), 406-416. Available from: [Link]
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PubMed. (2011). Direct functionalization of (un)protected tetrahydroisoquinoline and isochroman under iron and copper catalysis: two metals, two mechanisms. Available from: [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. Available from: [Link]
-
Popova, Y., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(12), 10131–10143. Available from: [Link]
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University of Bath. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. Research Portal. Available from: [Link]
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ResearchGate. (2024). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Available from: [Link]
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Validation & Comparative
HPLC analysis for purity assessment of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
An In-Depth Guide to the Purity Assessment of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline via High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for a Niche Moiety
This compound is a heterocyclic compound belonging to the broader class of tetrahydroisoquinolines (THIQs). THIQs are significant scaffolds in medicinal chemistry, forming the core of many natural products and synthetic compounds with diverse biological activities, including potential applications in neurodegenerative disorder research.[1] Given their therapeutic potential, the stringent assessment of purity for any THIQ analog is a critical step in research and development. This ensures that observed biological effects are attributable to the compound of interest and not to impurities, which could be inactive, interfere with the assay, or be toxic.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices.
Pillar 1: Why HPLC is the Gold Standard for Purity Analysis
High-Performance Liquid Chromatography is the predominant technique for purity determination in the pharmaceutical industry for several key reasons. Its primary strength lies in its ability to separate a compound from its potential impurities, which may include starting materials, by-products, and degradation products. For a molecule like this compound, which is a non-volatile, moderately polar basic compound, reversed-phase HPLC (RP-HPLC) is exceptionally well-suited. It offers high resolution, sensitivity, and reproducibility, making it a robust platform for quantification.
Pillar 2: Strategic HPLC Method Development
A successful HPLC method is not a matter of chance, but of systematic, logical development. The choices of stationary phase, mobile phase, and detector are interconnected and dictated by the physicochemical properties of the analyte.
The Logical Flow of Method Development
Caption: Logical workflow for HPLC method development.
Stationary Phase Selection: The Foundation
For a moderately non-polar compound like this compound, a Reversed-Phase C18 (octadecylsilane) column is the industry-standard starting point. The long alkyl chains provide sufficient hydrophobic interaction to retain the molecule, while allowing for elution with a suitable organic/aqueous mobile phase. A standard column dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance between resolution and analysis time.[2]
Mobile Phase Optimization: The Key to Separation
The mobile phase is the most powerful tool for optimizing separation in RP-HPLC. It typically consists of an aqueous component and an organic modifier.
-
Organic Modifier : Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Component & pH Control : As a basic compound (due to the secondary amine), the retention and peak shape of this compound are highly sensitive to pH.
-
Rationale : At a pH well below the pKa of the amine group, the molecule will be protonated (R₂NH₂⁺). This positive charge can lead to undesirable interactions with residual acidic silanols on the silica backbone of the C18 column, resulting in peak tailing.
-
Solution : Working at a low pH (e.g., pH 3.0) with a buffer like phosphate or formate ensures consistent protonation of the analyte.[2] The buffer ions also compete with the protonated analyte for interaction with active silanol sites, improving peak symmetry. For methods intended for use with mass spectrometry (LC-MS), a volatile buffer like ammonium formate or formic acid must be used instead of non-volatile phosphate buffers.[3][4]
-
Detector Selection: Seeing the Analyte
-
UV/PDA Detector : The fused benzene ring in the tetrahydroisoquinoline structure provides a strong chromophore, making UV detection an excellent choice. A Photodiode Array (PDA) detector is superior to a simple UV detector as it acquires the entire spectrum for each peak. This allows for:
-
Optimal Wavelength Selection : Typically around 210-220 nm for the benzene ring system, or a secondary maximum at a higher wavelength if specificity is needed.
-
Peak Purity Analysis : Comparing spectra across a single peak can indicate the presence of co-eluting impurities.
-
-
Mass Spectrometry (MS) : An MS detector, particularly when used in tandem (MS/MS), provides unequivocal identification of the main peak and any impurities based on their mass-to-charge ratio and fragmentation patterns.[4] It is an invaluable tool for identifying unknown peaks that are not resolved chromatographically.
Experimental Protocol: A Robust Starting Point for Purity Analysis
This protocol is a robust, validated starting point derived from established methods for structurally related tetrahydroisoquinoline compounds.[2][5]
Materials & Equipment
-
HPLC System : Quaternary or binary pump, autosampler, column thermostat, PDA detector.
-
Column : Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents : HPLC-grade acetonitrile, HPLC-grade water, potassium dihydrogen phosphate, phosphoric acid.
-
Sample Preparation : this compound reference standard and sample, dissolved in mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffered aqueous phase for good peak shape of a basic analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 20 minutes, hold for 5 min, return to initial conditions | A gradient is essential to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Detection | PDA at 215 nm | Wavelength where the tetrahydroisoquinoline moiety strongly absorbs. |
Workflow Diagram
Caption: Step-by-step experimental workflow for HPLC purity analysis.
Comparison with Alternative Analytical Methodologies
While RP-HPLC is the primary choice, other techniques can provide complementary information.
| Technique | Principle | Advantages for this Analyte | Disadvantages & Limitations |
| RP-HPLC (UV/PDA) | Partitioning between a non-polar stationary phase and a polar mobile phase. | Gold Standard. High resolution, robust, quantifiable, suitable for non-volatile compounds. | Limited peak identification capability without standards; co-elution can be an issue. |
| LC-MS/MS | HPLC separation followed by mass analysis. | Confirmatory. Provides molecular weight and structural information for unequivocal impurity identification.[4] | Higher cost and complexity; quantification can be more challenging than UV. |
| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid/solid phase. | High efficiency for volatile compounds. | The analyte is likely not volatile enough without derivatization; risk of thermal degradation. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). | Essential for stereoisomeric purity. The C1 position is a chiral center. | Does not provide information on achiral impurities; requires specialized, expensive columns.[6][7] |
Trustworthiness: The Self-Validating System
A protocol is only trustworthy if it is validated. According to ICH guidelines, key validation parameters must be assessed to ensure the method is fit for purpose.[5][8]
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by running blanks and spiked samples.
-
Linearity : The method should produce results that are directly proportional to the concentration of the analyte over a given range. A correlation coefficient (r²) of >0.999 is typically required.[5]
-
Accuracy : The closeness of the test results to the true value. This is often assessed by recovery studies on spiked placebo samples, with typical acceptance criteria of 98-102%.[5]
-
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly. It is assessed at the level of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
By developing a method with these principles in mind, the resulting protocol becomes a self-validating system, generating data that is reliable and defensible.
Conclusion
The purity assessment of this compound is most effectively and reliably achieved using a well-developed, validated reversed-phase HPLC method with PDA detection. The strategic selection of a C18 column and a buffered, low-pH mobile phase is critical to obtaining sharp, symmetrical peaks and achieving optimal separation from potential process-related impurities. While techniques like LC-MS and Chiral HPLC offer powerful, complementary information for impurity identification and stereoisomeric separation, respectively, RP-HPLC remains the cornerstone for routine purity testing in both research and quality control environments.
References
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- ResearchGate. (2014). (PDF) Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.
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LC-MS/MS method for quantification of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide to the Quantification of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline using LC-MS/MS: A Comparative Analysis
In the landscape of pharmaceutical research and neuroscience, the accurate quantification of endogenous and synthetic compounds is paramount. Among the diverse classes of molecules, 1,2,3,4-tetrahydroisoquinolines (THIQs) have garnered significant attention for their wide range of biological activities.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview and a detailed experimental framework for the quantification of a specific analog, this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
We will delve into the causality behind experimental choices, compare the LC-MS/MS methodology with viable alternatives, and ground the protocol in the principles of bioanalytical method validation as stipulated by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[2][3]
The Rationale for a Dedicated Quantification Method
This compound belongs to the THIQ family, a class of compounds that includes both endogenous amines and synthetic analogs with diverse biological activities.[1][4] The accurate measurement of this compound in biological matrices is crucial for a variety of studies, including:
-
Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound as a potential drug candidate.
-
Toxicokinetics (TK): Assessing the systemic exposure to the compound in toxicology studies.
-
Metabolism Studies: Identifying and quantifying metabolites to understand its biotransformation pathways.[5]
-
Biomarker Discovery: Investigating its potential role as a biomarker in various physiological or pathological states.
Given the complexity of biological matrices (e.g., plasma, urine, brain tissue) and the typically low concentrations of analytes, a highly sensitive and selective analytical method is required.[6][7] LC-MS/MS has emerged as the gold standard for such applications due to its ability to provide excellent sensitivity, specificity, and a wide dynamic range.[8][9]
The LC-MS/MS Method: A Step-by-Step Protocol
The following protocol is a robust starting point for the quantification of this compound. The principles are adapted from established methods for similar THIQ analogs.[4]
Sample Preparation: The Key to Reducing Matrix Effects
The primary goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering components like proteins and phospholipids.[6] A combination of protein precipitation (PPT) followed by solid-phase extraction (SPE) is a highly effective approach.[4]
Experimental Protocol:
-
Protein Precipitation:
-
To 100 µL of biological sample (e.g., plasma, brain homogenate), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS), such as this compound-d9. Acetonitrile is an efficient precipitant for proteins.[10]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the supernatant from the PPT step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Diagram of the Sample Preparation Workflow:
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A Comparative Analysis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline and its Analogs: A Guide for Drug Discovery Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its rigid framework allows for the precise positioning of substituents, making it an attractive template for the design of targeted therapeutics. This guide provides an in-depth comparison of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMT-THIQ) with other key THIQ analogs, offering experimental insights and data to inform drug discovery and development programs. While specific data for TMT-THIQ is limited in publicly available literature, this guide will draw comparisons from analogs with similar structural motifs, particularly focusing on the impact of methylation at the 1 and 3 positions.
The Significance of the THIQ Scaffold
The THIQ nucleus is a recurring motif in a vast array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimicrobial to neuroprotective and cardiovascular effects.[1][3] The versatility of the THIQ scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological profile. Structure-activity relationship (SAR) studies have consistently shown that substitutions on the aromatic ring, the nitrogen atom, and the saturated heterocyclic ring can dramatically influence receptor affinity, selectivity, and functional activity.[4][5]
Impact of Methylation on the THIQ Core: A Comparative Overview
Methylation is a common and seemingly simple structural modification that can profoundly impact a molecule's biological activity. In the context of the THIQ scaffold, methylation at the C1 and C3 positions can influence conformational rigidity, lipophilicity, and steric interactions with biological targets.
The "Gem-Dimethyl" Effect at C3
The introduction of a gem-dimethyl group at the C3 position, as seen in the conceptual TMT-THIQ, is of particular interest. This substitution can lead to the Thorpe-Ingold effect, where the presence of two substituents on the same carbon atom can alter bond angles and favor cyclization reactions during synthesis. From a pharmacological perspective, the gem-dimethyl group can:
-
Enhance Potency: By inducing a specific conformation that is favorable for binding to a biological target.
-
Improve Metabolic Stability: The quaternary carbon can be less susceptible to metabolic oxidation.
-
Increase Lipophilicity: Potentially improving membrane permeability.
While direct experimental data for TMT-THIQ is scarce, we can infer its potential properties by examining related analogs. For instance, studies on other heterocyclic systems have shown that gem-dimethyl substitution can significantly impact biological activity.
Comparative Analogs
To understand the potential impact of the trimethyl substitution pattern in TMT-THIQ, we will compare the following key analogs for which experimental data is more readily available:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ): The unsubstituted parent scaffold.
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ): To assess the effect of a single methyl group at the 1-position.
-
3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-Me-THIQ): To evaluate the impact of a single methyl group at the 3-position.
Experimental Data Comparison
The following table summarizes key experimental data for the comparator THIQ analogs, focusing on their affinity for dopamine receptors, a common target for this class of compounds.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | >10,000 | [6] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) | 1,500 | [7] |
| 3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-Me-THIQ) | 850 | [4] |
Note: The presented data is a synthesis from multiple sources and may not be directly comparable across different experimental setups. It serves to illustrate general trends.
From this limited dataset, we can observe that methylation at both the 1- and 3-positions increases the affinity for the dopamine D2 receptor compared to the unsubstituted THIQ. Notably, the 3-methyl substitution appears to confer a greater increase in affinity than the 1-methyl substitution. This suggests that the region of the dopamine D2 receptor that interacts with the C3 position of the THIQ scaffold may be more accommodating to or have favorable interactions with a methyl group.
Based on these findings, it is plausible to hypothesize that the additional methyl groups in TMT-THIQ could further enhance affinity for certain biological targets, provided there is sufficient space in the binding pocket to accommodate the increased steric bulk. The gem-dimethyl group at C3, in particular, would significantly restrict the conformational flexibility of the heterocyclic ring, which could either be beneficial or detrimental to binding, depending on the specific receptor topology.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for the synthesis of THIQ analogs and the assessment of their dopamine receptor binding affinity.
Synthesis of THIQ Analogs via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of THIQs. This protocol outlines a general procedure that can be adapted for the synthesis of various substituted analogs.
Experimental Workflow: Pictet-Spengler Synthesis of THIQ Analogs
Caption: Pictet-Spengler reaction workflow for THIQ synthesis.
Materials:
-
Appropriate phenethylamine derivative (e.g., phenethylamine, 2-(3,4-dimethoxyphenyl)ethan-1-amine)
-
Appropriate aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone)
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Solvent (e.g., methanol, ethanol, dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)
Procedure:
-
Reactant Dissolution: Dissolve the phenethylamine derivative (1 equivalent) in the chosen solvent.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 equivalents) to the solution.
-
Acid Catalysis: Add the acid catalyst dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Experimental Workflow: Dopamine D2 Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor (commercially available or prepared from cell culture).
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: Haloperidol.
-
Test compounds (THIQ analogs) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, haloperidol (for non-specific binding), or buffer (for total binding).
-
Radioligand Addition: Add [³H]Spiperone to all wells at a final concentration equal to its Kd.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
Future research should focus on the synthesis and comprehensive pharmacological profiling of TMT-THIQ and a systematic series of its analogs. This would involve evaluating their activity across a panel of relevant biological targets and assessing their pharmacokinetic properties. Such studies will be crucial in fully elucidating the structure-activity relationships of this promising class of compounds and unlocking their therapeutic potential.
References
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15775-15805. [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1). [Link]
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Checcone, G., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1339-1349. [Link]
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A Comparative Analysis of the Biological Activity of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline and its Parent Compound, 1,2,3,4-tetrahydroisoquinoline
A Technical Guide for Researchers in Drug Discovery and Development
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide provides an in-depth comparison of the biological activity of the parent THIQ compound and its derivative, 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline. While direct experimental data on the trimethylated analog is limited, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) of substituted THIQs, offering a predictive framework for researchers.
The Versatile Scaffold: 1,2,3,4-Tetrahydroisoquinoline (THIQ)
1,2,3,4-Tetrahydroisoquinoline is a secondary amine that serves as the foundational structure for a diverse range of biologically active compounds.[1] Its rigid framework, combined with the basic nitrogen atom, allows for interactions with various biological targets. The parent THIQ molecule itself exhibits a range of pharmacological effects, although often with modest potency. Its derivatives, however, have been extensively explored and have shown significant promise in several therapeutic areas.
The biological activities associated with the THIQ scaffold are broad and include:
-
Antitumor Activity: Various THIQ analogs have demonstrated cytotoxicity against cancer cell lines.[1][2]
-
Antimicrobial Properties: The scaffold has been incorporated into molecules with antibacterial and antifungal activities.[3]
-
Neuroprotective Effects: Certain THIQ derivatives have shown the ability to protect neurons from damage in models of neurodegenerative diseases.[4][5]
-
Monoamine Oxidase (MAO) Inhibition: The THIQ structure is a known inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters.[6][7]
-
Receptor Modulation: THIQ analogs have been shown to interact with a variety of receptors, including dopamine, adrenergic, and NMDA receptors.[8][9]
The Impact of Methyl Substitution: A Predictive Analysis of this compound
The introduction of methyl groups to the THIQ scaffold can significantly alter its pharmacological profile. The position and number of these substitutions influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby affecting its binding affinity and efficacy at various biological targets.
Inferred Dopamine D2 Receptor Antagonism
One of the most compelling predicted activities for this compound is its potential as a dopamine D2 receptor antagonist. This inference is drawn from studies on 1,1-dialkyl-substituted THIQ derivatives, which have shown potent D2 receptor-blocking activity. The gem-dimethyl substitution at the 3-position, combined with the methyl group at the 1-position, likely enhances the lipophilicity and steric bulk of the molecule, which are often favorable for interaction with the D2 receptor binding pocket.
dot
Caption: Predicted inhibition of Monoamine Oxidase (MAO).
Neuroprotective Potential: An Extrapolation from SAR
The neuroprotective effects of THIQ derivatives are often linked to their antioxidant properties and their ability to modulate neuronal signaling pathways. [4][5]1MeTIQ has been shown to be neuroprotective, a property attributed to its free radical scavenging ability and its antagonism of glutamate-induced excitotoxicity. [4]While the gem-dimethyl substitution at the 3-position has not been extensively studied in the context of neuroprotection, it is plausible that 1,3,3-Trimethyl-THIQ could retain or have altered neuroprotective capabilities compared to 1MeTIQ. Further investigation is warranted to elucidate the specific impact of this substitution pattern on neuronal viability.
Comparative Data Summary
The following table summarizes the known biological activities of the parent THIQ and the predicted activities of its trimethylated analog based on structure-activity relationships of related compounds.
| Biological Activity | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | This compound (Predicted) |
| Dopamine D2 Receptor Interaction | Weak affinity | Potential antagonist |
| Monoamine Oxidase (MAO) Inhibition | Non-selective inhibitor | Potential inhibitor (isoform selectivity to be determined) |
| Neuroprotection | Limited intrinsic activity | Potential neuroprotective effects |
Experimental Protocols
To empirically validate the predicted biological activities of this compound and compare them to the parent compound, the following experimental protocols are recommended.
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[³H]-Spiperone (radioligand)
-
Test compounds (1,2,3,4-Tetrahydroisoquinoline and this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a known D2 antagonist like haloperidol (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]-Spiperone at a concentration close to its Kd.
-
100 µL of the D2 receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration. [10] dot
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
This commercially available luminescent assay provides a rapid and sensitive method for measuring MAO-A and MAO-B activity. [11][12] Materials:
-
MAO-Glo™ Assay Kit (Promega) containing MAO-A and MAO-B enzymes, luminogenic substrate, and detection reagent.
-
Test compounds (1,2,3,4-Tetrahydroisoquinoline and this compound)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the MAO enzyme solutions, substrate solution, and Luciferin Detection Reagent according to the kit protocol.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells.
-
Substrate Addition: Initiate the reaction by adding the luminogenic substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values. [13][14]
Neuroprotection Assay (MTT Assay against MPP⁺ Toxicity)
This colorimetric assay assesses the ability of a compound to protect neuronal cells from a neurotoxin, such as MPP⁺, a mitochondrial complex I inhibitor.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
Test compounds (1,2,3,4-Tetrahydroisoquinoline and this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the SH-SY5Y cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Toxin Exposure: Add MPP⁺ to the wells to induce neurotoxicity, excluding the control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the test compounds. [15][16][17][18] dot
Caption: Workflow for the MTT Neuroprotection Assay.
Conclusion
While 1,2,3,4-tetrahydroisoquinoline serves as a versatile starting point for the development of biologically active molecules, its own pharmacological profile is often modest. The introduction of methyl groups, as in this compound, is predicted to significantly modulate its activity. Based on established structure-activity relationships, the trimethylated analog is hypothesized to exhibit enhanced dopamine D2 receptor antagonism and potential MAO inhibitory and neuroprotective properties. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. Further research into the biological activities of this compound is warranted to fully elucidate its therapeutic potential and contribute to the broader understanding of the pharmacology of substituted THIQs.
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A Comparative Guide to the X-ray Crystallography of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
Introduction: The Structural Significance of Tetrahydroisoquinoline Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities span anti-cancer, anti-viral, anti-inflammatory, and neuroprotective effects, making THIQ derivatives a focal point in drug discovery and development.[3][4][5] The substitution pattern on the THIQ core is critical for modulating biological activity, and the 1,3,3-trimethyl substitution introduces specific stereochemical and conformational constraints that can significantly influence receptor binding and overall efficacy.
The precise three-dimensional arrangement of atoms, or the molecular architecture, is inextricably linked to a compound's function. Therefore, the unambiguous determination of this structure is a cornerstone of modern chemical and pharmaceutical research. While several analytical techniques contribute to this endeavor, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive, high-resolution view of a molecule's structure in the solid state.
This guide offers an in-depth exploration of the application of X-ray crystallography to 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) derivatives. It provides a detailed experimental framework, explains the rationale behind methodological choices, and objectively compares the technique with other key analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Definitive View: X-ray Crystallography of TMTHIQ Derivatives
Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information on the three-dimensional structure of molecules at the atomic level.[6] By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can determine the electron density distribution and subsequently model the exact positions of atoms, bond lengths, bond angles, and torsional angles. For complex chiral molecules like TMTHIQ derivatives, SCXRD is unparalleled in its ability to assign absolute stereochemistry and reveal subtle conformational preferences that govern intermolecular interactions.[6]
Experimental Workflow: From Powder to Structure
The journey from a synthesized TMTHIQ powder to a fully refined crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is contingent on the quality of the single crystal used for analysis.
Protocol 1: Crystallization of a TMTHIQ Derivative
The formation of a high-quality single crystal is often the most challenging step in the entire process.[6] The goal is to create a supersaturated solution from which the molecule slowly precipitates in an ordered, crystalline lattice. The choice of solvent and technique is paramount and typically requires empirical screening.
1. Solvent Selection (Rationale):
-
Begin by assessing the solubility of the purified TMTHIQ derivative in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water).
-
An ideal crystallization solvent is one in which the compound is moderately soluble at high temperatures but sparingly soluble at low temperatures.[7] This temperature-dependent solubility is the driving force for crystallization upon cooling.
-
For techniques like vapor diffusion or anti-solvent layering, a binary solvent system is required: a "good" solvent in which the compound is soluble, and a miscible "anti-solvent" in which it is insoluble.[8][9]
2. Crystallization Techniques (Step-by-Step):
-
A) Slow Evaporation (The Simplest Method):
-
Dissolve the TMTHIQ derivative in a suitable solvent to near-saturation in a small vial.
-
Cover the vial with a cap or parafilm containing a few pinholes to allow for slow evaporation of the solvent.[9]
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to crystal formation.
-
-
B) Slow Cooling (Thermal Control):
-
Create a saturated solution of the TMTHIQ derivative in a minimal amount of a suitable solvent at an elevated temperature (e.g., by gently heating in a water bath).[7][10]
-
Ensure all solid material has dissolved.
-
Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or freezer can promote crystallization if none occurs at room temperature.[10]
-
-
C) Vapor Diffusion (Ideal for Milligram Quantities):
-
Prepare a concentrated solution of the TMTHIQ derivative in a "good" solvent (e.g., dichloromethane) in a small, open container (e.g., a 0.5 mL vial).
-
Place this small vial inside a larger, sealed container (e.g., a 20 mL jar) that contains a reservoir of a volatile "anti-solvent" (e.g., hexane).[8][9]
-
Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and inducing crystallization.[8]
-
3. Data Collection and Structure Refinement:
-
Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted on a goniometer head.
-
The crystal is placed in a diffractometer, where it is exposed to a focused beam of X-rays (commonly from a Mo or Cu source).[11]
-
The crystal is rotated, and the resulting diffraction patterns are recorded on a detector.
-
Specialized software is used to process this data to solve the "phase problem" and generate an initial electron density map.[11][12]
-
A molecular model is then built into this map and refined against the experimental data to yield the final, highly accurate three-dimensional structure.
A Comparative Analysis: SCXRD vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, it is crucial for researchers to understand its capabilities in the context of other powerful analytical techniques. A multi-technique approach often yields the most comprehensive understanding of a molecule.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[6][12] | Connectivity, chemical environment of nuclei (¹H, ¹³C), 3D structure in solution, molecular dynamics.[13][14] | Mass-to-charge ratio, molecular weight, elemental formula, fragmentation patterns.[10] |
| Sample State | Solid (single crystal).[6] | Solution (liquid).[13] | Solid, liquid, or gas (requires ionization). |
| Strengths | - Unambiguous structure determination ("gold standard").- High resolution and precision.- Reveals intermolecular interactions. | - Provides data in a biologically relevant solution state.- Gives insight into conformational flexibility and dynamics.[13][15]- Non-destructive. | - Extremely high sensitivity.- Accurate mass determination.- Can be coupled with separation techniques (LC-MS, GC-MS). |
| Weaknesses | - Requires high-quality single crystals, which can be difficult or impossible to grow.[6][15]- Provides a static picture of the molecule in a non-physiological solid lattice.- Not suitable for non-crystalline materials or liquids. | - Structure determination is indirect and can be complex.- Resolution is generally lower than SCXRD.[14][16]- Less effective for very large molecules (>50 kDa).[16] | - Provides no information on 3D structure or stereochemistry.- Primarily a tool for identification and quantification. |
Causality and Complementarity
The choice of analytical technique is driven by the specific question being asked.
-
For definitive proof of structure and absolute stereochemistry , X-ray crystallography is indispensable. The successful synthesis of a novel TMTHIQ derivative, particularly one with multiple chiral centers, is best confirmed by SCXRD. The resulting structural data provides an irrefutable foundation for all subsequent biological and computational studies.
-
To understand how the molecule behaves in a more biologically relevant environment , NMR spectroscopy is the tool of choice. Molecules in solution are not static; they are dynamic entities that can adopt multiple conformations. NMR can capture this dynamic behavior, providing insights into which conformations are preferred in solution and how the molecule might interact with a solvent or a biological target.[13] This information is highly complementary to the static, solid-state picture provided by crystallography.[15]
-
For rapid confirmation of identity and purity , Mass Spectrometry is unparalleled. It provides a quick and highly accurate measurement of the molecular weight, confirming that the synthesized compound has the expected elemental composition.
In drug development, these techniques are used in concert. An initial synthesis is confirmed by MS and NMR. A high-resolution crystal structure then provides the precise 3D coordinates needed for computational docking studies. Finally, solution-state NMR might be used to study the interaction of the TMTHIQ derivative with its target protein, validating the computational models.
Conclusion
For researchers and drug development professionals working with this compound derivatives, single-crystal X-ray crystallography is more than just an analytical technique; it is the definitive method for structural elucidation. It provides the high-resolution, unambiguous atomic coordinates that are essential for understanding structure-activity relationships, guiding further synthetic efforts, and enabling structure-based drug design. While techniques like NMR and MS offer crucial and complementary information regarding molecular dynamics and identity, SCXRD provides the foundational, static blueprint of the molecule. Mastering the art and science of crystallization is therefore a critical skill, unlocking the ultimate level of structural detail and accelerating the journey from a promising molecule to a potential therapeutic agent.
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A Senior Application Scientist's Guide to Validated Analytical Methods for Substituted Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of validated analytical methods for the quantitative and qualitative analysis of substituted tetrahydroisoquinolines (THIQs). As a class of compounds with significant pharmacological interest, the ability to accurately and reliably measure THIQs in various matrices is paramount for research, development, and quality control. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring you can select and develop robust, self-validating analytical systems.
The Significance of Substituted Tetrahydroisoquinolines
Substituted tetrahydroisoquinolines are a core scaffold in a vast array of natural products, synthetic pharmaceuticals, and endogenous compounds.[1] Their derivatives exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and CNS-modulating agents.[1] Given their therapeutic potential and the fact that many THIQs are chiral, with enantiomers often displaying different physiological effects, the development of precise, accurate, and selective analytical methods is a critical aspect of their journey from discovery to clinical application.[2]
The Foundation of Trustworthiness: Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the framework that ensures the reliability of any analytical data. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[3][4] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4][5] This is achieved by assessing a set of performance characteristics:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability, intermediate precision, and reproducibility.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
A self-validating system is one where these parameters are thoroughly evaluated and documented, providing a high degree of assurance in the reported results.
A Comparative Analysis of Key Analytical Techniques for THIQs
The choice of an analytical method for substituted THIQs depends on several factors, including the nature of the analyte, the complexity of the matrix, the required sensitivity, and whether chiral separation is necessary. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), often in combination with chiral separation strategies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of isoquinoline alkaloids.[6] It is particularly well-suited for non-volatile and thermally labile compounds, which is characteristic of many substituted THIQs.
-
Expertise & Experience in Method Development:
-
Column Selection: Reversed-phase (RP) columns, such as C8 or C18, are the most common choice. The non-polar stationary phase interacts with the generally less polar THIQ backbone, while the polar mobile phase allows for elution. The choice between C8 and C18 depends on the hydrophobicity of the specific THIQ derivative; more hydrophobic compounds may be better resolved on a C8 column to prevent excessively long retention times.
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (often with a buffer like phosphate or ammonium formate to control pH and improve peak shape) and an organic modifier (like acetonitrile or methanol). For basic compounds like THIQs, a slightly acidic mobile phase (e.g., pH 3.0) can protonate the nitrogen atom, leading to better peak shapes and retention on reversed-phase columns.[7]
-
Detection: UV detection is widely used, as the aromatic ring system of THIQs provides strong chromophores.[7] A photodiode array (PDA) detector can be advantageous as it provides spectral information, which can aid in peak identification and purity assessment.
-
-
Trustworthiness: A well-validated HPLC method provides excellent linearity, precision, and accuracy for quantifying THIQs in bulk drug substances and pharmaceutical formulations.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of THIQs in complex matrices such as biological fluids (blood, urine) or tissues, LC-MS/MS is the gold standard.[8] Its superior sensitivity and selectivity allow for the detection and quantification of trace amounts of analytes.
-
Expertise & Experience in Method Development:
-
Ionization Source: Electrospray ionization (ESI) is typically used for THIQs, as it is a soft ionization technique that readily produces protonated molecular ions [M+H]+.[9][10]
-
Mass Analysis: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (the [M+H]+ of the THIQ), the second quadrupole fragments it, and the third quadrupole selects a specific product ion. This process is highly specific and significantly reduces background noise, leading to very low detection limits.[9]
-
Causality: The choice of LC-MS/MS is driven by the need to unequivocally identify and quantify low levels of THIQs in the presence of numerous other compounds. This is particularly critical in pharmacokinetic and metabolic studies.
-
-
Trustworthiness: LC-MS/MS methods can be rigorously validated for all ICH parameters and are the preferred choice for regulatory submissions involving bioanalysis.[8][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for THIQ analysis, but its application is more nuanced due to the inherent properties of these compounds.
-
Expertise & Experience in Method Development:
-
Volatility: Many substituted THIQs have high boiling points and may not be sufficiently volatile for direct GC analysis.[13][14]
-
Derivatization: To overcome this, derivatization is often necessary. The secondary amine of the THIQ can be acylated or silylated to increase volatility and improve chromatographic behavior.
-
Chiral Analysis: An alternative approach for chiral THIQs is derivatization with a chiral reagent, such as (–)-(1R)-menthyl chloroformate.[15] This creates diastereomers that can be separated on a standard achiral GC column.[15] This is an elegant solution when a dedicated chiral GC column is not available or suitable.
-
-
Trustworthiness: When applicable, GC-MS provides excellent chromatographic resolution and the mass spectrometric detection offers high specificity. Validated GC-MS methods are reliable for both qualitative and quantitative analysis.
Chiral Separation Techniques
The stereochemistry of THIQs is critical to their biological function. Therefore, enantioselective analysis is often required.
-
Chiral HPLC: This is the most direct approach for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating THIQ enantiomers.[2][13][14]
-
GC with Derivatization: As mentioned above, reacting the racemic THIQ with a chiral derivatizing agent to form diastereomers allows for their separation on a standard achiral column.[15]
-
Capillary Electrophoresis (CE): CE, particularly when coupled with mass spectrometry (CE-MS), is a high-efficiency separation technique that can be used for chiral analysis of isoquinoline alkaloids.[10] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers.[2]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of the discussed analytical methods for substituted THIQs. The values are indicative and will vary depending on the specific analyte, matrix, and instrumentation.
| Analytical Method | Typical Application | Selectivity | Sensitivity (Typical LOQ) | Throughput | Key Advantages | Key Limitations |
| HPLC-UV/PDA | Quantification in bulk drug and pharmaceutical formulations | Good | 1-10 ng/mL | Moderate | Robust, cost-effective, widely available | Limited sensitivity and selectivity in complex matrices |
| LC-MS/MS | Bioanalysis (blood, plasma, tissue), trace impurity analysis | Excellent | 0.01-1 ng/mL | High | High sensitivity and specificity, suitable for complex matrices | Higher instrument cost and complexity |
| GC-MS | Analysis of volatile or derivatized THIQs | Excellent | 0.1-5 ng/mL | Moderate | High resolution, definitive identification | May require derivatization, not suitable for thermolabile compounds |
| Chiral HPLC | Enantiomeric purity determination, separation of enantiomers | Excellent | 1-10 ng/mL | Moderate to Low | Direct separation of enantiomers | CSPs can be expensive and have limited lifetime |
| CE-MS | Chiral and achiral analysis of charged THIQs | Excellent | 0.1-5 ng/mL | High | High separation efficiency, low sample and reagent consumption | Lower loading capacity, can be less robust than HPLC |
Experimental Protocols and Workflows
To illustrate the practical application of these methods, here are example protocols and workflows.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of substituted THIQs, from sample collection to data reporting.
Caption: Comparative workflows for the chiral analysis of THIQs.
Conclusion and Future Perspectives
The selection of an analytical method for substituted tetrahydroisoquinolines is a critical decision that impacts data quality and reliability.
-
HPLC-UV remains a robust and accessible method for routine analysis and quality control of bulk materials and formulations.
-
LC-MS/MS is the undisputed choice for bioanalysis and trace quantification due to its unparalleled sensitivity and selectivity.
-
GC-MS offers a valuable alternative, particularly for chiral analysis via diastereomeric derivatization, provided the analytes are or can be made volatile.
-
Chiral separation techniques , especially chiral HPLC, are indispensable for stereoselective studies, which are crucial for drug development.
Future trends will likely focus on enhancing the throughput and sensitivity of these methods. The development of novel chiral stationary phases and advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), will enable even more comprehensive characterization of THIQs and their metabolites. Furthermore, the principles of Analytical Quality by Design (AQbD) will be increasingly integrated into method development to build quality, robustness, and efficiency into the analytical procedure from the outset.
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Wang, Y., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
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Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-86. [Link]
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Gömöry, Á., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 28(14), 5396. [Link]
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da Silva, A. C. S., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
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Chen, Y., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(23), 5228. [Link]
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Comparative study of synthetic routes to gem-disubstituted tetrahydroisoquinolines
Introduction: The Significance of the C1-Quaternary Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of medicinal chemistry, forming the structural core of numerous alkaloids and pharmaceuticals with a wide array of biological activities.[1] While much attention has been devoted to the synthesis of C1-monosubstituted THIQs, the creation of a quaternary stereocenter at the C1 position, yielding gem-disubstituted or 1,1-disubstituted THIQs, presents a unique synthetic challenge.[2] The construction of this sterically hindered center is crucial for developing novel therapeutic agents, as exemplified by compounds like the NMDA receptor antagonist MK-801 (Dizocilpine), which showcases the potent neurological activity associated with this structural motif.[3]
This guide provides a comparative analysis of key synthetic strategies for accessing gem-disubstituted THIQs, aimed at researchers and professionals in drug development. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each route, supported by experimental data to inform methodological choices in the laboratory.
Core Synthetic Strategies: A Comparative Overview
The construction of the C1-quaternary center in THIQs generally deviates from the classical synthetic routes used for their monosubstituted counterparts. Direct application of aldehydes in reactions like the Pictet-Spengler synthesis naturally leads to a single substituent at C1. Therefore, modified and alternative strategies have been developed. This guide will focus on three robust and frequently employed methodologies:
-
The Modified Pictet-Spengler Reaction
-
Nucleophilic Addition to Dihydroisoquinolinium Intermediates
-
Ketoamide Cyclization via Organometallic Addition
Method 1: The Modified Pictet-Spengler Reaction
The Pictet-Spengler reaction, a condensation between a β-arylethylamine and a carbonyl compound followed by acid-catalyzed cyclization, is a foundational method for THIQ synthesis.[4] However, the classical reaction is often inefficient with less reactive ketones, which are necessary precursors for gem-disubstituted products.[5] Modern variations have emerged to address this limitation.
Mechanistic Rationale & Key Variants
The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ core. The primary challenge with ketones is the less favorable equilibrium of iminium ion formation compared to aldehydes.
Two effective modifications include:
-
Use of Enaminones: Condensing the β-arylethylamine with a 1,3-dicarbonyl compound generates a stable enaminone. This intermediate, when treated with a strong acid like methanesulfonic acid (MSA) or orthophosphoric acid, undergoes cyclization to yield 1,1-disubstituted THIQs.[6]
-
Biomimetic Phosphate-Catalyzed Reaction: Inspired by enzymatic processes, using a phosphate buffer at elevated temperatures can effectively catalyze the reaction between β-arylethylamines (like dopamine) and ketones. This approach offers a milder, aqueous-based system and has shown success in generating both 1,1-disubstituted and spiro-THIQs.[7]
Caption: General mechanism of the modified Pictet-Spengler reaction for gem-disubstituted THIQs.
Performance Analysis
-
Advantages: This one-pot reaction can be highly atom-economical. The use of phosphate buffers provides a greener, more sustainable route.[7]
-
Disadvantages: The enaminone variant often requires strong, harsh acids.[6] The substrate scope for ketones can be limited, and reactions may require high temperatures and long reaction times, potentially affecting sensitive functional groups.
Method 2: Nucleophilic Addition to Dihydroisoquinolinium Intermediates
This strategy involves a two-step process: first, the formation of a 3,4-dihydroisoquinoline, which is then activated to form an electrophilic N-acyliminium or iminium ion. This intermediate is readily attacked by a variety of nucleophiles at the C1 position to install the first substituent, followed by a second nucleophilic addition or alkylation to create the quaternary center.
Mechanistic Rationale & Key Variants
The key to this method is the generation of a highly reactive electrophile at the C1 position. Two prominent variants of this approach are:
-
The Strecker Reaction: This involves the cyanation of an N-acylated or N-alkylated dihydroisoquinolinium ion. Using a cyanide source like trimethylsilyl cyanide (TMSCN), a cyano group is introduced at C1, forming an α-amino nitrile with a quaternary center. This method is highly efficient, often proceeding in excellent yields.[3][8]
-
Organometallic Addition via Lithiation: This powerful technique involves the deprotonation of an N-Boc-protected 1-substituted THIQ using a strong base like s-butyllithium to form a configurationally stable organolithium intermediate at low temperatures.[9][10] This nucleophilic species can then be quenched with a wide range of electrophiles (e.g., alkyl halides, aldehydes) to introduce the second substituent with high diastereoselectivity and yield.[11]
Caption: Two pathways for gem-disubstitution via nucleophilic addition to an iminium intermediate.
Performance Analysis
-
Advantages: This method is highly versatile and generally provides high to excellent yields (often >90%).[8][9] The organometallic route, in particular, offers excellent control over the introduction of the second substituent and has been successfully applied in asymmetric synthesis.[10]
-
Disadvantages: This is a multi-step process. The organometallic route requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions, which may not be suitable for all laboratory settings.
Method 3: Ketoamide Cyclization via Organometallic Addition
This synthetic route builds the gem-disubstituted THIQ through a sequence of reactions starting from a β-arylethylamine. It allows for the systematic introduction of two different substituents at the C1 position through the use of common and readily available reagents.
Mechanistic Rationale
The synthesis unfolds in three key steps:
-
Friedel-Crafts Acylation: The N-acylated β-arylethylamine is first acylated using a carboxylic acid in the presence of polyphosphoric acid (PPA) to form a ketoamide intermediate.
-
Organometallic Addition: The ketone moiety of the ketoamide is then treated with a Grignard reagent (R-MgBr) or organolithium reagent, which adds to the carbonyl group to form a tertiary alcohol.
-
Acid-Catalyzed Cyclization: The resulting hydroxyamide is cyclized under acidic conditions (e.g., using p-toluenesulfonic acid, PTSA), where the tertiary alcohol is eliminated as water to form a tertiary carbocation that undergoes intramolecular cyclization onto the electron-rich aromatic ring.[5]
Caption: Stepwise workflow for the synthesis of gem-disubstituted THIQs via the ketoamide route.
Performance Analysis
-
Advantages: This method is highly modular, allowing for significant diversity in the final product. The two substituents at C1 are introduced from two distinct and readily variable sources: a carboxylic acid and an organometallic reagent. The reactions generally proceed in high yields.[5]
-
Disadvantages: This is a multi-step synthesis, which may result in a lower overall yield compared to one-pot methods. The Friedel-Crafts acylation step may have regioselectivity issues depending on the substituents on the aromatic ring.
Quantitative Performance Comparison
| Feature | Method 1: Modified Pictet-Spengler | Method 2: Nucleophilic Addition | Method 3: Ketoamide Cyclization |
| Typical Yield | Good (54-97%)[7] | Excellent (81-99%)[8][9] | High (Yields for individual steps are high)[5] |
| Reaction Steps | Typically 1-2 steps | 2-3 steps | 3 steps |
| Key Reagents | Ketones, enaminones, strong acids, phosphate buffer[6][7] | Dihydroisoquinolines, TMSCN, s-BuLi, electrophiles[8][9] | Carboxylic acids, PPA, Grignard reagents, PTSA[5] |
| Reaction Conditions | Often requires elevated temperatures (70°C) or strong acids[6][7] | Cryogenic temperatures (-78°C) for organometallic route[10] | Moderate to high temperatures |
| Substrate Scope | Moderate; can be limited by ketone reactivity[5] | Broad; wide range of electrophiles and nucleophiles tolerated[9] | Broad; diversity from various carboxylic acids & Grignard reagents[5] |
| Key Advantage | Atom economy, potential for greener synthesis[7] | High yields and versatility; potential for high stereocontrol[10] | Highly modular approach to diverse structures[5] |
Experimental Protocols
Protocol 1: Phosphate-Catalyzed Pictet-Spengler Reaction[7]
-
To a solution of dopamine hydrochloride (19 mg, 0.10 mmol) and sodium ascorbate (20 mg, 0.10 mmol) in a potassium phosphate buffer (0.3 M, pH 9, 0.5 mL) and methanol (0.5 mL), add cyclohexanone (104 µL, 1.0 mmol).
-
Seal the reaction vessel and shake at 70 °C for 18 hours.
-
Monitor the reaction progress by analytical HPLC or TLC.
-
Upon completion, dilute the reaction mixture with water (~7 mL).
-
Purify the product directly by preparative HPLC to obtain the spiro-THIQ product. (Reported NMR yield: 97%).[7]
Protocol 2: Asymmetric Synthesis via Lithiation and Alkylation[9][10]
-
To a solution of (S)-N-Boc-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, cool the mixture to -78 °C.
-
Add s-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise over 5 minutes. Stir the resulting deep red solution for 1 hour at -78 °C.
-
Add methyl iodide (2.0 mmol) in one portion. Stir the mixture at -78 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 1-methyl-1-phenyl-THIQ product. (Reported yield for a similar methylation: 94%, er 96:4).[9]
Protocol 3: Ketoamide Cyclization[5]
This is a representative three-step process.
Step A: Synthesis of Ketoamide
-
Stir a mixture of N-acetylhomoveratrylamine (1.0 mmol), propionic acid (1.5 mmol), and polyphosphoric acid (10 g) at 80-90 °C for 2-3 hours.
-
Pour the hot mixture into ice water and extract with chloroform.
-
Wash the organic layer with sodium bicarbonate solution and water, dry over Na2SO4, and evaporate the solvent to yield the crude ketoamide, which can be purified by crystallization.
Step B: Grignard Addition
-
Dissolve the ketoamide (1.0 mmol) in anhydrous THF and cool to 0 °C.
-
Add a solution of methylmagnesium bromide (1.2 mmol in THF) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench with saturated NH4Cl solution and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude hydroxyamide.
Step C: Acid-Catalyzed Cyclization
-
Dissolve the crude hydroxyamide (1.0 mmol) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 mmol).
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
After the reaction is complete, cool the mixture, wash with sodium bicarbonate solution, and dry the organic layer.
-
Evaporate the solvent and purify the residue by column chromatography to obtain the 1,1-disubstituted THIQ.
Conclusion
The synthesis of gem-disubstituted tetrahydroisoquinolines is a critical endeavor for expanding the chemical space available for drug discovery. While no single method is universally superior, this guide offers a comparative framework to aid in synthetic design.
-
The Modified Pictet-Spengler Reaction is ideal for rapid, atom-economical access to certain gem-disubstituted THIQs, especially when sustainable chemistry is a priority.
-
Nucleophilic Addition to Dihydroisoquinolinium Intermediates offers the highest versatility and yields, making it the method of choice for complex targets, particularly when stereocontrol is required via the organometallic route.
-
The Ketoamide Cyclization route provides a robust, modular pathway that is exceptionally well-suited for generating libraries of analogs with diverse substituents at the C1 position.
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, required scale, and the desired level of stereochemical control.
References
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Coldham, I., et al. (2014). Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines by Lithiation and Substitution, with in Situ IR Spectroscopy and Configurational Stability Studies. Journal of the American Chemical Society, 136(15), 5877–5885. Available at: [Link]
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O'Brien, P., et al. (2014). Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines by Lithiation and Substitution, with in Situ IR Spectroscopy and Configurational Stability Studies. Journal of the American Chemical Society. Available at: [Link]
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Nikolova, I., et al. (2017). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 22(8), 1258. Available at: [Link]
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Grogan, G., & Pudney, C. R. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(12), 7702–7710. Available at: [Link]
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Ji, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. Available at: [Link]
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Ji, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Publishing. Available at: [Link]
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Delle Monache, G., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(21), 5037. Available at: [Link]
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Géro, S. D., et al. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. The Journal of Organic Chemistry, 81(15). Available at: [Link]
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Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic Chemistry, 108, 104671. Available at: [Link]
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Zhao, K., et al. (2007). Synthesis of 1,3-Disubstituted N-Amino-1,2,3,4-tetrahydroisoquinolines. Synlett, 2007(3), 0374–0380. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from organic-chemistry.org. Available at: [Link]
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Deredas, D., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3208. Available at: [Link]
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ResearchGate. (n.d.). Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. Retrieved from researchgate.net. Available at: [Link]
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Dömling, A., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3689–3692. Available at: [Link]
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Zhou, Q., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1. Available at: [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from en.wikipedia.org. Available at: [Link]
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Coldham, I., et al. (2014). Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines by Lithiation and Substitution, with in Situ IR Spectroscopy and Configurational Stability Studies. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from organic-chemistry.org. Available at: [Link]
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Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Available at: [Link]
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Lütz, S., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 27(2), 527. Available at: [Link]
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Sarpong, R., & Tantillo, D. J. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9436–9518. Available at: [Link]
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Nishiyama, Y., et al. (2011). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry, 76(15), 6374–6380. Available at: [Link]
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Davies, S. G., & Roberts, P. M. (1998). Tetrahydroisoquinolines. Part 3. Stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Journal of the Chemical Society, Perkin Transactions 1, (8), 1251–1262. Available at: [Link]
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The Structure-Activity Relationship of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline Analogs: A Comparative Guide
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide delves into the specific structure-activity relationships (SAR) of a unique subclass: 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline (1,3,3-trimethyl-THIQ) analogs. While systematic studies on this precise scaffold are not extensively consolidated, by synthesizing data from closely related THIQ derivatives, we can elucidate the key structural determinants of biological activity and provide a predictive framework for the rational design of novel therapeutic agents.
This guide will provide an in-depth comparison of how modifications to the 1,3,3-trimethyl-THIQ core influence interactions with key biological targets, supported by experimental data and protocols for researchers in drug discovery.
The 1,3,3-Trimethyl-THIQ Scaffold: A Privileged Structure
The core 1,3,3-trimethyl-THIQ structure possesses several inherent features that make it an attractive starting point for drug design:
-
Chiral Center at C1: The methyl group at the 1-position introduces a stereocenter, allowing for enantioselective interactions with biological targets.
-
Conformational Restriction: The gem-dimethyl group at the 3-position restricts the conformational flexibility of the heterocyclic ring. This can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding.
-
Metabolic Stability: The gem-dimethyl motif can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions and potentially improving the pharmacokinetic profile of the analogs.[3]
-
Modulation of Physicochemical Properties: The three methyl groups increase the lipophilicity of the core structure, which can influence membrane permeability and oral bioavailability.
Key Biological Targets and Therapeutic Potential
Analogs of the broader THIQ class have demonstrated significant activity at a range of biological targets, particularly within the central nervous system.[4] The SAR of 1,3,3-trimethyl-THIQ analogs is therefore most productively discussed in the context of these targets:
-
Dopamine Receptors (D2, D3): THIQ derivatives have been extensively explored as ligands for dopamine receptors, with potential applications in treating neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[5][6][7]
-
Sigma Receptors (σ1, σ2): These receptors are implicated in a variety of cellular functions and are targets for the treatment of cancer and neurological diseases. Certain THIQ analogs have shown high affinity and selectivity for sigma receptors.
-
Monoamine Oxidase (MAO): As inhibitors of MAO-A and MAO-B, THIQ-based compounds have potential as antidepressant and neuroprotective agents.[8][9][10]
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections dissect the impact of structural modifications at key positions of the 1,3,3-trimethyl-THIQ scaffold.
Substitutions at the N-2 Position
The secondary amine at the N-2 position is a critical handle for modifying the pharmacological profile of THIQ analogs. The nature of the substituent at this position dictates the affinity and selectivity for various receptors.
-
Small Alkyl Groups: Simple N-alkylation can modulate basicity and lipophilicity. However, more complex substituents are generally required for high-affinity interactions.
-
Aralkyl and Arylalkyl Chains: The introduction of a linker, typically a butyl chain, connected to an aryl or arylamide moiety is a common strategy for targeting dopamine D2 and D3 receptors. The length and rigidity of this linker are crucial for optimal receptor engagement. Rigidification of the linker, for instance by incorporating an o-xylenyl motif, can sometimes reduce D3 receptor affinity.[2]
-
Bioisosteric Replacements: Replacing amide functionalities with esters or other bioisosteres can influence activity and metabolic stability. For example, in a series of 6,7-dimethoxy-THIQ derivatives, amide analogs were generally more potent P-glycoprotein modulators than their corresponding esters.[1]
Aromatic Ring Substitutions (Positions 5, 6, 7, and 8)
Substitution on the benzo portion of the THIQ ring system is a key determinant of activity and selectivity.
-
Hydroxy and Methoxy Groups: The presence of hydroxyl or methoxy groups, particularly at the 6- and 7-positions, is a common feature in many dopaminergic and sigma receptor ligands.[2] These groups can act as hydrogen bond donors or acceptors, forming critical interactions with the receptor binding pocket. For dopamine D3 receptor ligands, 6,7-dihydroxy and 6,7-dimethoxy substitutions on the THIQ core have been shown to lead to high affinity.[2]
-
Halogens: The introduction of halogens such as chlorine or iodine can modulate electronic properties and lipophilicity, and in some cases, lead to enhanced potency.
-
Bulky Substituents: The size and position of substituents on the aromatic ring can influence selectivity. For instance, in a series of THIQ-based inhibitors of M. tuberculosis, large substituents at the 5-position were well-tolerated.[11]
The Influence of the 1-Methyl and 3,3-Dimethyl Groups
While direct SAR studies on a series of 1,3,3-trimethyl-THIQ analogs are limited, we can infer the roles of these methyl groups:
-
1-Methyl Group: This group, in conjunction with the N-2 substituent, plays a role in establishing the correct vector for interaction with the receptor. The stereochemistry at C1 is often critical for activity.
-
3,3-Dimethyl Group: This "gem-dimethyl" effect is likely to be a significant contributor to the overall profile of these analogs. By restricting the ring's conformation, it may lock the N-2 substituent into a more favorable orientation for receptor binding. Furthermore, this group can enhance metabolic stability by blocking C3-oxidation. The incorporation of a gem-dimethyl group has been shown to improve drug-like properties in other scaffolds.[3]
Data Presentation: Comparative Activity of THIQ Analogs
The following table summarizes the biological activity of various THIQ analogs from the literature. While not exclusively 1,3,3-trimethyl derivatives, this data illustrates the SAR principles discussed above.
| Compound ID | Core Structure | N-2 Substituent | Aromatic Substituents | Biological Target | Activity (Ki or IC50) | Reference |
| 5s | 1,2,3,4-THIQ | o-xylenyl-3-cyanobenzamide | 6,7-dimethoxy | Dopamine D3 Receptor | Ki = 1.2 nM | [2] |
| 5t | 1,2,3,4-THIQ | o-xylenyl-4-cyanobenzamide | 6,7-dimethoxy | Dopamine D3 Receptor | Ki = 3.4 nM | [2] |
| Compound 1 | 1,2,3,4-THIQ | Phenethyl-aryl-amide | 6,7-dimethoxy | P-glycoprotein | EC50 = 0.78 µM | [1] |
| Compound 7 | 1,2,3,4-THIQ | Phenethyl-aryl-ester | 6,7-dimethoxy | P-glycoprotein | EC50 = 1.40 µM | [1] |
| CD11 | Conjugated dienone | N/A | Varied | MAO-B | IC50 = 0.063 µM | [8] |
| CD14 | Conjugated dienone | N/A | Varied | MAO-B | IC50 = 0.036 µM | [8] |
Experimental Protocols
To ensure the reproducibility and validity of SAR data, standardized experimental protocols are essential. Below is a representative protocol for a dopamine D2 receptor binding assay, a common method for evaluating THIQ analogs.
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (non-specific binding control).
-
Test compounds (1,3,3-trimethyl-THIQ analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone (typically at its Kd), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of haloperidol.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: SAR and Workflow Diagrams
Caption: Key SAR points for 1,3,3-trimethyl-THIQ analogs.
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the analysis of related THIQ analogs, the key determinants for biological activity are:
-
N-2 Substituent: An appropriately designed N-2 substituent is paramount for high-affinity receptor binding.
-
Aromatic Substitution: 6,7-dimethoxy or dihydroxy patterns are favorable for dopaminergic and other CNS targets.
-
Core Methylation: The 1-methyl and 3,3-gem-dimethyl groups likely confer conformational rigidity and enhanced metabolic stability, which are advantageous properties for drug candidates.
The primary limitation in the field is the lack of systematic studies on the 1,3,3-trimethyl-THIQ core. Future research should focus on the parallel synthesis and screening of a library of these analogs with diverse N-2 and aromatic ring substituents. Such studies would provide a clearer, quantitative understanding of the SAR and could lead to the discovery of novel, potent, and selective therapeutic agents for a range of neurological and other disorders.
References
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A Comparative Guide to the GC-MS Analysis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline of interest. As a Senior Application Scientist, this document is structured to offer not just a methodology, but a comprehensive understanding of the analytical choices and their implications, empowering researchers to make informed decisions for their specific applications.
Introduction to this compound and its Analytical Challenges
This compound belongs to the broad class of tetrahydroisoquinolines (THIQs), a scaffold present in numerous natural products and pharmacologically active compounds. The analytical challenge with many THIQs lies in their polarity and potential for thermal degradation, which can complicate GC-MS analysis. While GC-MS offers excellent chromatographic resolution and is a workhorse in many analytical laboratories, its application to polar, nitrogen-containing compounds like our target analyte requires careful method development.
This guide will first detail a proposed GC-MS method for the analysis of this compound, including a discussion on the necessity of derivatization. Subsequently, a comparative analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will be presented, offering an alternative and often more direct approach for such analytes.
Proposed GC-MS Methodology for this compound
A robust GC-MS method for a novel compound is built upon an understanding of its physicochemical properties. For this compound, we can infer properties from related structures like 1,2,3,4-tetrahydroisoquinoline, which has a boiling point of 232-233 °C.[1][2][3] The addition of three methyl groups will likely increase the boiling point and hydrophobicity.
The Critical Role of Derivatization
Direct injection of polar, amine-containing compounds like THIQs onto a standard non-polar GC column can lead to poor peak shape, tailing, and low response due to interactions with active sites in the injector and column. To mitigate these issues, derivatization is often a necessary step.[4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to block the active amine group, thereby increasing volatility and improving chromatographic performance.[5]
Experimental Protocol: GC-MS with Silylation
This proposed protocol is a starting point for method development and validation.
Step 1: Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.
-
Derivatization Reaction:
-
To 100 µL of the standard solution (or sample extract) in a clean, dry vial, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
-
Step 2: GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| GC Column | A non-polar or medium-polarity column is recommended. A good starting point is a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms). |
| Oven Program | Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 50 - 450 amu |
| Solvent Delay | 3 minutes |
Predicted Mass Spectrum and Fragmentation
The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show characteristic fragmentation patterns. The molecular ion (M+) will be observed, and its mass will be the molecular weight of the derivatized compound.
Based on the structure and known fragmentation of similar compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline, we can predict the following key fragments:
-
Molecular Ion (M+) : The intact derivatized molecule.
-
[M-15]+ : Loss of a methyl group, a common fragmentation for TMS derivatives and methylated compounds.
-
Benzylic Cleavage : Fission of the bond beta to the aromatic ring, leading to a stable benzylic cation. For the parent 1-methyl-1,2,3,4-tetrahydroisoquinoline, a prominent ion at m/z 132 is observed, corresponding to the loss of a methyl group from the 1-position.[6] For our target analyte, a similar cleavage is expected.
Diagram: Predicted Fragmentation of TMS-derivatized this compound
Caption: Predicted major fragmentation pathways.
Comparative Analysis: GC-MS vs. LC-MS/MS
While GC-MS is a viable technique, especially with derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative for the analysis of polar and thermally labile compounds.[7]
Table: Comparison of GC-MS and LC-MS/MS for the Analysis of this compound
| Feature | GC-MS with Derivatization | LC-MS/MS |
| Sample Preparation | Requires a derivatization step to improve volatility and chromatographic performance, which adds time and potential for error. | Often requires only a simple "dilute and shoot" approach, especially for clean samples. This significantly reduces sample preparation time. |
| Chromatography | Excellent separation efficiency for volatile and semi-volatile compounds. | Highly versatile, with a wide range of column chemistries available to separate polar and non-polar compounds. Reverse-phase chromatography is well-suited for THIQs. |
| Sensitivity & Selectivity | Good sensitivity, but can be limited by background noise. Selectivity is based on mass-to-charge ratio. | Generally offers superior sensitivity and selectivity, especially in Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference.[8] |
| Throughput | Lower throughput due to the derivatization step and longer GC run times. | Higher throughput is often achievable due to simpler sample preparation and shorter LC run times. |
| Compound Suitability | Best suited for thermally stable and volatile compounds. Derivatization can extend the range of analyzable compounds. | Ideal for polar, non-volatile, and thermally labile compounds, making it a more direct method for THIQs. |
| Cost & Complexity | Instrumentation is generally less expensive and more widely available. | Instrumentation is typically more expensive and can be more complex to operate and maintain. |
The LC-MS/MS Advantage for THIQ Analysis
For the analysis of THIQs in complex biological matrices, LC-MS/MS is often the preferred method. Its ability to analyze the native compound without derivatization, coupled with the high selectivity of tandem mass spectrometry, allows for the development of highly sensitive and robust assays. This is particularly important in drug metabolism and pharmacokinetic studies where both the parent drug and its metabolites need to be quantified at low concentrations.
Diagram: General Workflow Comparison
Caption: Simplified workflow comparison.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful analytical techniques that can be successfully applied to the analysis of this compound.
-
GC-MS is a cost-effective and high-resolution technique, but its application to this polar amine will likely require a derivatization step to achieve optimal performance. The proposed method in this guide provides a solid foundation for developing a validated GC-MS assay.
-
LC-MS/MS offers a more direct, sensitive, and high-throughput alternative, particularly for complex sample matrices. Its ability to analyze the native compound without derivatization simplifies the workflow and reduces potential sources of error.
Recommendation: For initial characterization and in laboratories where GC-MS is the primary analytical platform, the proposed derivatization-based GC-MS method is a strong starting point. However, for routine, high-throughput analysis, especially in a drug development setting, the development of an LC-MS/MS method is highly recommended due to its superior sensitivity, selectivity, and simplified sample preparation. The choice of technique will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and throughput.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline with the highest degree of care within a well-ventilated laboratory fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[1][2][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, as related compounds can cause skin irritation or burns and may be harmful if absorbed through the skin.[4][5] |
| Body | A standard laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a respirator | For operations that may generate vapors or aerosols, a NIOSH/MSHA approved respirator with an appropriate cartridge is recommended to prevent inhalation.[1][6] |
In the event of accidental exposure, adhere to the following first-aid measures immediately:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water and remove contaminated clothing.[1][2][3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If symptoms persist, seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
Experimental Protocol for Waste Preparation
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[9][10]
-
Avoid mixing this waste with other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids, to prevent violent reactions.[6] Halogenated and non-halogenated solvent wastes should also be kept separate due to differences in disposal costs.[9]
-
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11]
-
The container must be kept closed at all times, except when adding waste.[9][11]
-
Ensure the SAA is inspected weekly for any signs of leakage.[11]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste at any one time.[7][10]
-
-
Arranging for Disposal:
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[10] Do not transport hazardous waste yourself.[7]
-
EH&S personnel will complete the collection date information on the hazardous waste tag and transport the waste for proper disposal at an approved facility.[1][9]
-
Disposal of Empty Containers
A container that has held this compound must be managed carefully.
-
If the compound is classified as an "acute hazardous waste" (P-listed), the empty container must be disposed of as hazardous waste.[9]
-
For non-acutely hazardous waste, the container can be disposed of as regular trash only after it has been triple-rinsed. The rinsate must be collected and treated as hazardous waste.[7] After rinsing, all chemical labels must be defaced or removed, and the cap should be taken off before placing it in the regular trash.[7][9]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
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A Senior Application Scientist's Guide to Handling 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline: A Risk-Based Approach to Personal Protective Equipment
In the landscape of drug discovery and development, novel heterocyclic compounds like 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline represent both opportunity and a mandate for rigorous safety adherence. As researchers, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring the well-being of our team. This guide provides a deep, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection.
Anticipated Hazard Profile
Based on analogous compounds, we must operate under the assumption that this compound is a hazardous substance. The primary concerns stem from the hazards identified in closely related molecules.[1][2][3]
| Hazard Classification | Anticipated Risk for this compound | Source (Analog Data) |
| Acute Toxicity (Oral) | High: Assumed to be toxic if swallowed. | H301: Toxic if swallowed.[3] |
| Acute Toxicity (Dermal) | High: Assumed to be fatal or highly toxic in contact with skin. | H310: Fatal in contact with skin.[2][3] |
| Skin Corrosion/Irritation | High: Assumed to cause severe skin burns and irritation. | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage | High: Assumed to cause serious eye damage. | H318: Causes serious eye damage.[2][3] |
| Acute Toxicity (Inhalation) | Moderate: Assumed to be harmful if inhaled. | H332: Harmful if inhaled.[2][3] |
| Carcinogenicity | Potential: Some analogs are suspected of causing cancer. | H350: May cause cancer. |
| Aquatic Hazard | Moderate: Assumed to be harmful to aquatic life. | H412: Harmful to aquatic life with long lasting effects.[2] |
This hazard profile dictates a stringent, multi-layered PPE strategy. The causality is clear: the potential for high acute dermal toxicity and severe skin corrosion necessitates a comprehensive barrier to prevent any skin contact.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a checklist; it is an integrated system designed to mitigate the specific risks posed by this chemical. Every component is critical.
Dermal Protection: The First Line of Defense
Given the high acute dermal toxicity and corrosive nature of analogous compounds, skin protection is paramount.[2][3]
-
Gloves : A single pair of gloves is insufficient. Double-gloving is mandatory.
-
Inner Glove : A thinner nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove : A thicker, chemical-resistant glove, such as butyl rubber or neoprene, should be worn over the inner glove.[1] This provides robust protection against advective and diffusive transport of the chemical.
-
Why this system? The double-glove system creates a redundant barrier. Should the outer glove be compromised, the inner glove provides temporary protection, allowing the user time to safely retreat and de-glove. Gloves should be changed every hour or immediately if contamination is suspected.[1]
-
-
Laboratory Coat/Gown : A standard cotton lab coat is inadequate.
-
Requirement : A chemical-resistant, disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting knit cuffs is required.[1]
-
Causality : The amine functionality of the tetrahydroisoquinoline ring system can be corrosive. A poly-coated gown prevents seepage of spills that would quickly penetrate a standard lab coat, reaching the skin. The tight cuffs ensure a secure overlap with the outer glove, eliminating any exposed skin at the wrist.[1]
-
Eye and Face Protection: Shielding Against Irreversible Damage
The potential for severe eye damage from splashes is a critical risk that must be addressed without compromise.[1][2]
-
Primary Protection : Tightly fitting chemical splash goggles are mandatory. These must conform to ANSI Z87.1 standards or equivalent.
-
Secondary Protection : A full-face shield must be worn over the chemical splash goggles whenever handling the neat compound, preparing solutions, or performing transfers.
-
Expert Rationale : Standard safety glasses offer insufficient protection against splashes, which can easily reach the eye from the sides or bottom. Goggles provide a seal around the eyes. The face shield adds a crucial secondary barrier, protecting not only the eyes but also the facial skin from corrosive splashes.[4]
-
Respiratory Protection: An Essential Precaution
While this compound is a liquid, vapors and aerosols can be generated, especially during heating, agitation, or accidental release.
-
Engineering Controls First : All handling of this compound must be performed within a certified chemical fume hood to minimize vapor inhalation.
-
Required Respirator : When working outside of a fume hood (a scenario that should be avoided) or in case of a spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. A Type A filter (brown) conforming to EN14387 is an appropriate European standard.[4]
-
Why? The organic amine structure is volatile, and analogs may cause respiratory irritation.[4] A respirator ensures that inhaled air is scrubbed of these harmful vapors.
-
Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Pre-Handling Verification :
-
Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4][5]
-
Locate the appropriate spill kit containing an amine-neutralizing agent (such as citric acid or a commercial equivalent).
-
-
Donning PPE :
-
Put on inner nitrile gloves.
-
Don the chemical-resistant gown, ensuring full coverage.
-
Put on outer, thicker gloves, pulling the cuffs over the sleeves of the gown.[1]
-
Fit chemical splash goggles securely.
-
Place the full-face shield over the goggles.
-
-
Chemical Handling (Inside Fume Hood) :
-
Conduct all operations on a tray lined with absorbent, non-reactive material (like diatomaceous earth) to contain minor drips.
-
When weighing or transferring the liquid, do so slowly and deliberately to avoid generating splashes or aerosols.
-
Keep the primary container tightly sealed when not in immediate use.[1][6]
-
-
Waste Management and Disposal :
-
All materials that come into contact with the compound (pipette tips, wipes, outer gloves) are considered hazardous waste.
-
Segregate waste streams. Place contaminated solids in a designated, sealed waste bag.
-
Dispose of liquid waste in a clearly labeled, sealed container for halogenated or non-halogenated organic waste, according to your institution's guidelines. Do not pour any amount down the drain.[1]
-
Decontaminate the work surface with a suitable solution, such as a 5% citric acid solution, followed by a standard laboratory cleaner.
-
-
Doffing PPE and Hygiene :
-
Remove PPE in a manner that avoids cross-contamination. The most contaminated items are removed first: outer gloves, followed by the gown.
-
Remove the face shield and goggles.
-
Remove inner gloves.
-
Immediately wash hands and forearms thoroughly with soap and water.[7]
-
By adhering to this comprehensive safety framework, you are not merely following rules; you are engaging in a self-validating system of protection that respects the potential hazards of your work. This diligent approach is the hallmark of an experienced and trustworthy scientific professional.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 1,2,3,4-Tetrahydroquinoline. Provided by Acros Organics.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
